18-Bromo-1-octadecene
Description
Properties
IUPAC Name |
18-bromooctadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2H,1,3-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDROSSUKYLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569890 | |
| Record name | 18-Bromooctadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172656-11-0 | |
| Record name | 18-Bromooctadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 18-Bromo-1-octadecene: Properties, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, reactivity, and applications of 18-Bromo-1-octadecene (CAS No. 172656-11-0). This bifunctional linear hydrocarbon is a valuable building block in modern organic and materials chemistry, offering a unique combination of a terminal alkene and a primary alkyl bromide. Its orthogonal reactivity allows for selective, stepwise synthetic modifications, making it an essential tool in the synthesis of complex molecules, functionalized polymers, and advanced drug delivery systems.
Core Chemical and Physical Properties
This compound is a long-chain hydrocarbon featuring an 18-carbon aliphatic backbone.[1] This structure is terminated by a reactive vinyl group at one end (C1) and a primary bromide at the other (C18), providing two distinct sites for chemical manipulation.[1] It typically presents as a clear, colorless to light yellow liquid.[2]
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 172656-11-0 | [1][2] |
| Molecular Formula | C₁₈H₃₅Br | [1][2] |
| Molecular Weight | 331.38 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | |
| Density | ~1.00 g/cm³ (at 20°C) | [1] |
| Boiling Point | ~369.9 °C at 760 mmHg | [1][3] |
| Flash Point | ~185.2 °C | [1] |
| Refractive Index | ~1.468 | [3] |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform); insoluble in water. | [1] |
Spectroscopic Profile
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table outlines the characteristic spectral data crucial for its identification and purity assessment.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Vinyl Protons (-CH=CH₂) | δ 5.7-5.9 ppm (m, 1H); δ 4.9-5.0 ppm (m, 2H) |
| Methylene Protons (-CH₂Br) | δ ~3.4 ppm (t, 2H) | |
| Allylic Protons (-CH₂-CH=) | δ ~2.0-2.1 ppm (q, 2H) | |
| Aliphatic Chain (-(CH₂)₁₄-) | δ ~1.2-1.4 ppm (br m) | |
| ¹³C NMR | Vinyl Carbons (-C H=C H₂) | δ ~139 ppm; δ ~114 ppm |
| Methylene Carbon (-C H₂Br) | δ ~34 ppm | |
| Aliphatic Chain (-(C H₂)₁₄-) | δ ~28-34 ppm | |
| FT-IR | Alkene C-H Stretch | ~3080 cm⁻¹ |
| Alkane C-H Stretch | <3000 cm⁻¹ | |
| C=C Stretch | ~1640 cm⁻¹ | |
| C-Br Stretch | ~640-550 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 330/332 (reflecting ⁷⁹Br/⁸¹Br isotopes) |
Data is based on predicted values and typical ranges for the respective functional groups.[1][4][5]
Synthesis and Purification
The primary synthetic route to this compound involves the selective bromination of a suitable C18 precursor. A common laboratory-scale synthesis utilizes the anti-Markovnikov hydrobromination of 1,17-octadecadiene, often initiated by radical initiators, to ensure the bromine atom is installed at the terminal position.
Conceptual Synthesis Protocol
This protocol outlines a general procedure for the synthesis via radical addition of HBr.
-
Reaction Setup : A solution of 1,17-octadecadiene in a non-polar solvent (e.g., hexane) is placed in a flask equipped with a gas inlet and condenser. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the flask.
-
Hydrobromination : Hydrogen bromide (HBr) gas is bubbled through the solution at a controlled rate, or a solution of HBr in acetic acid is added dropwise. The reaction is often irradiated with UV light to facilitate radical formation.
-
Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting diene.
-
Workup : Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a brine wash.
-
Drying and Concentration : The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Purification Workflow
Purification of the crude product is critical to remove unreacted starting material and potential side products (e.g., dibrominated species). Flash column chromatography is typically effective.
Caption: Workflow for purification of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution, while the terminal alkene is amenable to a wide range of addition and polymerization reactions.[1]
Reactions at the Alkyl Bromide Terminus (C18)
The unhindered nature of the primary bromide favors bimolecular nucleophilic substitution (SN2) reactions, which proceed with inversion of configuration if the substrate were chiral.[1][6][7]
This reaction is a gateway to forming terminal amino compounds after subsequent reduction. The azide ion (N₃⁻) is an excellent nucleophile for this transformation.[8]
-
Protocol :
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃, ~1.5 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for several hours until TLC or GC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction, dilute with water, and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 18-azido-1-octadecene.
-
The alkyl bromide can be converted into a highly nucleophilic Grignard reagent, reversing its polarity (umpolung).[9][10] This enables the formation of new carbon-carbon bonds.
-
Protocol :
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings (~1.2 eq) in a flask with anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11]
-
Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the magnesium suspension.
-
The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the magnesium and the formation of a cloudy gray solution.
-
The resulting Grignard reagent, (17-octadecenyl)magnesium bromide, can be used immediately in subsequent reactions with electrophiles like aldehydes, ketones, or CO₂.[10]
-
Caption: Key reactions involving the terminal alkyl bromide.
Reactions at the Alkene Terminus (C1)
The terminal double bond is a versatile handle for functionalization and polymerization.
As a molecule with a single double bond, this compound can act as a chain-terminating agent or comonomer in ADMET polymerization. If converted to a diene (e.g., by coupling two molecules), it can undergo ADMET to form functionalized polyolefins. ADMET is a step-growth polymerization that relies on the removal of a small volatile alkene (like ethylene) to drive the reaction to completion.[12]
-
Conceptual Protocol :
-
A suitable α,ω-diene monomer is mixed with this compound (as a comonomer or end-capper).
-
A metathesis catalyst (e.g., a Grubbs or Schrock catalyst) is added under an inert atmosphere.
-
The reaction is conducted in bulk or in a high-boiling solvent under vacuum at elevated temperatures to facilitate the removal of ethylene.
-
The polymerization is monitored by observing the increase in viscosity of the reaction mixture.
-
The reaction is quenched by adding an agent like ethyl vinyl ether, and the resulting polymer is precipitated, collected, and dried.
-
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several high-value applications.
Polymer and Materials Science
Its primary use is in the synthesis of functional polymers. The terminal bromide can be retained as a reactive handle on a polymer chain or can be converted to other functional groups post-polymerization.[1] This allows for the creation of graft copolymers, functionalized surfaces, and self-assembled monolayers.[1]
Organic Synthesis
In organic synthesis, it serves as a long-chain building block for producing surfactants, lipid analogs, and specialty chemicals.[1] The 18-carbon chain provides significant hydrophobicity, which can be balanced by converting the bromide to a hydrophilic headgroup, a key step in surfactant synthesis.[1]
Drug Development and Bioconjugation
While direct applications in approved drugs are not prevalent, its potential in drug delivery systems is significant. The long alkyl chain is lipophilic, making it suitable for integration into lipid bilayers of liposomes or the hydrophobic cores of polymeric nanoparticles.
-
Functionalization of Nanocarriers : The terminal bromide (or a derivative like an azide or amine) can be used to covalently attach targeting ligands (e.g., antibodies, peptides) or imaging agents to the surface of a nanocarrier. This "smart" functionalization aims to improve drug delivery to specific tissues, enhancing therapeutic efficacy and reducing side effects.[1]
-
Bioconjugation : The electrophilic bromide can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine of lysine, to attach a long hydrophobic tail. This modification can be used to study protein-membrane interactions or to anchor proteins to surfaces.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[1]
-
Ventilation : Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, often under refrigeration (2-8°C), as the compound can be heat-sensitive.[1]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[13]
-
Disposal : Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, highlighting its utility as a versatile chemical intermediate. The detailed protocols and data serve as a starting point for its application in novel synthetic and materials science endeavors.
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This compound | CAS 172656-11-0. Benchchem.
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A Technical Guide to the Molecular Structure of 18-Bromo-1-octadecene: Synthesis, Characterization, and Application
Abstract
18-Bromo-1-octadecene (CAS No. 172656-11-0) is a long-chain, bifunctional organic compound that has garnered significant interest as a versatile molecular linker in materials science and drug development.[1][2] Its unique architecture, featuring a terminal alkene at one end of an 18-carbon aliphatic chain and a primary alkyl bromide at the other, allows for orthogonal chemical modifications. This guide provides a comprehensive technical overview of the molecular structure of this compound. We delve into its synthesis, detailed structural elucidation using modern spectroscopic techniques, and the implications of its structure on its reactivity and applications. This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the foundational properties of this important chemical building block.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula, weight, and key physical characteristics. These properties dictate its handling, reactivity, and suitability for various applications. This compound is a clear, colorless to light yellow liquid under standard conditions, soluble in nonpolar organic solvents like chloroform and benzene, and nearly insoluble in water.[3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 17-Octadecenyl Bromide | |
| CAS Number | 172656-11-0 | [5] |
| Molecular Formula | C₁₈H₃₅Br | [4][6] |
| Molecular Weight | 331.38 g/mol | [7] |
| Exact Mass | 330.19221 Da | [4][5] |
| Density | ~1.00 g/cm³ | [6][5] |
| Boiling Point | ~369.9 °C at 760 mmHg | [6][5] |
| Flash Point | ~185.2 °C | [6][5] |
| InChIKey | HGBDROSSUKYLIG-UHFFFAOYSA-N | [4] |
| SMILES | C=CCCCCCCCCCCCCCCCCBr | [4] |
The Bifunctional Scaffold: A Structural Analysis
The primary research value of this compound originates from its bifunctional nature, which allows for selective, stepwise synthetic modifications.[6]
-
The Terminal Alkene (C1-C2): The vinyl group (C=CH₂) at one end of the long aliphatic chain is susceptible to a wide range of electrophilic addition reactions (e.g., hydrohalogenation, hydration, epoxidation) and can participate in polymerization processes or click chemistry.[8][9] Its reactivity is distinct from the other end of the molecule.
-
The Primary Alkyl Bromide (C18): The terminal bromo group is a versatile functional handle. As a primary alkyl halide, it is an excellent substrate for nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This allows for the straightforward attachment of various nucleophiles, including amines, thiols, azides, and carboxylates, to introduce new functionalities or link to other molecules, such as proteins or drug payloads.[10]
This "orthogonal reactivity" is the cornerstone of its utility as a linker, enabling chemists to build complex molecular architectures with high precision.[6]
Synthesis and Purification Workflow
Understanding the synthesis of this compound is critical, as the chosen route directly influences the final structure and potential impurities. A common and logical laboratory-scale synthesis proceeds from the commercially available precursor, 17-octadecen-1-ol. This involves the selective substitution of the terminal hydroxyl group with a bromine atom, a reaction for which several reliable methods exist. The workflow below outlines a typical process using phosphorus tribromide (PBr₃).
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 17-Octadecen-1-ol
Causality: This protocol is chosen for its high efficiency in converting a primary alcohol to a primary alkyl bromide with minimal risk of rearrangement. Using an anhydrous solvent and low temperature (0 °C) is critical to control the exothermic reaction and prevent side reactions, such as ether formation.
-
Preparation: Dissolve 17-octadecen-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution. Rationale: Slow addition prevents a sudden temperature increase. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts, followed by a wash with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a nonpolar solvent such as hexanes, to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed in the following section. Purity can be assessed by GC-MS.[6]
Spectroscopic Elucidation of the Molecular Structure
No single technique can unambiguously determine a molecular structure. Instead, a combination of spectroscopic methods is employed, each providing complementary pieces of evidence that, together, create a self-validating and definitive structural assignment.
Caption: Logical relationships in structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6]
-
¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons.
-
δ 5.8 ppm (1H, m): A multiplet corresponding to the internal vinyl proton (-CH=CH₂).
-
δ 4.9-5.0 ppm (2H, m): Two distinct multiplets for the terminal vinyl protons (=CH₂).[6] Their distinct signals arise from different coupling to the internal vinyl proton.
-
δ 3.4 ppm (2H, t): A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The triplet pattern is due to coupling with the adjacent CH₂ group.
-
δ 2.0 ppm (2H, q): A quartet for the allylic protons (-CH₂-CH=CH₂), which are adjacent to the double bond.
-
δ 1.2-1.4 ppm (~26H, broad m): A large, broad signal representing the overlapping protons of the long methylene (-CH₂-) chain.
-
-
¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms.
-
δ ~139 ppm: The internal, substituted alkene carbon (-CH=CH₂).
-
δ ~114 ppm: The terminal alkene carbon (=CH₂).
-
δ ~34 ppm: The carbon atom bonded to bromine (-CH₂Br).
-
δ ~28-33 ppm: Signals for the carbons near the functional groups (e.g., allylic carbon, carbon adjacent to the C-Br).
-
δ ~29 ppm (multiple peaks): A dense region of signals for the bulk methylene carbons in the aliphatic chain.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about elemental composition.
-
Molecular Ion Peak (M⁺): The key feature in the mass spectrum is the molecular ion peak. Because bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units.
-
m/z ≈ 330.19: Corresponding to [C₁₈H₃₅⁷⁹Br]⁺.
-
m/z ≈ 332.19: Corresponding to [C₁₈H₃₅⁸¹Br]⁺.
-
-
Fragmentation: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and observe characteristic fragmentation patterns, such as the loss of Br• or cleavage along the alkyl chain.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.
-
~3077 cm⁻¹: C-H stretching vibration for the sp²-hybridized carbons of the terminal alkene.
-
~2925 and 2854 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations for the sp³-hybridized carbons of the long alkyl chain.
-
~1641 cm⁻¹: C=C stretching vibration, a definitive band for the alkene.
-
~910 cm⁻¹: A strong "out-of-plane" bending vibration, characteristic of a terminal monosubstituted alkene (R-CH=CH₂).
-
~560 cm⁻¹: C-Br stretching vibration. This band is in the fingerprint region and can sometimes be weak but is an important piece of evidence.
| Technique | Observation | Structural Feature Confirmed |
| ¹H NMR | Signals at δ 5.8, 4.9-5.0 ppm and δ 3.4 ppm | Presence and location of terminal alkene and -CH₂Br group |
| ¹³C NMR | Signals at δ ~139, ~114, and ~34 ppm | Carbon skeleton including C=C and C-Br carbons |
| Mass Spec. | M⁺ and M+2 peaks at m/z ~330/332 | Correct molecular formula and presence of one bromine atom |
| IR Spec. | Bands at ~3077, 1641, and 910 cm⁻¹ | Presence of a terminal monosubstituted alkene functional group |
Applications in Research and Drug Development
The well-defined molecular structure of this compound directly enables its use as a high-purity bifunctional linker.[6] In drug development, such linkers are crucial for constructing complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise spacing and connectivity are paramount.[11][12] The long, hydrophobic 18-carbon chain can be used to modify the lipophilicity of a molecule, potentially enhancing its interaction with cell membranes.[6] The terminal bromide can be converted to other functional groups (e.g., an azide for click chemistry or an amine for amide coupling), further expanding its synthetic utility in creating novel biomaterials and pharmaceutical compounds.[1][13]
Conclusion
The molecular structure of this compound is definitively characterized by an 18-carbon backbone, functionalized with a terminal alkene at the C1 position and a primary bromide at the C18 position. This assignment is unequivocally supported by a cohesive body of evidence from NMR, mass spectrometry, and IR spectroscopy. A thorough understanding of this structure, validated by the analytical data presented, is essential for its effective application as a versatile bifunctional linker in advanced chemical synthesis, from materials science to the development of targeted therapeutics.
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An In-depth Technical Guide to the Synthesis of 18-Bromo-1-octadecene
Introduction: The Versatility of a Bifunctional Long-Chain Alkene
18-Bromo-1-octadecene (C₁₈H₃₅Br) is a valuable bifunctional organic compound featuring a long 18-carbon aliphatic chain with a terminal alkene at one end and a primary alkyl bromide at the other.[1] This unique structure provides orthogonal reactivity, allowing for selective chemical transformations at either functional group.[1] Consequently, this compound serves as a critical building block in various fields, including polymer chemistry for the synthesis of functionalized polyolefins, materials science for the creation of self-assembled monolayers and surfactants, and in the synthesis of complex organic molecules and natural products.[1] This guide provides a comprehensive overview of the primary and alternative methods for the synthesis of this compound, with a focus on the underlying mechanisms and practical experimental considerations for researchers in the field.
Primary Synthesis Route: Anti-Markovnikov Hydrobromination of 1,17-Octadecadiene
The most direct and regioselective method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to a suitable precursor. While 1-octadecene could theoretically be used, achieving exclusive terminal bromination is challenging. A more strategic approach involves the use of a symmetrical α,ω-diene, 1,17-octadecadiene, as the starting material. This ensures that the addition of one equivalent of HBr under radical conditions will yield the desired terminal bromoalkene.
Causality of Experimental Choices: The Free-Radical Mechanism
The regioselectivity of HBr addition to an alkene is dictated by the reaction mechanism. In the absence of radical initiators, the reaction proceeds via an electrophilic addition (Markovnikov's rule), where the bromine atom adds to the more substituted carbon.[2] However, in the presence of peroxides, the reaction follows a free-radical chain mechanism, leading to the anti-Markovnikov product.[2][3] This "peroxide effect" is crucial for the synthesis of terminal bromoalkanes.[3]
The reaction is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in a peroxide initiator (e.g., benzoyl peroxide) upon heating or exposure to UV light, generating alkoxy radicals.[2] These highly reactive radicals then abstract a hydrogen atom from HBr to form a bromine radical (Br•).[2] The bromine radical then adds to the terminal carbon of the alkene, as this results in the formation of a more stable secondary carbon radical intermediate.[4] This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, thus propagating the chain reaction.[4]
This radical pathway is significantly faster than the competing electrophilic addition, ensuring the formation of the anti-Markovnikov product as the major isomer.[5] It is important to note that this anti-Markovnikov addition is unique to HBr; the analogous reactions with HCl and HI are not synthetically useful under these conditions due to unfavorable thermodynamics in the propagation steps.[6]
Experimental Workflow: A Self-Validating Protocol
The following protocol is a representative procedure for the synthesis of this compound from 1,17-octadecadiene based on established methods for the free-radical hydrobromination of long-chain alkenes.
Step 1: Reaction Setup and Initiation
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 1,17-octadecadiene (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., hexane or heptane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (typically 1-5 mol%).
-
Cool the reaction mixture in an ice bath.
Step 2: Introduction of Hydrogen Bromide
-
Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, a solution of HBr in acetic acid can be added dropwise. The addition should be controlled to maintain a low reaction temperature and prevent the formation of byproducts.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting diene and the formation of the monobrominated product.
Step 3: Reaction Quenching and Work-up
-
Once the reaction is complete (typically after several hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude this compound can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and dibrominated byproducts.
-
Alternatively, for higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) can be employed.[7]
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation: A Comparative Overview
| Parameter | Anti-Markovnikov Hydrobromination |
| Starting Material | 1,17-Octadecadiene |
| Key Reagents | HBr, Radical Initiator (e.g., Benzoyl Peroxide) |
| Solvent | Non-polar (e.g., Hexane, Heptane) |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% (estimated based on similar reactions) |
| Purity | >93% after purification[8][9] |
| Key Advantages | High regioselectivity for the terminal bromide, direct route. |
| Key Disadvantages | Requires handling of HBr gas, potential for dibromination. |
Alternative Synthesis Routes
While the free-radical addition of HBr to 1,17-octadecadiene is the most direct method, other synthetic strategies can be employed, particularly for generating terminally functionalized alkenes.
Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis.[10] In this approach, a long-chain aldehyde could be reacted with a phosphorus ylide containing a bromoalkyl group to construct the this compound skeleton. This method offers excellent control over the double bond position but involves a multi-step synthesis of the required Wittig reagent.
Caption: Conceptual pathway for the synthesis via the Wittig reaction.
Elimination Reactions of Dibromoalkanes
Another potential route involves the controlled elimination of HBr from a 1,18-dibromooctadecane precursor. By using a sterically hindered base, it is possible to favor the formation of the terminal alkene. However, controlling the regioselectivity of the elimination to exclusively form the 1-ene isomer can be challenging and may lead to a mixture of products.
Conclusion
The synthesis of this compound is most effectively achieved through the anti-Markovnikov hydrobromination of 1,17-octadecadiene. This method, driven by a free-radical mechanism, provides a direct and regioselective route to the desired terminal bromoalkene. Understanding the underlying principles of radical chemistry is paramount for optimizing reaction conditions and achieving high yields and purity. While alternative methods such as the Wittig reaction exist, the free-radical addition remains the most practical and efficient approach for laboratory and potential pilot-scale production of this versatile bifunctional molecule. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize and utilize this compound in their applications.
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A Useful Modification of the Kraus Procedure for Preparation of ω-Bromo-1-alkenes by HMPA-Promoted Elimination of HBr from 1,ω-Dibromoalkanes. (2001). Synthetic Communications, 31(9), 1367-1371. [Link]
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A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (n.d.). Molecules. [Link]
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A Convenient and Useful Method of Preparation of .ALPHA.-Bromo Enones from the Corresponding Enones Using Organic Ammonium Tribromide (OATB). (2001). Chemistry Letters. [Link]
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An In-depth Technical Guide to 18-Bromo-1-octadecene (CAS Number 172656-11-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 18-bromo-1-octadecene (CAS No. 172656-11-0), a versatile bifunctional long-chain olefin. Its unique molecular architecture, featuring a terminal vinyl group and a primary alkyl bromide, makes it a valuable building block in various fields, including polymer chemistry, materials science, and as a precursor in the synthesis of specialty chemicals and potentially in drug delivery systems. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its key applications with mechanistic insights, and outlines essential safety and handling procedures.
Chemical Identity and Properties
This compound is a long-chain hydrocarbon featuring a terminal double bond and a primary bromide at the opposite end of its eighteen-carbon backbone. This bifunctionality allows for orthogonal chemical transformations, making it a highly versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 172656-11-0 |
| Synonyms | 17-Octadecenyl Bromide |
| Molecular Formula | C₁₈H₃₅Br |
| Molecular Weight | 331.38 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~369.9 °C at 760 mmHg |
| Density | ~1.0 g/cm³ |
| Flash Point | ~185.2 °C |
| Solubility | Soluble in non-polar organic solvents (e.g., benzene, chloroform); insoluble in water. |
| Storage | Refrigerator (2-8°C), protected from light.[3] |
Analytical Data (Representative):
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.8 (m, 1H): -CH=CH₂
-
δ 4.9 (m, 2H): -CH=CH ₂
-
δ 3.4 (t, 2H): -CH₂Br
-
δ 2.0 (q, 2H): -CH₂-CH=CH₂
-
δ 1.85 (p, 2H): -CH₂-CH₂Br
-
δ 1.2-1.6 (br m, 24H): -(CH₂)₁₂-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 139.2: -C H=CH₂
-
δ 114.1: -CH=C H₂
-
δ 33.9: -C H₂Br
-
δ 33.8: -C H₂-CH=CH₂
-
δ 32.8, 29.6, 29.5, 29.4, 29.1, 28.8, 28.2: -(CH₂)₁₂- and -C H₂-CH₂Br
Synthesis of ω-Bromo-α-olefins: A Representative Protocol
A general and robust method for the synthesis of ω-bromo-α-olefins involves the anti-Markovnikov hydrobromination of a corresponding α,ω-diene. The following is a detailed experimental protocol for the synthesis of a similar compound, 11-bromo-1-undecene, which can be adapted for this compound starting from 1,17-octadecadiene.
Reaction Scheme:
Caption: General scheme for anti-Markovnikov hydrobromination.
Experimental Protocol: Synthesis of 11-Bromo-1-undecene
This protocol is adapted from established procedures for the radical addition of HBr to terminal alkenes.
Materials:
-
1,10-Undecadiene
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube (or dropping funnel if using HBr in acetic acid). The system is flushed with an inert gas (e.g., argon or nitrogen).
-
Charging the Flask: 1,10-undecadiene is dissolved in the anhydrous solvent in the flask. A catalytic amount of AIBN is added.
-
HBr Addition: The solution is cooled in an ice bath. Hydrogen bromide gas is bubbled through the solution at a slow rate. Alternatively, a solution of HBr in acetic acid can be added dropwise. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting diene.
-
Work-up: Once the reaction is complete, the mixture is carefully washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 11-bromo-1-undecene.
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the terminal alkene and the primary bromide, and the absence of the internal alkene starting material, will confirm the success of the synthesis.
Reactivity and Mechanism of Action
The utility of this compound stems from the orthogonal reactivity of its two functional groups: the terminal alkene and the primary alkyl bromide. This allows for selective chemical modifications at either end of the molecule.
Caption: Dual reactivity of this compound.
The primary alkyl bromide is susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides. The terminal alkene can undergo all the typical reactions of a double bond, including hydrogenation, halogenation, and, most notably, polymerization.
Applications in Research and Development
Polymer Chemistry: Acyclic Diene Metathesis (ADMET) Polymerization
This compound is an excellent monomer for Acyclic Diene Metathesis (ADMET) polymerization.[4][5][6] ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene.[4] This technique allows for the synthesis of well-defined, functionalized polyolefins.
Mechanism of ADMET Polymerization:
Caption: General workflow for the formation of self-assembled monolayers.
The long hydrocarbon chains pack closely together due to van der Waals interactions, leading to a highly ordered monolayer. The terminal bromide groups are exposed at the surface, which can then be used for further chemical reactions, allowing for the tailored functionalization of surfaces. This has applications in areas such as biosensors, corrosion inhibition, and nanoelectronics.
Drug Development: A Precursor for Functionalized Nanoparticles
While direct applications of this compound in drug formulations are not established, its bifunctional nature makes it a valuable precursor for the synthesis of functionalized lipids and polymers used in drug delivery systems, such as nanoparticles. [7][8][9][10] The terminal bromide can be substituted with various moieties to create functionalized amphiphiles. For instance, reaction with an amine-containing drug or targeting ligand could tether it to the long alkyl chain. These functionalized lipids can then be incorporated into liposomes or other nanoparticle formulations to enhance drug loading, stability, and targeted delivery. The surface of nanoparticles can be functionalized to improve their interaction with biological systems, and ω-bromoalkanes are useful starting materials for this purpose. [11][12]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store it in a refrigerator.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [13][14]
Conclusion
This compound is a highly versatile and valuable chemical for researchers and scientists in various disciplines. Its unique bifunctional structure provides a platform for a wide range of chemical transformations, enabling the synthesis of advanced polymers, functionalized surfaces, and potentially novel drug delivery systems. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in scientific research and development.
References
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Chemsrc. (2025). This compound | CAS#:172656-11-0. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of ADMET polymerization. Retrieved from [Link]
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Biomacromolecules. (2018). Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting. Retrieved from [Link]
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An In-depth Technical Guide to 18-Bromo-1-octadecene for Advanced Research Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 18-Bromo-1-octadecene (CAS No. 172656-11-0), a bifunctional long-chain hydrocarbon critical to advanced chemical synthesis. Possessing both a terminal alkene and a primary alkyl bromide, this molecule offers orthogonal reactivity, making it a valuable building block in polymer chemistry, materials science, and the development of novel therapeutic agents.[1] This document details its core physicochemical properties, outlines protocols for its characterization and safe handling, and explores its applications, particularly within the domain of drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Introduction to this compound
This compound is a linear alpha-olefin comprised of an eighteen-carbon chain with a terminal double bond (C1) and a bromine atom at the opposing terminus (C18).[1] Its molecular formula is C₁₈H₃₅Br, and it has a molecular weight of approximately 331.38 g/mol .[1][2] The strategic placement of two distinct functional groups—a nucleophilic substitution-receptive alkyl halide and a polymerization-receptive alkene—is the cornerstone of its synthetic utility.[1] This bifunctionality allows for selective, stepwise reactions, enabling the construction of complex molecular architectures. It serves as a key intermediate in the synthesis of surfactants, lipid analogs, and functionalized polymers.[1]
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its handling, storage, and application in experimental design. It is typically a clear, colorless to light yellow liquid or a low-melting solid at room temperature.[3] Due to its long, non-polar alkyl chain, it is practically insoluble in water but soluble in non-polar organic solvents like benzene and chloroform.[4]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 172656-11-0 | [2][3] |
| Molecular Formula | C₁₈H₃₅Br | [1][2] |
| Molecular Weight | 331.38 g/mol | [1][2][3] |
| Appearance | White or Colorless to Light yellow/orange powder, lump, or clear liquid | [3][5] |
| Boiling Point | ~369.9 °C at 760 mmHg | [1][6][7] |
| Density | ~1.00 g/cm³ (at 20°C) | [1][6][8] |
| Refractive Index | ~1.468 - 1.47 | [6][7][8] |
| Flash Point | ~185.2 °C | [1][6][7] |
| Purity (typical) | >93.0% (GC) | [3][9] |
Synthesis, Reactivity, and Quality Control
Synthetic Pathway and Core Reactivity
A common laboratory-scale synthesis of this compound involves the bromination of 1-octadecene.[1] This process requires careful control of reaction conditions, such as temperature (e.g., 0°C), to prevent unwanted side reactions.[1]
The molecule's value stems from its dual reactivity:
-
The Alkyl Bromide: The primary bromide at C18 is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (Sₙ2 mechanism) with a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines).[1] This allows for the attachment of hydrophilic headgroups for surfactant synthesis or conjugation to biomolecules.[1]
-
The Terminal Alkene: The double bond at C1 can undergo various addition reactions. It is a key monomer in acyclic diene metathesis (ADMET) polymerization and can be used to functionalize polyolefins.[1]
This orthogonal reactivity is a critical feature for synthetic chemists, as it allows for the selective modification of one end of the molecule while leaving the other end intact for subsequent transformations.[1]
Protocol: Quality Control and Structural Verification
To ensure the reliability of experimental outcomes, rigorous quality control is paramount. A self-validating approach combining spectroscopic and chromatographic techniques should be employed to confirm both the identity and purity of this compound.
Step-by-Step QC Protocol:
-
Visual Inspection: Assess the sample's physical state, color, and clarity, comparing it to the specifications.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and confirm molecular weight.
-
Methodology: Dissolve a small sample in a volatile solvent (e.g., dichloromethane). Inject into a GC equipped with a non-polar column. The resulting chromatogram will indicate the percentage purity.[3] The mass spectrometer will provide the mass-to-charge ratio, confirming the molecular weight of 331.4 m/z for the parent ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise molecular structure.
-
Methodology: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Expect characteristic signals for the terminal vinyl protons around 4.9-5.0 ppm and a triplet for the methylene protons adjacent to the bromine atom (–CH₂Br) at approximately 3.4 ppm.[1]
-
¹³C NMR: Expect signals for the sp² carbons of the double bond and a distinct signal for the carbon attached to the bromine.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Methodology: Analyze a thin film of the liquid sample. Look for characteristic C=C stretching vibrations for the alkene and C-Br stretching vibrations.
-
The diagram below illustrates this multi-faceted workflow for quality assurance.
Caption: Quality control workflow for this compound.
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: The compound is heat-sensitive and should be stored in a cool, dark place under an inert atmosphere, typically refrigerated at 2-8°C.[1]
-
Handling: As an organic halide, it may cause skin irritation or allergic reactions upon contact.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[10] All handling should be performed in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
-
Safety Statements: The compound is associated with the GHS08 health hazard pictogram and the hazard statement H304 (May be fatal if swallowed and enters airways). Precautionary statements include P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) and P331 (Do NOT induce vomiting).
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical sector.
Macrocycle Synthesis
Macrocycles are of growing interest in drug discovery for their ability to tackle challenging targets like protein-protein interactions.[11] this compound can serve as a long, flexible linker in the synthesis of these complex structures. For example, the terminal bromine can be converted to an azide or an alkyne, which can then participate in a ring-closing "click reaction" (CuAAC) with a complementary functional group at the other end of a precursor molecule.[12] This approach allows for the creation of large, drug-like macrocyclic scaffolds.[12]
Linker for Bioconjugation
The compound can act as a linker to attach hydrophobic payloads or tags to biomolecules like proteins. The alkyl bromide can react with nucleophilic residues on a protein's surface, such as the thiol of a cysteine, to form a stable covalent bond.[1] This introduces a long hydrophobic chain, which can be used to modify the protein's properties, for instance, to anchor it to a cell membrane or to a lipid nanoparticle for drug delivery.
Precursor for Bioisosteres and Late-Stage Functionalization
In medicinal chemistry, modifying a lead compound to improve its pharmacological properties is a key step. The long alkyl chain of this compound can be incorporated into drug candidates to enhance lipophilicity, which can modulate absorption, distribution, metabolism, and excretion (ADME) properties. This aligns with the principles of late-stage functionalization (LSF), a strategy used to diversify complex bioactive molecules to optimize their therapeutic characteristics without resorting to de novo synthesis.[13]
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its defining feature—the orthogonal reactivity of a terminal alkene and a primary alkyl bromide—provides synthetic chemists with a powerful tool for constructing complex molecules with precision. Its applications in polymer science, materials chemistry, and particularly in drug discovery for synthesizing linkers, macrocycles, and novel bioisosteres, underscore its importance in modern research and development. Adherence to strict quality control protocols and safe handling practices is essential for harnessing its full potential in the laboratory.
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17-Octadecenyl Bromide synthesis route
An In-depth Technical Guide on the Synthesis of 17-Octadecenyl Bromide
Introduction
17-Octadecenyl Bromide, systematically named 1-bromo-17-octadecene, is a bifunctional long-chain aliphatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a terminal primary bromide and a terminal alkene, providing two orthogonal reactive sites for sequential chemical modifications. This unique characteristic makes it an invaluable building block for the synthesis of complex molecules, including novel drug delivery systems, molecular linkers, and specialized polymers.[1] The primary challenge in its synthesis lies in constructing the 18-carbon backbone while precisely installing the two distinct functional groups at opposite ends of the chain, avoiding cross-reactivity and ensuring high purity.
This technical guide provides a comprehensive overview of two robust and validated synthetic routes for preparing 17-Octadecenyl Bromide. Each pathway is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices. The methodologies are designed to be reproducible and scalable, catering to the needs of drug development professionals and academic researchers.
PART 1: Retrosynthetic Analysis and Strategic Overview
A successful synthesis begins with a logical retrosynthetic analysis to identify reliable bond disconnections and readily available starting materials. For a long-chain bifunctional molecule like 17-Octadecenyl Bromide, two primary strategies emerge as highly effective.
-
Strategy A: Grignard-Epoxide Coupling. This convergent approach involves the creation of a key carbon-carbon bond by reacting a C6 Grignard reagent containing a terminal alkene with a C12 epoxide. The resulting C18 alcohol is then converted to the target bromide. This pathway is advantageous for its efficiency in building the carbon skeleton.
-
Strategy B: Wittig Olefination. This linear approach constructs the molecule by first preparing a C16 chain with a bromide at one end and an aldehyde at the other. The terminal alkene is then installed in the final step using the Wittig reaction, a highly reliable method for forming carbon-carbon double bonds.[2][3]
The choice between these strategies may depend on the availability of starting materials and the specific scale of the synthesis. Both routes employ well-understood, high-yielding reactions suitable for a research and development environment.
Caption: Retrosynthetic analysis of 17-Octadecenyl Bromide.
PART 2: Synthesis via Grignard-Epoxide Coupling
This pathway is centered around the nucleophilic ring-opening of an epoxide by a Grignard reagent, a powerful reaction for forming carbon-carbon bonds and introducing a hydroxyl group simultaneously.[4][5]
Step 2.1: Preparation of Hex-5-en-1-ylmagnesium Bromide
The initial step involves the formation of a Grignard reagent from 6-bromo-1-hexene. It is critical to perform this reaction under strictly anhydrous and inert conditions to prevent quenching of the highly basic organometallic species.
Experimental Protocol:
-
Assemble a three-necked flask, previously flame-dried under vacuum, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. This activates the magnesium surface.
-
Allow the flask to cool, then add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 6-bromo-1-hexene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling is observed.
-
Once initiated, add the remaining 6-bromo-1-hexene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-black solution of the Grignard reagent is used directly in the next step.
| Parameter | Value / Range | Rationale |
| Solvent | Anhydrous THF | Preferred for its ability to solvate the Grignard reagent and its suitable boiling point. |
| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the alkyl bromide. |
| Activation | Iodine crystal | Removes the passivating magnesium oxide layer to initiate the reaction.[6] |
| Temperature | Room temp. to gentle reflux | The reaction is exothermic; the addition rate controls the temperature. |
Step 2.2: Synthesis of 17-Octadecen-1-ol
The prepared Grignard reagent attacks the terminal, less sterically hindered carbon of 1,2-epoxydodecane, resulting in a regioselective ring-opening to form the desired C18 alcohol after an acidic workup.[7]
Caption: Mechanism of Grignard addition to an epoxide.
Experimental Protocol:
-
Cool the solution of hex-5-en-1-ylmagnesium bromide from Step 2.1 to 0 °C in an ice bath.
-
Dissolve 1,2-epoxydodecane (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the epoxide is consumed.
-
Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 17-octadecen-1-ol.
Step 2.3: Bromination of 17-Octadecen-1-ol
The final step is the conversion of the primary alcohol to the target alkyl bromide. To avoid unwanted reactions with the terminal alkene, a mild and selective bromination method is required. The conversion via a mesylate intermediate is highly recommended for its clean reaction profile and preservation of the double bond's integrity.[8][9]
Method A (Recommended): Two-Step Mesylation/Displacement
Part 1: Mesylation
-
Dissolve 17-octadecen-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting crude mesylate is often used directly in the next step without further purification.
Part 2: Bromide Displacement
-
Dissolve the crude mesylate in anhydrous diethyl ether.
-
Add anhydrous magnesium bromide (MgBr₂) (2.0-3.0 equivalents).
-
Stir the mixture vigorously at room temperature for 24 hours.[10]
-
Add cold water and extract the product with diethyl ether (3x).
-
Combine the organic phases, wash with water and brine, and dry over Na₂SO₄.
-
After concentrating, purify the final product, 17-Octadecenyl Bromide, by column chromatography.
Method B (Alternative): Direct Bromination with PBr₃ A more direct, but potentially less clean, alternative is the use of phosphorus tribromide.
-
Dissolve 17-octadecen-1-ol (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C under nitrogen.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice, then separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography.
| Method | Advantages | Disadvantages |
| Mesylate/MgBr₂ | High yield, clean reaction, no alkene isomerization.[8] | Two steps, requires anhydrous conditions. |
| PBr₃ | One step, readily available reagent. | Can generate acidic byproducts that may interact with the alkene; lower yields. |
PART 3: Synthesis via Wittig Olefination
This linear synthesis strategically installs the sensitive terminal alkene in the final step, minimizing potential side reactions. The core of this route is the Wittig reaction, which couples an aldehyde with a phosphorus ylide.[11]
Step 3.1 & 3.2: Preparation of 16-Bromohexadecanal
This key intermediate is prepared in two steps from the commercially available 1,16-hexadecanediol.
Experimental Protocol (Two Steps):
-
Monobromination: Selectively convert one hydroxyl group of 1,16-hexadecanediol to a bromide. A common method involves heating the diol with a slight excess of 48% aqueous hydrobromic acid (HBr) to favor monosubstitution, followed by careful purification to isolate 16-bromohexadecan-1-ol.
-
Oxidation: Dissolve 16-bromohexadecan-1-ol (1.0 equivalent) in anhydrous DCM. Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. Stir at room temperature for 2-3 hours until the alcohol is consumed (monitored by TLC). Filter the mixture through a pad of silica gel, eluting with DCM, to remove chromium salts. Concentrate the filtrate to yield crude 16-bromohexadecanal, which is used directly in the next step.
Step 3.3: The Wittig Reaction to form 17-Octadecenyl Bromide
The final step involves the reaction of 16-bromohexadecanal with methylenetriphenylphosphorane, a phosphorus ylide. The ylide is typically prepared in situ immediately before use.
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Mastering Orthogonal Reactivity: A Technical Guide to 18-Bromo-1-octadecene
Introduction: The Power of Duality in Molecular Design
In the intricate world of chemical synthesis, particularly in the realms of drug development, materials science, and polymer chemistry, the ability to selectively modify one part of a molecule while leaving another untouched is paramount. This principle, known as orthogonal reactivity, allows for the precise and efficient construction of complex molecular architectures. Bifunctional molecules, possessing two distinct reactive centers, are the cornerstones of such strategies.[1] 18-Bromo-1-octadecene (C₁₈H₃₅Br) stands as a prime exemplar of this class of compounds, featuring a long 18-carbon chain terminating in a nucleophile-susceptible primary alkyl bromide at one end and an electrophile-receptive terminal alkene at the other.[2] This guide provides an in-depth exploration of the orthogonal reactivity of this compound, offering researchers and drug development professionals a technical toolkit for harnessing its synthetic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Strategic Advantage of this compound
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The terminal alkene is a hub of electron density, making it susceptible to electrophilic attack and a prime substrate for a variety of addition and polymerization reactions. Conversely, the primary alkyl bromide is an excellent electrophile, readily undergoing nucleophilic substitution and forming the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This inherent dichotomy allows for a stepwise approach to molecular elaboration, where one functional group can be selectively transformed while the other remains dormant, ready for a subsequent, orthogonal reaction.
Part 1: Selective Transformations of the Terminal Alkene
The terminal double bond of this compound offers a versatile platform for a range of chemical modifications.
Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation
A cornerstone of alkene functionalization, hydroboration-oxidation provides a route to terminal alcohols with anti-Markovnikov regioselectivity.[3] This is particularly valuable for transforming the non-polar alkene of this compound into a hydrophilic hydroxyl group, a key step in the synthesis of amphiphilic molecules.
Mechanism and Rationale: The reaction proceeds via the addition of a borane reagent (e.g., BH₃·THF or 9-BBN) across the double bond. Boron, being less electronegative than hydrogen, adds to the terminal carbon, and the hydride adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the primary alcohol. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) enhances the selectivity for the terminal position, especially in molecules with other potentially reactive sites.[4]
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of 9-BBN (1.1 eq) in THF is added dropwise via a syringe. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Oxidation: The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 3.0 eq) is added slowly, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
Work-up and Purification: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 18-bromo-1-octadecanol, is then purified by flash column chromatography.
Acyclic Diene Metathesis (ADMET) Polymerization
The terminal alkene of this compound makes it a suitable monomer for Acyclic Diene Metathesis (ADMET) polymerization, a powerful tool for the synthesis of functionalized polyolefins.[5][6] This step-growth condensation polymerization is driven by the removal of a volatile small molecule, typically ethylene.[6]
Mechanism and Rationale: ADMET polymerization is catalyzed by transition metal alkylidene complexes, most commonly ruthenium-based catalysts like Grubbs' catalysts. The reaction proceeds through a series of metathesis reactions between the terminal alkenes of two monomer units, leading to the formation of a longer chain and the release of ethylene gas. The high functional group tolerance of modern ruthenium catalysts allows for the polymerization of monomers bearing functionalities like the alkyl bromide in this compound.[7]
Experimental Protocol: ADMET Polymerization of this compound
-
Preparation: In a glovebox, a Schlenk flask is charged with highly purified this compound and a catalytic amount of a suitable Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 0.1-1 mol%).
-
Polymerization: The flask is sealed, removed from the glovebox, and connected to a vacuum line. The reaction mixture is stirred at a temperature of 50-80 °C under high vacuum to facilitate the removal of ethylene.
-
Termination and Purification: The polymerization is allowed to proceed for several hours until the desired molecular weight is achieved, as monitored by techniques like GPC. The reaction is then quenched by the addition of ethyl vinyl ether. The resulting polymer is dissolved in a suitable solvent like dichloromethane and precipitated in a non-solvent such as methanol to remove the catalyst and any unreacted monomer.
Part 2: Selective Transformations of the Primary Alkyl Bromide
The electrophilic nature of the primary alkyl bromide at the other end of the this compound molecule opens up a different set of synthetic possibilities, primarily centered around nucleophilic substitution and organometallic chemistry.
Grignard Reagent Formation and Subsequent Reactions
The conversion of the alkyl bromide to a Grignard reagent (R-MgBr) is a classic transformation that inverts the polarity of the terminal carbon from electrophilic to nucleophilic. This "umpolung" allows for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.
Mechanism and Rationale: The Grignard reagent is prepared by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[8] The magnesium inserts into the carbon-bromine bond, forming the organomagnesium halide. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[8]
Experimental Protocol: Preparation of the Grignard Reagent from this compound
-
Preparation: All glassware is rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere. Magnesium turnings (1.5 eq) are placed in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: A small crystal of iodine is added to activate the magnesium surface. A small portion of a solution of this compound (1.0 eq) in anhydrous THF is added from the dropping funnel. The reaction is initiated by gentle warming or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used directly in subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The alkyl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7]
Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species (e.g., a boronic acid or ester) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions like β-hydride elimination.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Preparation: A Schlenk flask is charged with this compound (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[10] In the context of this compound, the alkene functionality can participate in a Heck reaction with an aryl or vinyl halide.
Mechanism and Rationale: The reaction mechanism involves the oxidative addition of the aryl/vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene (in this case, the terminal alkene of this compound) into the Pd-C bond. Subsequent β-hydride elimination forms the coupled product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.[1]
Part 3: Orthogonal Protection Strategies
While this compound's functional groups often exhibit inherent orthogonal reactivity, certain synthetic routes may require the temporary masking of one group to perform a reaction on the other. This is where protecting group strategies become essential.[11][12]
Protecting the Terminal Alkene
If a reaction that is incompatible with the alkene needs to be performed at the bromide terminus (e.g., a reaction under strongly acidic conditions), the alkene can be temporarily protected. One common strategy is the use of silyl ethers after converting the alkene to an alcohol via hydroboration-oxidation. Silyl ethers are generally stable to a wide range of reaction conditions, including those used for many cross-coupling reactions, but can be selectively removed with fluoride reagents like tetrabutylammonium fluoride (TBAF).[13]
Protecting the Alkyl Bromide (Indirectly)
Direct protection of the alkyl bromide is less common. Instead, it is often more practical to convert it to a different functional group that is more readily protected or less reactive under the desired conditions. For example, the bromide can be displaced by a nucleophile to form an alcohol, which can then be protected as a silyl ether.[14]
Data Summary: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the selective reactions of this compound and analogous long-chain bromoalkenes. It is important to note that optimal conditions can vary depending on the specific substrates and should be determined empirically.
| Reaction | Substrate | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydroboration-Oxidation | 1-Dodecene | 9-BBN, H₂O₂, NaOH | NaOH | THF | RT | 4 | 95 | Analogous |
| Suzuki Coupling | 1-Bromododecane | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85-95 | Analogous |
| Heck Coupling | 1-Octene & Aryl Bromide | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-90 | Analogous |
| Grignard Formation | 1-Bromododecane | Mg | - | THF | Reflux | 2 | >90 | Analogous |
Visualization of Orthogonal Reactivity
The following diagrams illustrate the concept of orthogonal reactivity as applied to this compound.
Caption: Orthogonal reaction pathways for this compound.
Caption: A protecting group strategy for selective bromide functionalization.
Conclusion: A Versatile Tool for Advanced Synthesis
This compound represents a powerful and versatile building block for the synthesis of complex molecules. Its orthogonal reactivity, stemming from the distinct chemical nature of the terminal alkene and the primary alkyl bromide, allows for a high degree of control and precision in molecular construction. By understanding the principles outlined in this guide and leveraging the provided protocols, researchers and drug development professionals can effectively utilize this bifunctional molecule to accelerate their synthetic endeavors and unlock new avenues for innovation. The strategic application of selective reactions and, when necessary, protecting group strategies, will continue to establish this compound as a valuable component in the synthetic chemist's toolbox.
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Spectroscopic Fingerprinting of a Bifunctional Linker: A Technical Guide to 18-Bromo-1-octadecene
Introduction: The Molecular Architecture and Its Significance
18-Bromo-1-octadecene (CAS No. 172656-11-0) is a long-chain, bifunctional organic molecule featuring a terminal vinyl group and a primary alkyl bromide.[1] This unique architecture, with two distinct reactive centers, makes it a valuable building block in various fields, including polymer chemistry, materials science, and the synthesis of surfactants and complex organic molecules.[1] The terminal alkene is amenable to polymerization and various addition reactions, while the bromo- functionality provides a handle for nucleophilic substitution or organometallic reagent formation.
Accurate structural confirmation and purity assessment are paramount for the successful application of this compound. This technical guide provides an in-depth analysis of the spectroscopic data essential for its characterization, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of the spectral features, underpinned by the causal relationships between molecular structure and spectroscopic response.
Molecular Structure and Key Spectroscopic Features
The structure of this compound dictates its characteristic spectroscopic signature. The molecule consists of a C18 backbone, with a double bond at one terminus (C1-C2) and a bromine atom at the other (C18).
Caption: Molecular structure of this compound highlighting the terminal alkene and primary alkyl bromide functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. For a molecule like this compound, NMR is indispensable for confirming the presence and connectivity of its functional groups and the long aliphatic chain.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust experimental setup is crucial for obtaining high-quality NMR data. The following protocol outlines a standard procedure for the analysis of this compound.
Caption: A typical workflow for acquiring ¹H and ¹³C NMR spectra of this compound.
Causality in Experimental Choices:
-
Deuterated Solvent (CDCl₃): Chloroform-d is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single deuterium lock signal.
-
Tetramethylsilane (TMS): TMS is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Its single, sharp signal does not overlap with most organic compound signals.
-
High-Field Spectrometer: A higher magnetic field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is particularly useful for resolving the complex multiplets of the vinyl protons and the closely spaced signals of the long methylene chain.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. This aids in the clear identification and counting of carbon environments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a clear signature of its key functional groups. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the major proton signals.
| Assignment | Predicted ¹H NMR (ppm) | Multiplicity | Integration |
| H-1 (vinyl) | ~5.7-5.9 | m | 1H |
| H-2 (vinyl) | ~4.9-5.0 | m | 2H |
| H-3 (allylic) | ~2.0-2.1 | q | 2H |
| -(CH₂)₁₄- | ~1.2-1.4 | br s | 28H |
| H-17 | ~1.8-1.9 | p | 2H |
| H-18 | ~3.4 | t | 2H |
Table 1: Predicted ¹H NMR data for this compound.
Interpretation of the ¹H NMR Spectrum:
-
Vinyl Protons (H-1, H-2): The most downfield signals, between 4.9 and 5.9 ppm, are characteristic of protons attached to sp² hybridized carbons of the terminal alkene.[1] The complex multiplet (m) arises from geminal and vicinal coupling.
-
Methylene Protons adjacent to Bromine (H-18): The triplet (t) at approximately 3.4 ppm is indicative of the -CH₂Br group. The electronegative bromine atom deshields these protons, shifting their signal downfield from the main alkyl chain. The triplet multiplicity results from coupling with the adjacent H-17 protons.
-
Allylic Protons (H-3): The quartet (q) around 2.0-2.1 ppm is characteristic of the protons on the carbon adjacent to the double bond.
-
Alkyl Chain Protons (-(CH₂)₁₄- and H-17): The large, broad singlet (br s) between 1.2 and 1.4 ppm corresponds to the protons of the long methylene chain. The pentet (p) for H-17 is often obscured by this large signal but is expected around 1.8-1.9 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Assignment | Predicted ¹³C NMR (ppm) |
| C-1 (vinyl) | ~139 |
| C-2 (vinyl) | ~114 |
| C-3 (allylic) | ~34 |
| -(CH₂)₁₄- | ~28-30 |
| C-17 | ~33 |
| C-18 | ~34 |
Table 2: Predicted ¹³C NMR data for this compound.
Interpretation of the ¹³C NMR Spectrum:
-
Vinyl Carbons (C-1, C-2): The signals for the sp² hybridized carbons of the alkene appear in the downfield region of the spectrum, with the internal carbon (C-1) at a higher chemical shift (~139 ppm) than the terminal carbon (C-2) at ~114 ppm.[1]
-
Carbon bonded to Bromine (C-18): The signal for the carbon directly attached to the bromine atom is found at approximately 34 ppm.[1]
-
Alkyl Chain Carbons: The carbons of the long methylene chain resonate in the range of 28-30 ppm, often appearing as a cluster of closely spaced peaks. The allylic carbon (C-3) and the carbon beta to the bromine (C-17) have slightly different chemical shifts from the rest of the chain.
Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.
Experimental Protocol: Acquiring an FTIR Spectrum
The acquisition of an IR spectrum for a liquid sample like this compound is straightforward.
Caption: A standard workflow for obtaining an FTIR spectrum of a liquid sample.
Causality in Experimental Choices:
-
Neat Sample on Salt Plates: For a liquid sample, this is the simplest preparation method. Salt plates are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).
-
Background Spectrum: A background scan is essential to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, resulting in a spectrum of only the sample.
-
Co-adding Scans: This process improves the quality of the spectrum by increasing the signal-to-noise ratio, making weaker absorption bands more discernible.
IR Spectral Analysis
The IR spectrum of this compound is characterized by absorption bands corresponding to its terminal alkene and alkyl bromide functionalities, as well as the hydrocarbon backbone.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (alkene) | 3075-3085 | Medium |
| C-H stretch (alkane) | 2850-2960 | Strong |
| C=C stretch (alkene) | 1640-1650 | Medium |
| -CH₂- bend (scissoring) | ~1465 | Medium |
| =C-H bend (out-of-plane) | 910-990 | Strong |
| C-Br stretch | 515-690 | Medium-Strong |
Table 3: Characteristic IR absorption bands for this compound.
Interpretation of the IR Spectrum:
-
Alkene C-H and C=C Stretches: The presence of the terminal double bond is confirmed by the =C-H stretching vibration just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹.
-
Alkane C-H Stretches: The strong, sharp peaks in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the long methylene chain.
-
Alkene C-H Bends: The strong absorption bands in the 910-990 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the =C-H bonds of the terminal alkene, providing definitive evidence for this functional group.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. This absorption confirms the presence of the alkyl bromide functionality.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR and IR spectroscopy provides a comprehensive and self-validating system for the structural elucidation and quality control of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, confirming the connectivity of the terminal alkene, the long alkyl chain, and the terminal bromo- group. IR spectroscopy provides a rapid and unambiguous confirmation of the presence of these key functional groups. By understanding the causal links between the molecular structure and the resulting spectroscopic data, researchers can confidently verify the identity and purity of this versatile bifunctional molecule, ensuring the integrity of their subsequent research and development efforts.
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National Institute of Standards and Technology. Octadecane, 1-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
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The Dual Personality of Long-Chain Bromoalkenes: A Technical Guide to Harnessing Bifunctional Reactivity
Abstract
Long-chain bromoalkenes are a versatile class of bifunctional molecules that serve as pivotal building blocks in modern organic synthesis, materials science, and drug development. Possessing both a nucleophilic substitution-susceptible alkyl bromide and an addition-receptive terminal alkene, these molecules offer orthogonal chemical handles for sequential and site-specific modifications. This guide provides an in-depth exploration of the distinct reactivity of each functional group, detailing field-proven experimental protocols and the underlying mechanistic principles that govern their transformations. We will delve into the strategic manipulation of these functionalities for applications ranging from the synthesis of complex polymers to the construction of sophisticated bioactive conjugates, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Advantage of Bifunctionality
In the intricate landscape of molecular design, the ability to selectively address different parts of a molecule is paramount. Long-chain bromoalkenes, such as the commonly employed 11-bromo-1-undecene, epitomize this principle. Their linear aliphatic chain provides spatial separation between a primary alkyl bromide and a terminal double bond, minimizing inductive effects and allowing for highly chemoselective reactions. This "two-faced" nature enables them to act as versatile linkers, connecting disparate molecular entities or serving as initiators for polymerization while retaining a functional group for subsequent modification.[1] The successful application of these molecules hinges on a thorough understanding of the conditions required to engage one functional group while leaving the other unscathed—a concept known as orthogonal protection and reactivity.[2][3]
The Two Faces of Reactivity: A Mechanistic Overview
The synthetic utility of long-chain bromoalkenes stems from the differential reactivity of the alkyl bromide and the terminal alkene.
The Alkyl Bromide Terminus: A Hub for Nucleophilic Substitution and Cross-Coupling
The carbon-bromine bond at one end of the molecule is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[4] This allows for a host of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Substitution: This is a fundamental reaction where a nucleophile replaces the bromide leaving group.[5] The reaction typically proceeds via an S(_N)2 mechanism for primary alkyl bromides like those in long-chain bromoalkenes, involving a backside attack by the nucleophile.[6] This process is stereospecific, resulting in an inversion of configuration if the carbon were chiral. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[6]
-
Grignard Reagent Formation: The alkyl bromide can be converted into a potent nucleophile itself through the formation of a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[7][8] This transformation inverts the polarity of the terminal carbon from electrophilic to nucleophilic, opening up a vast array of subsequent carbon-carbon bond-forming reactions with electrophiles like carbonyl compounds.
-
Palladium-Catalyzed Cross-Coupling: The alkyl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon bonds between the bromoalkene and organoboron compounds.[11] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[12]
The Alkene Terminus: A Playground for Addition Reactions
The terminal double bond is an electron-rich π-system, making it a prime target for electrophilic and radical addition reactions.[13][14]
-
Electrophilic Addition: The π-bond of the alkene can act as a nucleophile, attacking electrophiles. A classic example is the addition of hydrogen halides (HX). This reaction proceeds through a carbocation intermediate, following Markovnikov's rule, where the hydrogen adds to the carbon that already has more hydrogens. However, for a terminal alkene, this still results in the halogen adding to the secondary carbon. Another important electrophilic addition is halogenation (e.g., with Br₂), which proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms across the double bond.[15]
-
Radical Addition: In the presence of radical initiators like peroxides, the addition of HBr to the alkene can proceed via a radical mechanism.[1] This pathway results in an anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This reversal of regioselectivity is a powerful tool for selective functionalization.
-
Hydroboration-Oxidation: This two-step process provides a complementary method for the anti-Markovnikov hydration of the alkene.[16][17] The borane (BH₃) adds across the double bond in a syn-fashion, with the boron atom attaching to the less substituted carbon.[18] Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding a primary alcohol.[19]
The distinct reaction conditions required for these transformations allow for the selective manipulation of one functional group over the other, as illustrated in the following workflow diagram.
Caption: Orthogonal reactivity of long-chain bromoalkenes.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and detailed characterization to ensure the desired transformation.
Protocol 1: Selective Nucleophilic Substitution at the Bromide Terminus
This protocol details the synthesis of 11-azido-1-undecene from 11-bromo-1-undecene, a key intermediate for "click" chemistry applications.
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 11-bromo-1-undecene (1.0 eq.), sodium azide (1.5 eq.), and anhydrous dimethylformamide (DMF, 5 mL per mmol of bromoalkene).
-
Reaction Execution: Heat the mixture to 60-70 °C with vigorous stirring.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting material spot (higher R(_f)) and the appearance of the product spot (lower R(_f)) indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary. Characterize the final product by:
-
¹H NMR: Expect the disappearance of the triplet at ~3.4 ppm (–CH₂Br) and the appearance of a new triplet at ~3.25 ppm (–CH₂N₃).
-
¹³C NMR: Look for the shift of the carbon adjacent to the functional group from ~34 ppm (C-Br) to ~51 ppm (C-N₃).
-
FT-IR: The presence of a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group.
-
Protocol 2: Selective Hydroboration-Oxidation of the Alkene Terminus
This protocol describes the conversion of 11-bromo-1-undecene to 11-bromo-1-undecanol, preserving the alkyl bromide functionality.
Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 11-bromo-1-undecene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 0.5 eq.) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
In-Process Monitoring (Self-Validation): The completion of the hydroboration step can be monitored by quenching a small aliquot with methanol and analyzing by TLC to confirm the consumption of the starting alkene.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for another 1-2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Characterization: Remove the solvent in vacuo. Purify the resulting oil by flash chromatography. Characterize the product by:
-
¹H NMR: The vinyl protons (~4.9-5.8 ppm) will be absent. A new triplet corresponding to the –CH₂OH protons will appear at ~3.6 ppm, and a broad singlet for the –OH proton will also be present. The triplet for –CH₂Br at ~3.4 ppm should remain unchanged.
-
¹³C NMR: The alkene carbons (~114 and ~139 ppm) will be replaced by a carbon signal at ~63 ppm (C-OH). The C-Br signal at ~34 ppm should persist.
-
Data Presentation: Comparative Analysis
The following table summarizes expected outcomes for key transformations of 11-bromo-1-undecene, illustrating the chemoselectivity of these reactions.
| Reaction | Reagents | Targeted Group | Product | Typical Yield | Key ¹H NMR Signals (ppm) |
| Nucleophilic Substitution | NaN₃, DMF | C-Br | 11-azido-1-undecene | >90% | ~3.25 (t, -CH₂N₃), ~4.9-5.8 (m, vinyl) |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C-Br | 11-phenyl-1-undecene | 75-85% | ~7.1-7.3 (m, Ar-H), ~4.9-5.8 (m, vinyl) |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | C=C | 11-bromo-1-undecanol | 80-90% | ~3.6 (t, -CH₂OH), ~3.4 (t, -CH₂Br) |
| Radical Addition | HBr, AIBN | C=C | 1,11-dibromoundecane | >95% | ~3.4 (t, -CH₂Br), ~1.85 (quintet, -CH₂CH₂Br) |
Applications in Drug Development and Materials Science
The orthogonal reactivity of long-chain bromoalkenes makes them invaluable as bifunctional linkers.[1]
-
PROTACs: In the design of PROTACs, a long alkyl chain is often used to connect a ligand for a target protein and a ligand for an E3 ligase.[20][] A bromoalkene can be used to first attach to one of the ligands via nucleophilic substitution at the bromide, and then the terminal alkene can be functionalized in a subsequent step, for example, via a thiol-ene "click" reaction, to attach the second ligand.[][23]
Caption: PROTAC synthesis using a bromoalkene linker.
-
Polymer Brushes: In materials science, bromoalkenes are used to create functionalized surfaces. For instance, a surface can be treated to immobilize an initiator for atom transfer radical polymerization (ATRP). A bromoalkene can then be used as a monomer to grow polymer brushes from the surface via its alkene functionality.[24][25] The terminal bromide on each polymer chain then provides a handle for further surface modification.
Conclusion
Long-chain bromoalkenes are powerful and versatile tools in the arsenal of the modern chemist. Their bifunctional nature, characterized by the distinct and orthogonally addressable reactivity of the alkyl bromide and terminal alkene, allows for a modular and strategic approach to the synthesis of complex molecules and materials. By understanding the mechanistic underpinnings of their reactions and employing robust, self-validating protocols, researchers can unlock the full potential of these valuable synthetic intermediates. The continued development of novel transformations on these platforms will undoubtedly lead to further innovations in drug discovery, polymer science, and beyond.
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Methodological & Application
The Strategic Utility of 18-Bromo-1-octadecene in Advanced Polymer Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Architect for Macromolecular Design
18-Bromo-1-octadecene is a uniquely versatile molecule in the polymer chemist's toolkit. With a molecular formula of C₁₈H₃₅Br, this linear hydrocarbon possesses two distinct and orthogonally reactive functional groups: a terminal alkene (C=C) at one end and a primary alkyl bromide (C-Br) at the other.[1] This bifunctionality allows for a strategic, stepwise approach to the synthesis of complex macromolecular architectures. The terminal double bond serves as a polymerizable unit, enabling its incorporation into polymer backbones through various mechanisms, while the terminal bromine acts as a robust handle for a wide array of post-polymerization modifications or as an initiation site for controlled radical polymerization.[1] This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, complete with detailed protocols and mechanistic insights.
Core Applications in Polymer Chemistry
The dual nature of this compound opens up several strategic pathways for polymer synthesis:
-
Functional Polyolefin Synthesis via Copolymerization: The direct polymerization of monomers containing polar functional groups like bromine using traditional coordination catalysts (e.g., Ziegler-Natta) can be challenging due to catalyst poisoning. A more effective strategy is the copolymerization of this compound with non-polar alpha-olefins such as ethylene or 1-octadecene. This approach introduces the reactive bromo-pendant groups into a stable polyolefin backbone, which can then be subjected to a variety of post-polymerization functionalization reactions.[2][3]
-
Macroinitiator for Controlled/Living Radical Polymerization: The primary alkyl bromide moiety is an excellent initiating site for Atom Transfer Radical Polymerization (ATRP).[4] By first incorporating this compound into a polymer backbone, a "macroinitiator" is created. Subsequent ATRP of a second monomer, such as a methacrylate or acrylate, from these bromine sites allows for the synthesis of well-defined graft copolymers ("grafting-from" approach).[5][6] This method provides precise control over the length and composition of the grafted side chains.
-
Chain-End Functionalization in ADMET Polymerization: In Acyclic Diene Metathesis (ADMET) polymerization, which is a step-growth polycondensation of α,ω-dienes, this compound can act as a "chain stopper".[7] Its single double bond allows it to react with a growing polymer chain, effectively capping it and controlling the overall molecular weight. The result is a polymer with a bromo-functional end group, which can be used for subsequent block copolymer synthesis or conjugation.[7]
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Bromo-Functionalized Poly(1-octadecene) and Subsequent Azidation
This protocol details a two-step process: first, the copolymerization of 1-octadecene with a small amount of this compound to create a bromo-functionalized polyolefin. Second, the conversion of the pendant bromo groups to azide groups, which are versatile handles for "click" chemistry.
Step 1: Copolymerization of 1-Octadecene and this compound
This procedure is adapted from metallocene-catalyzed polymerization of long-chain alpha-olefins.[8]
-
Materials:
-
1-Octadecene (purified by distillation and stored over molecular sieves)
-
This compound (purified and stored under inert gas)
-
rac-Et(Ind)₂ZrCl₂ (or similar metallocene catalyst)
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous, degassed toluene
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Schlenk flask and standard Schlenk line equipment
-
-
Procedure:
-
In a nitrogen-filled glovebox, add anhydrous toluene (100 mL) to a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 1-octadecene (e.g., 25.2 g, 100 mmol) and this compound (e.g., 1.66 g, 5 mmol) to the flask.
-
In a separate vial, dissolve the metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂, ~10-20 mg) in a small amount of toluene.
-
Equilibrate the Schlenk flask to the desired reaction temperature (e.g., 40 °C) in an oil bath.
-
Inject the MAO solution into the monomer solution and stir for 10 minutes. The amount of MAO is typically in large excess relative to the catalyst (e.g., Al/Zr ratio of 1000:1).
-
Inject the catalyst solution to initiate the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Quench the polymerization by slowly adding 20 mL of the methanol/HCl solution.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the white, solid polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Step 2: Post-Polymerization Azidation
This procedure converts the pendant bromo groups to azides.[9]
-
Materials:
-
Bromo-functionalized poly(1-octadecene) (from Step 1)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol/water (1:1 v/v)
-
-
Procedure:
-
Dissolve the bromo-functionalized polymer (e.g., 5 g, assuming ~5 mol% bromo-groups) in anhydrous DMF (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide (a 2- to 5-fold molar excess relative to the bromo groups, e.g., ~0.65 g, 10 mmol). Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a methanol/water mixture.
-
Collect the polymer by filtration, wash extensively with water and then methanol to remove residual salts and DMF.
-
Dry the azide-functionalized polymer under vacuum at 40 °C.
-
Protocol 2: Synthesis of a Poly(1-octadecene)-graft-poly(N-isopropylacrylamide) Copolymer via ATRP
This protocol utilizes the bromo-functionalized poly(1-octadecene) as a macroinitiator for the "grafting from" ATRP of N-isopropylacrylamide (NIPAM), a thermoresponsive monomer.
-
Materials:
-
Bromo-functionalized poly(1-octadecene) (from Protocol 1, Step 1)
-
N-isopropylacrylamide (NIPAM) (recrystallized from hexane/toluene)
-
Copper(I) bromide (CuBr) (purified by washing with acetic acid and methanol)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (distilled)
-
Anhydrous anisole or DMF
-
Methanol
-
-
Procedure:
-
In a Schlenk flask, dissolve the bromo-functionalized poly(1-octadecene) macroinitiator (e.g., 1 g, with a calculated concentration of initiator sites) and NIPAM (e.g., 5 g, 44 mmol) in the chosen solvent (e.g., 10 mL anisole).
-
Add the ligand, PMDETA (molar ratio relative to CuBr is typically 1:1).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
While under a positive pressure of nitrogen, quickly add the catalyst, CuBr (the molar ratio of macroinitiator sites to CuBr is typically 1:1).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically for conversion analysis (e.g., via ¹H NMR or gravimetry).
-
After reaching the desired conversion or time, quench the polymerization by cooling the flask and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the resulting graft copolymer in a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
Data Presentation and Characterization
The successful synthesis of polymers using this compound requires thorough characterization.
| Parameter | Technique | Expected Outcome for Bromo-functionalized Poly(1-octadecene) | Expected Outcome for Graft Copolymer |
| Chemical Structure | ¹H NMR, ¹³C NMR | ¹H NMR: Appearance of a triplet around 3.4 ppm (-CH₂Br).[9] Disappearance of this peak and appearance of a new peak around 3.25 ppm after azidation (-CH₂N₃).[9] | Appearance of characteristic peaks for the grafted polymer (e.g., for PNIPAM, broad peaks at ~4.0 ppm (-CH-) and ~1.1 ppm (-C(CH₃)₂)). |
| Functional Groups | FTIR | Characteristic C-Br stretch around 645 cm⁻¹. After azidation, a strong, sharp peak around 2100 cm⁻¹ for the N₃ group. | Appearance of characteristic bands for the grafted polymer (e.g., for PNIPAM, amide I at ~1650 cm⁻¹ and amide II at ~1540 cm⁻¹). |
| Molecular Weight (Mₙ) | GPC/SEC | Dependent on polymerization conditions, typically in the range of 10,000 - 100,000 g/mol . | Significant increase in Mₙ compared to the macroinitiator, confirming graft polymerization. |
| Polydispersity (Đ) | GPC/SEC | For metallocene catalysis, typically narrow to moderate, Đ = 1.5 - 2.5.[8] | For a well-controlled ATRP, the overall Đ should remain relatively low, typically < 1.5. |
| Thermal Properties | DSC | Should exhibit a melting temperature (Tₘ) characteristic of poly(1-octadecene). | May show glass transition temperatures (T₉) corresponding to both the backbone and the grafted side chains. |
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms and experimental workflows is crucial for successful polymer synthesis.
Workflow for Synthesis and Functionalization
The overall process for creating a functional polyolefin and subsequent modification can be visualized as a sequential workflow.
Mechanism of ATRP "Grafting From"
The "grafting from" approach using ATRP relies on the reversible activation of the dormant C-Br species on the polymer backbone by a transition metal catalyst, typically a copper(I) complex.
Conclusion
This compound stands out as a highly valuable and strategic building block for the synthesis of functional polymers. Its orthogonal reactivity enables the creation of materials with precisely tailored architectures and functionalities. Whether used as a comonomer to introduce reactive sites into polyolefins, as a precursor for macroinitiators in controlled radical polymerizations, or as a chain-end functionalizing agent, it provides a reliable pathway to advanced materials for a wide range of applications, from drug delivery systems to advanced coatings and compatibilizers. The protocols and mechanistic principles outlined in this guide serve as a robust foundation for researchers and scientists to harness the full potential of this versatile molecule.
References
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BenchChem. This compound | CAS 172656-11-0.
-
Hillmyer, M. A., & Lodge, T. P. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(3), 247-254.
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Neidhart, E. (2023). Advancing selective post-polymerization C–H functionalization of semicrystalline polyolefins. Doctoral dissertation, University of North Carolina at Chapel Hill.
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Getzler, Y. D. Y. L., & Coates, G. W. (2005). Post-Polymerization Functionalization of Polyolefins. Chemical Society Reviews, 34(3), 247-254.
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Hassan, M. K., & Maurya, M. R. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Polymers, 13(21), 3753.
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O'Dell, W. B., & Wagener, K. B. (2022). Linear Block Copolymer Synthesis. Chemical Reviews, 122(16), 13345-13444.
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Das, M., & Ramakrishnan, S. (2013). Synthesis of poly(N-isopropylacrylamide) by distillation precipitation polymerization and quantitative grafting on mesoporous silica. RSC Advances, 3(43), 20959-20966.
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
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Beers, K. L., Gaynor, S. G., Matyjaszewski, K., Sheiko, S. S., & Möller, M. (1998). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 31(26), 9413-9415.
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Lu, X., & He, C. (2013). Synthesis of poly(N-isopropylacrylamide)-based star-block and dendritic copolymers and their thermal and pH dual-responsive behavior. Nanyang Technological University.
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Mutlu, H., & de la Escosura, A. (2018). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. Polymers, 10(12), 1373.
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Mrlik, M., & Osickova, A. (2015). Synthesis of Poly(N-isopropylacrylamide) on Initiator-Modified Self-Assembled Monolayers. Journal of Nanomaterials, 2015, 1-8.
-
Rane, A. A., & Washburn, N. R. (2010). Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications. Biomedical materials, 5(6), 065008.
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Liu, W., & Chen, C. (2021). Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. Polymers, 13(15), 2439.
-
Abdilla, A. N., & Sen, A. (2022). Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. Macromolecules, 55(15), 6537-6546.
-
BenchChem. Synthesis and Application of Functionalized Polymers Derived from 11-Bromo-1-undecene.
-
dos Santos, J. H. Z., & da Rosa, M. B. (2002). Study of the polymerization of 1-octadecene with different metallocene catalysts. Journal of the Brazilian Chemical Society, 13, 631-636.
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
-
Chemsrc. This compound | CAS#:172656-11-0.
-
Krappitz, T. W. (2017). Functional Polymethylenes: Synthesis and Post-Polymerization Modification. Dissertation, Universität Hamburg.
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Bódalo-García, A., & Bastida, J. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, 11(2), 504.
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Synthesis of functionalized polyolefins using 18-Bromo-1-octadecene
Application Note: A Gateway to Advanced Polyolefins
Synthesis and Derivatization of Functionalized Polyolefins Using 18-Bromo-1-octadecene
Abstract
Polyolefins, while ubiquitous due to their low cost and excellent bulk properties, are chemically inert, limiting their use in advanced applications requiring functionality. This guide details robust methods for synthesizing functionalized polyolefins using this compound as a key building block. We present two primary strategies: (1) direct metallocene-catalyzed copolymerization of ethylene with this compound to create a bromo-functionalized polyethylene backbone, and (2) subsequent post-polymerization modification of the incorporated bromine moieties via nucleophilic substitution to introduce diverse chemical functionalities. These protocols provide a versatile platform for researchers and materials scientists to develop novel polyolefin-based materials with tailored properties for applications ranging from advanced composites and compatibilizers to biomedical devices.
Introduction
The chemical inertness of polyolefins, a consequence of their saturated hydrocarbon structure, is both a primary advantage and a significant limitation.[1][2] This lack of reactive groups impedes their utility in applications that demand specific surface properties like adhesion, printability, or biocompatibility. Introducing polar or reactive functional groups into the polyolefin chain can dramatically enhance their performance and broaden their applicability.[3][4][5]
A powerful strategy to overcome this challenge is the incorporation of monomers that carry a latent reactive functionality. This compound is an ideal candidate for this purpose. Its structure features:
-
A terminal α-olefin group, making it suitable for coordination polymerization.
-
A long C18 alkyl chain , which ensures compatibility with the growing polyolefin chain and shields the catalyst from the polar halogen.
-
A terminal bromine atom , a versatile chemical handle that can be readily converted into a wide array of other functional groups via well-established chemical transformations.
This application note provides detailed protocols for the synthesis of bromo-functionalized polyethylene and its subsequent conversion into other functional derivatives, offering a reliable and adaptable methodology for creating value-added polyolefin materials.
Part I: Direct Synthesis of Bromo-Functionalized Polyethylene via Metallocene-Catalyzed Copolymerization
Principle and Rationale
The direct copolymerization of olefins with polar vinyl monomers is a formidable challenge for highly reactive early transition metal catalysts, such as metallocenes, which are easily poisoned by the heteroatoms in polar groups.[3] The unique structure of ω-halo-α-olefins like this compound mitigates this issue. The long aliphatic spacer between the double bond and the bromine atom effectively insulates the catalytic center from deactivation, allowing for successful incorporation.[6]
Metallocene catalysts, when activated by a cocatalyst like methylaluminoxane (MAO), generate a cationic active species that facilitates the coordination and insertion of olefin monomers.[6][7] By introducing this compound into the polymerization feed with ethylene, a random copolymer with pendant bromo-functionalized side chains is produced. The level of incorporation can be controlled by adjusting the comonomer feed ratio.
Experimental Workflow
Caption: Post-polymerization modification pathways.
Detailed Protocol 2: Azidation via Nucleophilic Substitution
The azide group is a valuable intermediate for "click chemistry," enabling straightforward conjugation with alkyne-containing molecules.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Poly(ethylene-co-18-bromo-1-octadecene) | - | Synthesized via Protocol 1 |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
Procedure
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of the bromo-functionalized polymer in 50 mL of anhydrous DMF. This may require heating to 80-100 °C.
-
Reagent Addition: Once the polymer is fully dissolved, add a 10-fold molar excess of sodium azide (relative to the bromine content of the polymer).
-
Reaction: Stir the mixture at 80 °C under an inert atmosphere for 24 hours.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to 200 mL of methanol with vigorous stirring.
-
Purification: Filter the azido-functionalized polymer and re-dissolve it in a minimal amount of hot DMF or toluene. Re-precipitate into methanol to ensure complete removal of unreacted sodium azide. Repeat this step twice.
-
Drying: Dry the final product in a vacuum oven at 40 °C overnight.
Detailed Protocol 3: Amination with 4-Amino-2,2,6,6-tetramethylpiperidine
This protocol introduces a hindered amine stabilizer moiety, which can impart thermal and photo-oxidative stability to the polyolefin. [8] Materials and Reagents
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Poly(ethylene-co-18-bromo-1-octadecene) | - | Synthesized via Protocol 1 |
| 4-amino-2,2,6,6-tetramethylpiperidine | 97% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
Procedure
-
Dissolution: Dissolve 1.0 g of the bromo-functionalized polymer in 50 mL of anhydrous toluene in a round-bottom flask, heating to 100 °C if necessary.
-
Reagent Addition: Add a 5-fold molar excess of 4-amino-2,2,6,6-tetramethylpiperidine and a 2-fold molar excess of triethylamine (to act as an HBr scavenger) relative to the bromine content.
-
Reaction: Heat the mixture under reflux (approx. 110 °C) with stirring under an inert atmosphere for 48 hours.
-
Precipitation: Cool the solution and precipitate the polymer into 200 mL of methanol.
-
Purification: Filter the polymer and wash thoroughly with methanol to remove excess amine and triethylammonium bromide salt.
-
Drying: Dry the amine-functionalized polymer in a vacuum oven at 50 °C overnight.
Validation of Functional Group Transformation
Confirmation of the chemical modification is critical. A combination of techniques should be used to verify the disappearance of the starting C-Br bond and the appearance of the new functional group.
| Analysis Technique | Azidation (PE-N₃) | Amination (PE-NHR) |
| FTIR Spectroscopy | Disappearance of the C-Br stretch (~640 cm⁻¹). Appearance of a strong, sharp azide (N₃) stretch at ~2100 cm⁻¹. | Disappearance of the C-Br stretch. Appearance of N-H stretching bands (~3300-3500 cm⁻¹) and N-H bending (~1600 cm⁻¹). |
| ¹H NMR | The methylene peak adjacent to the functional group (-CH₂-X) shifts upfield from ~3.4 ppm (-CH₂-Br) to ~3.25 ppm (-CH₂-N₃). | The -CH₂-Br peak at ~3.4 ppm disappears and a new peak for -CH₂-NHR appears, typically shifted upfield to ~2.7-3.0 ppm. |
| XPS | Appearance of a strong N 1s signal, confirming the introduction of nitrogen. | Appearance of a strong N 1s signal. |
Troubleshooting and Key Considerations
-
Low Comonomer Incorporation: If NMR analysis shows low incorporation of this compound, increase its concentration in the feed. Ensure the purity of the monomer and solvent, as impurities can inhibit the catalyst. [6]* Incomplete Post-Polymerization Reaction: Steric hindrance can slow substitution reactions on a polymer chain. To drive the reaction to completion, increase the reaction time, temperature, or the excess of the nucleophile.
-
Side Reactions: In the presence of strong, sterically hindered bases, elimination (to form an alkene) can compete with substitution. Using soft, non-basic nucleophiles like azide or thiolates can minimize this. [9]For amination, the use of a non-nucleophilic base like triethylamine is recommended to scavenge the HBr byproduct without competing in the primary reaction.
Conclusion
This compound serves as an exceptionally versatile comonomer for the synthesis of functionalized polyolefins. The protocols outlined here demonstrate a clear and reproducible pathway, first through direct metallocene-catalyzed copolymerization to create a well-defined, bromo-functionalized polymer backbone, and second, through robust nucleophilic substitution reactions to install a variety of valuable chemical functionalities. This two-step approach provides a powerful platform for academic and industrial researchers to design and create novel polyolefin-based materials with precisely tailored properties for advanced applications.
References
- Chanunpanich, N., Ulman, A., & Malagon, A. (2000). Surface modification of polyethylene films via bromination: Reactions of brominated polyethylene with aromatic thiolate compounds. Bar-Ilan University.
- Ulman, A., et al. (2000). Reactions of Brominated Polyethylene with Aromatic Thiolate Compound. Duke University.
- Ulman, A., et al. (1998). Surface Modification of Polyethylene through Bromination. Langmuir, ACS Publications.
- Parent, J. S., et al. (2010). Nucleophilic catalysis of halide displacement from brominated poly(isobutylene-co-isoprene). Elsevier.
- Boaen, N. K., & Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, RSC Publishing.
- Li, B., et al. (2020). Synthesis of functionalized polyolefins: Design from catalysts to polar monomers. ScienceDirect.
- Sgard, A., et al. (1998). Brominated Polyethylene. Synthesis, Photooxidation and Use as the Intermediate for the Preparation of New Polymeric Stabilizers. ResearchGate.
- Boaen, N. K. (2005). Post-polymerization functionalization of polyolefins. Semantic Scholar.
- Hillmyer, M. A. (2005). Post-Polymerization Functionalization of Polyolefins. ResearchGate.
- Nakano, R., et al. (2019). Synthesis of Brominated Polyethylene by Copolymerization of Ethylene with ω–bromoalkene Catalyzed by a Metallocene and Methylaluminoxane System. MDPI.
- Chen, Y., & Dong, H. (2024). Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. MDPI.
- Nakano, R., et al. (2019). Synthesis of Brominated Polyethylene by Copolymerization of Ethylene with ω–bromoalkene Catalyzed by a Metallocene and Methylaluminoxane System. ResearchGate.
- van der Stok, E. P., et al. (2022). Potential of Functionalized Polyolefins in a Sustainable Polymer Economy: Synthetic Strategies and Applications. University of Groningen research portal.
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Application Note & Protocol: High-Yield Synthesis of Octadec-17-en-1-ylmagnesium Bromide via Grignard Reaction with 18-Bromo-1-octadecene
Abstract
This document provides a comprehensive, in-depth technical guide for the successful synthesis of the long-chain alkenyl Grignard reagent, octadec-17-en-1-ylmagnesium bromide, from its corresponding halide, 18-bromo-1-octadecene.[1][2][3] This protocol is meticulously designed for researchers, scientists, and professionals in drug development and materials science who require access to functionalized long-chain organometallic intermediates. The guide elucidates the critical parameters of the reaction, including advanced techniques for magnesium activation, solvent selection, and stringent temperature control. It further addresses potential side reactions and offers robust purification and quantification strategies. The underlying chemical principles for each experimental step are detailed to foster a deep, mechanistic understanding of the reaction dynamics, thereby ensuring reproducible, high-yield outcomes.
Introduction: The Strategic Importance of Long-Chain Alkenyl Grignard Reagents
Grignard reagents are foundational organometallic compounds in the arsenal of synthetic organic chemistry, facilitating the creation of new carbon-carbon bonds with a vast array of electrophiles.[4][5] The synthesis of Grignard reagents from long-chain alkenyl halides, such as this compound, presents a unique set of challenges stemming from the inherent dual reactivity of the terminal double bond and the propensity for intra- and intermolecular side reactions.[6]
Despite these challenges, the resultant octadec-17-en-1-ylmagnesium bromide is an invaluable intermediate for the synthesis of complex molecular architectures. These include, but are not limited to, insect pheromones, specialty polymers, and novel drug candidates where the extended aliphatic chain and terminal unsaturation are pivotal for conferring specific biological activities or material properties.
A primary hurdle in this synthesis is the initiation of the reaction on the surface of the magnesium metal, a process that can be notoriously sluggish with long-chain halides.[7][8] The presence of the terminal alkene moiety further necessitates meticulous control over reaction conditions to circumvent polymerization or other undesired pathways.[9] This protocol outlines a validated method to surmount these obstacles and achieve a high yield of the target Grignard reagent.
Reaction Mechanism and Critical Considerations
The formation of octadec-17-en-1-ylmagnesium bromide is understood to proceed via a single electron transfer (SET) mechanism occurring at the surface of the magnesium metal.[10][11]
Diagram 1: Grignard Reagent Formation Mechanism
Caption: Single Electron Transfer (SET) mechanism for Grignard reagent formation.
Key Scientific Considerations:
-
Magnesium Activation: The surface of magnesium turnings is invariably coated with a passivating layer of magnesium oxide (MgO), which kinetically hinders the reaction.[7] Consequently, the activation of the magnesium is a paramount first step.
-
Solvent Selection and Purity: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are indispensable for stabilizing the Grignard reagent.[12][13] These solvents must be rigorously dried, as even trace amounts of water will rapidly quench the reagent.[14] THF is often the preferred solvent due to its higher boiling point and superior ability to solvate the organomagnesium species.[12]
-
Reaction Initiation: The initiation phase can be challenging. The use of chemical initiators such as iodine, 1,2-dibromoethane, or a catalytic amount of a pre-formed Grignard reagent can be employed to etch the magnesium surface and generate reactive sites.[7][15]
-
Thermal Management: The Grignard formation is an exothermic process and requires vigilant temperature control to prevent undesirable side reactions, most notably Wurtz coupling.[16]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) to preclude oxidation and quenching of the highly basic Grignard reagent by atmospheric oxygen and moisture.[14]
Materials and Equipment
| Reagents & Solvents | Purity Grade | Exemplary Supplier |
| This compound | ≥95% | Santa Cruz Biotechnology, BenchChem |
| Magnesium turnings | 99.8% | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Iodine | Crystal, Reagent Grade | Fisher Scientific |
| 1,2-Dibromoethane | 99% | Alfa Aesar |
| Anhydrous Diethyl Ether | ≥99.7% | VWR Chemicals |
| sec-Butanol | Anhydrous, 99.5% | Sigma-Aldrich |
| 1,10-Phenanthroline | Reagent Grade | Acros Organics |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with 24/40 ground glass joints |
| Reflux condenser | Allihn or Liebig type, with gas inlet/outlet |
| Dropping funnel | 100 mL, pressure-equalizing |
| Magnetic stirrer and stir bar | Teflon-coated |
| Heating mantle | With proportional temperature controller |
| Schlenk line or inert gas manifold | For maintaining a positive pressure of inert gas |
| Syringes and needles | Gas-tight, for transfer of anhydrous solvents |
| Ice-water bath | For rapid cooling and temperature control |
Experimental Protocol: A Step-by-Step Guide
Diagram 2: Experimental Workflow for Grignard Synthesis
Caption: A systematic workflow for the synthesis of octadec-17-en-1-ylmagnesium bromide.
Protocol:
-
Glassware Preparation and Inerting: All glassware must be rigorously dried in an oven at 120 °C for a minimum of 4 hours and assembled while hot under a continuous stream of dry argon or nitrogen. Allow the apparatus to cool to ambient temperature under a positive pressure of the inert gas.
-
Magnesium Activation:
-
Introduce magnesium turnings (1.2 equivalents) into the three-neck flask containing a magnetic stir bar.
-
Gently heat the flask with a heat gun while maintaining a strong flow of inert gas to drive off any adsorbed moisture and further activate the magnesium surface.
-
Allow the flask to cool to room temperature.
-
-
Initiation Phase:
-
Add a single crystal of iodine to the flask. The characteristic purple vapor will dissipate as the iodine reacts with the magnesium surface, signifying activation.
-
Alternatively, introduce a few drops of 1,2-dibromoethane. The evolution of gas bubbles (ethane) is a positive indicator of an active magnesium surface.[7]
-
Add a small aliquot (approximately 10% of the total volume) of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium.
-
Gently warm the mixture with a heat gun to initiate the reaction. The onset of a spontaneous exotherm and the fading of the iodine color are definitive signs of successful initiation.
-
-
Controlled Addition of this compound:
-
Once the reaction has been successfully initiated, dilute the remainder of the this compound solution with anhydrous THF.
-
Add this solution dropwise via the pressure-equalizing addition funnel at a rate that sustains a gentle reflux. Should the reaction become overly vigorous, moderate it by cooling the flask with an ice-water bath.
-
The total volume of THF should be adjusted to yield a final Grignard reagent concentration between 0.5 and 1.0 M for optimal stability and reactivity.
-
-
Reaction Completion and Monitoring:
-
Following the complete addition of the substrate, continue to stir the reaction mixture at ambient temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
The reaction's progress can be qualitatively monitored by the cessation of the exotherm and the change in the appearance of the reaction mixture.
-
-
Quantification of the Grignard Reagent:
-
Storage Protocols:
-
For optimal results, the Grignard reagent should be used immediately. If short-term storage is unavoidable, it should be maintained in a sealed, oven-dried flask under a positive pressure of argon at room temperature.
-
Troubleshooting and Optimization
| Problem Encountered | Probable Cause | Recommended Solution |
| Failure of reaction to initiate | Inactive magnesium surface; presence of moisture in solvent or on glassware. | Re-activate the magnesium with a heat gun under inert gas; ensure all components are scrupulously dry; consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[15][19] |
| Reaction becomes uncontrollably vigorous | The rate of substrate addition is too rapid. | Immediately slow the addition rate; immerse the reaction flask in an ice-water bath to dissipate the excess heat. |
| Yield of Grignard reagent is low | Incomplete reaction; significant side reactions such as Wurtz coupling. | Extend the reaction time; maintain a lower reaction temperature to disfavor the bimolecular coupling side reaction.[16] |
| Formation of a white precipitate | Formation of magnesium salts; hydrolysis of the Grignard reagent. | Ensure a strictly inert atmosphere is maintained throughout the reaction; the Grignard solution can be filtered under inert conditions prior to use. |
Stringent Safety Precautions
-
Anhydrous Ethereal Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon prolonged exposure to air. All manipulations should be conducted in a well-ventilated fume hood, away from any potential ignition sources.
-
Grignard Reagents: These reagents are highly reactive and will react violently with water and other protic solvents. All handling must be performed under a strictly inert atmosphere.
-
This compound: This compound may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses, must be worn.
-
Magnesium: Finely divided magnesium is a flammable solid. Handle with appropriate care.
Conclusion
The synthesis of octadec-17-en-1-ylmagnesium bromide is a synthetically valuable but technically demanding procedure. Through the meticulous control of key reaction parameters, especially magnesium activation, solvent purity, and thermal management, high yields of this important Grignard reagent can be consistently achieved. This detailed protocol provides a robust and reliable foundation for researchers to successfully synthesize and employ this class of organometallic reagents in their advanced synthetic campaigns.
References
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 130, 1322-1325.
- Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
- Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
- Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC press.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 18-Bromo-1-octadecene
Abstract
This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 18-Bromo-1-octadecene, a versatile bifunctional molecule essential for advanced organic synthesis.[1] As a long-chain hydrocarbon featuring a terminal primary alkyl bromide and a terminal alkene, it serves as a critical building block for synthesizing functionalized molecules such as surfactants, lipid analogs, and materials for surface modification.[1][2] This document elucidates the governing SN2 reaction mechanism and presents detailed, field-proven protocols for key transformations, including the synthesis of azides, nitriles, and ethers. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducible and high-yield outcomes.
Mechanistic Framework: The Predominance of the SN2 Pathway
Nucleophilic substitution reactions, where an electron-rich nucleophile replaces a leaving group, are fundamental in organic chemistry.[3][4] These reactions primarily proceed through two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[5] The pathway is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent system.[6]
For this compound, the reactive site is a primary alkyl bromide (R-CH₂-Br). This structural feature overwhelmingly favors the SN2 mechanism .[7][8]
Key Factors Favoring the SN2 Pathway for this compound:
-
Substrate Structure: The carbon atom bonded to the bromine is primary and unhindered, offering clear access for the nucleophile to perform a "backside attack".[1][8] Tertiary halides, which can form stable carbocation intermediates, favor the SN1 pathway, but primary carbocations are highly unstable and unlikely to form.[5][9]
-
Reaction Kinetics: The SN2 reaction is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[10] Its rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[5][10]
-
Solvent Choice: SN2 reactions are significantly accelerated in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][11] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[8]
In contrast, an SN1 reaction involves a two-step process initiated by the slow formation of a carbocation intermediate, and is favored by tertiary substrates and polar protic solvents.[3][10] Given the primary nature of this compound, the SN1 pathway is not a viable consideration.
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Application Notes and Protocols: 18-Bromo-1-octadecene as a Monomer in Acyclic Diene Metathesis (ADMET) Polymerization
Introduction: Harnessing the Power of Functional Monomers in ADMET Polymerization
Acyclic Diene Metathesis (ADMET) polymerization stands as a robust and versatile step-growth condensation polymerization technique for the synthesis of unsaturated polymers with a high degree of architectural control.[1][2][3] The reaction is driven by the productive metathesis of α,ω-dienes, catalyzed by metal alkylidenes such as Grubbs-type ruthenium catalysts, leading to the formation of a polymer backbone and the liberation of a small volatile alkene, typically ethylene.[1][2] A key advantage of ADMET is its remarkable tolerance to a wide array of functional groups, enabling the creation of precisely functionalized polyolefins.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 18-bromo-1-octadecene as a monomer in ADMET polymerization. This bifunctional monomer, possessing a terminal alkene for polymerization and a terminal alkyl bromide for subsequent modification, serves as an excellent building block for advanced materials and drug delivery systems.[5] The long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer, while the bromo- functionality provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of various moieties to tailor the final properties of the material.
Monomer Spotlight: this compound
This compound (C₁₈H₃₅Br, MW: 331.38 g/mol ) is a liquid organic compound featuring an 18-carbon chain with a terminal double bond at one end and a primary alkyl bromide at the other.[5][6][7] This unique structure makes it an ideal candidate for ADMET polymerization, as the terminal alkene readily participates in the metathesis reaction, while the bromo- group remains intact for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 172656-11-0 | [5][6][7] |
| Molecular Formula | C₁₈H₃₅Br | [5][6][7] |
| Molecular Weight | 331.38 g/mol | [5][6][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~369.9 °C at 760 mmHg | [5] |
| Density | ~1.00 g/cm³ | [5] |
The successful ADMET polymerization of this compound yields an unsaturated polymer with pendant bromoalkyl groups regularly spaced along the backbone. This precursor polymer is a versatile platform for creating a diverse range of functional materials.
ADMET Polymerization of this compound: A Step-by-Step Protocol
This protocol details the procedure for the ADMET polymerization of this compound using a second-generation Grubbs catalyst. Meticulous adherence to inert atmosphere techniques is crucial for successful polymerization, as the catalyst is sensitive to oxygen and moisture.
Materials and Equipment
-
Monomer: this compound (purified)
-
Catalyst: Grubbs Catalyst®, 2nd Generation
-
Solvent: Anhydrous toluene or chlorobenzene
-
Quenching Agent: Ethyl vinyl ether
-
Precipitation Solvent: Cold methanol
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Schlenk flask with a sidearm and a high-vacuum stopcock
-
Magnetic stirrer and stir bar
-
Heating oil bath with temperature controller
-
Cannulas and syringes for liquid transfers under inert atmosphere
-
High-vacuum pump
-
Standard glassware for purification and workup
-
Monomer Purification: A Critical First Step
The purity of the monomer is paramount for achieving high molecular weight polymers in ADMET, as impurities can poison the catalyst.
-
Distillation: Purify this compound by vacuum distillation to remove any non-volatile impurities.
-
Drying and Degassing: Dry the distilled monomer over a suitable drying agent (e.g., CaH₂) overnight, followed by degassing through several freeze-pump-thaw cycles.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) in a sealed container.
Experimental Workflow
Polymerization Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the purified this compound (e.g., 1.0 g, 3.02 mmol) and anhydrous toluene (e.g., 2 mL) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial inside the glovebox, dissolve the Grubbs' 2nd generation catalyst (e.g., 0.0026 g, 0.0030 mmol, 0.1 mol%) in a minimal amount of anhydrous toluene (e.g., 0.5 mL).
-
Initiation: Transfer the catalyst solution to the monomer solution in the Schlenk flask via a syringe.
-
Polymerization: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C). Once the temperature has stabilized, apply a dynamic vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization towards higher molecular weights.[1][8]
-
Monitoring: The progress of the polymerization can be visually monitored by the increase in the viscosity of the reaction mixture. The reaction is typically allowed to proceed for several hours (e.g., 12-24 hours) to achieve high molecular weight polymer.
-
Quenching: After the desired reaction time, cool the mixture to room temperature and break the vacuum with an inert gas. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Isolation and Purification: Dilute the viscous polymer solution with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene or chloroform) and reprecipitate it in cold methanol. Repeat this process 2-3 times to ensure the removal of residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum should confirm the polymerization through the disappearance of the vinyl proton signals of the monomer (typically around 4.9-5.9 ppm) and the appearance of new olefinic proton signals corresponding to the internal double bonds in the polymer backbone (typically around 5.4 ppm).[8] The signals corresponding to the methylene protons adjacent to the bromine atom (around 3.4 ppm) should remain intact.
-
¹³C NMR: The ¹³C NMR spectrum will show the disappearance of the monomer's terminal alkene carbons and the appearance of new signals for the internal alkene carbons in the polymer chain.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For a successful ADMET polymerization, a monomodal distribution and a PDI approaching 2.0 are expected, which is characteristic of a step-growth polymerization.[9]
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): DSC analysis will reveal the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), providing insights into its amorphous or semi-crystalline nature.[10][11][12]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Table 2: Expected Characterization Data for Poly(this compound)
| Technique | Expected Observations | Reference(s) |
| ¹H NMR | Disappearance of monomer vinyl protons (~4.9-5.9 ppm), appearance of polymer internal olefinic protons (~5.4 ppm), retention of -CH₂Br protons (~3.4 ppm). | [8][13] |
| GPC | Monomodal distribution, PDI ≈ 2.0, Mn controllable by reaction conditions. | [1][9] |
| DSC | Presence of a glass transition temperature (Tg) and potentially a melting temperature (Tm) depending on the polymer's crystallinity. | [10][11][12] |
| TGA | Onset of decomposition at elevated temperatures, indicating thermal stability. | [10] |
Post-Polymerization Modification: Unlocking Functional Diversity
The pendant bromoalkyl groups on the poly(this compound) backbone are versatile handles for a variety of post-polymerization modification reactions. This allows for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications.
Protocol for Nucleophilic Substitution: Azidation
This protocol describes a representative nucleophilic substitution reaction to introduce azide functionalities.
-
Dissolution: Dissolve the poly(this compound) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reagent Addition: Add an excess of sodium azide (NaN₃) to the polymer solution.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture and precipitate the polymer in a non-solvent like water or methanol.
-
Purification: Purify the azide-functionalized polymer by redissolving and reprecipitating it multiple times.
-
Characterization: Confirm the successful substitution by FT-IR spectroscopy (appearance of a strong azide stretch around 2100 cm⁻¹) and NMR spectroscopy.
Protocol for Suzuki Cross-Coupling
This protocol outlines a general procedure for introducing aryl groups via Suzuki cross-coupling.
-
Reaction Setup: In a glovebox, combine the poly(this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a degassed solvent system (e.g., toluene/water or dioxane/water).[14][15][16]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., to 80-100 °C) and stir for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash it with water to remove the inorganic salts.
-
Purification: Precipitate the polymer in a non-solvent and purify by reprecipitation.
-
Characterization: Analyze the resulting polymer by NMR spectroscopy to confirm the incorporation of the aryl groups.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grubbs' Catalysts: These catalysts are air and moisture sensitive and should be handled under an inert atmosphere.[8] They are flammable solids and may cause skin, eye, and respiratory irritation.[8] Always consult the safety data sheet (SDS) before use.
-
Solvents: Use anhydrous and degassed solvents for the polymerization reaction. Handle flammable solvents in a fume hood and away from ignition sources.
-
Quenching Agent: Ethyl vinyl ether is volatile and flammable. Handle with care.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight Polymer | Impure monomer or solvent; Inefficient ethylene removal; Catalyst deactivation. | Repurify monomer and solvent; Ensure a good dynamic vacuum is applied; Handle catalyst strictly under inert conditions. |
| Broad or Multimodal PDI | Side reactions; Presence of impurities that initiate side chains. | Thoroughly purify the monomer; Optimize reaction temperature and time. |
| No Polymerization | Inactive catalyst; Gross impurities in the reaction mixture. | Use a fresh batch of catalyst; Rigorously purify all reagents and dry glassware. |
| Incomplete Post-Polymerization Modification | Steric hindrance; Insufficient reagent or reaction time; Poor solubility of the polymer. | Increase the excess of the reagent; Extend the reaction time or increase the temperature; Choose a solvent in which the polymer is highly soluble. |
Conclusion
The ADMET polymerization of this compound offers a powerful and straightforward route to well-defined, functionalizable polyolefins. The ability to precisely control the polymer backbone and subsequently introduce a wide array of chemical functionalities through post-polymerization modification makes this an attractive platform for the development of novel materials for applications in drug delivery, polymer therapeutics, and advanced materials science. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can successfully synthesize and modify these versatile polymers to meet their specific research and development needs.
References
-
Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. (n.d.). ACS Omega. Retrieved from [Link]
-
Long-Spaced Polyketones from ADMET Copolymerizations as Ideal Models for Ethylene/CO Copolymers. (2015). ACS Macro Letters. Retrieved from [Link]
-
Precision Long-Chain Branched Polyethylene via Acyclic Diene Metathesis Polymerization. (n.d.). Macromolecules. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM.com. Retrieved from [Link]
-
Characterization of Polymers using Differential Scanning Calorimetry (DSC). (n.d.). Retrieved from [Link]
-
ADMET polymers: synthesis, structure elucidation, and function. (n.d.). Materials Chemistry Frontiers. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). Chemical Society Reviews. Retrieved from [Link]
-
ADMET Polymerization. (n.d.). Request PDF. ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Webinar: Polymer Characterization using DSC & TGA. (2021, May 21). YouTube. Retrieved from [Link]
-
What a DSC Analysis of a Polymer Can Discover. (2021, August 3). Innovatech Labs. Retrieved from [Link]
-
1-Octadecene. (n.d.). PubChem. Retrieved from [Link]
-
ADMET Polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (n.d.). MDPI. Retrieved from [Link]
-
Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. (2018). Journal of the American Chemical Society. Retrieved from [Link]
-
Predicting ADME properties and side effects: the BioPrint approach. (n.d.). Current Opinion in Chemical Biology. Retrieved from [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
Nucleophilic aromatic substitution of fluorinated, fully conjugated... (n.d.). ResearchGate. Retrieved from [Link]
-
1H-NMR spectra comparative of a 1,18-octadec-9-enedioic acid b... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). MDPI. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking and ADMET Prediction of Modified and Derivative forms of 2-Deoxy-D-glucose Against COVID-19 main Protease Complex: In silico Approach. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Surface Functionalization with 18-Bromo-1-octadecene
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the surface functionalization of substrates using 18-Bromo-1-octadecene. This compound is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide.[1] This unique structure possesses orthogonal reactivity, enabling a two-stage functionalization strategy: an initial covalent attachment to a surface via the alkene, followed by a wide range of subsequent chemical modifications using the terminal bromide as a reactive handle.[1] We present detailed, field-proven protocols for the functionalization of silicon and gold surfaces, including step-by-step methodologies and critical characterization techniques to validate each stage of the process.
Introduction: The Principle of Orthogonal Surface Chemistry
The strategic value of this compound in materials science lies in its dual, non-interfering reactive sites.[1] This allows for a decoupled, stepwise approach to building complex surface architectures.
-
Primary Surface Attachment (The Alkene): The terminal C=C double bond is the anchor. It is primarily used to form highly stable, covalent Si-C bonds on hydrogen-terminated silicon surfaces through hydrosilylation.[2][3] This reaction creates a dense, self-assembled monolayer (SAM) that robustly tethers the 18-carbon chain to the substrate.
-
Secondary Surface Modification (The Bromide): Once the monolayer is anchored, the exposed terminal bromine atom serves as a versatile electrophilic site. It is an excellent leaving group for a host of nucleophilic substitution reactions, enabling the introduction of new functional groups.[1] This secondary modification can be used to attach biomolecules, initiate surface-grafted polymerization, or systematically alter surface properties like hydrophilicity, charge, and biocompatibility.[1][4]
This guide will detail two primary pathways for utilizing this compound, as illustrated below.
Figure 1: High-level workflow for surface functionalization using this compound on silicon and gold substrates.
Protocol 1: Hydrosilylation on Hydrogen-Terminated Silicon (Si-H)
This protocol describes the formation of a covalently bound monolayer on a silicon surface. The reaction proceeds via a UV-initiated radical mechanism, where the terminal alkene of this compound inserts into the Si-H bond of the substrate surface.[2] This method is preferred over thermal or catalytic methods as it is cleaner, minimizes substrate oxidation, and is mediated by the excitation of electron-hole pairs in the silicon substrate itself.[5]
Materials & Equipment
-
Silicon wafers (e.g., Si(111))
-
Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Hydrofluoric acid (HF), 2.5% solution - EXTREME CAUTION
-
This compound (>93% purity)
-
Anhydrous toluene or mesitylene (degassed)
-
Nitrogen (UHP grade)
-
Schlenk flask
-
UV lamp (e.g., 254 nm or broad-spectrum mercury arc lamp)
-
Sonicator bath
-
Contact angle goniometer, XPS, ATR-FTIR spectrometer for characterization
Step-by-Step Methodology
Part A: Preparation of H-Terminated Silicon (Si-H)
-
Substrate Cleaning: Cleave silicon wafers into appropriate sizes (e.g., 1x1 cm). Place them in a Teflon carrier.
-
Immerse the wafers in Piranha solution for 15 minutes at 90°C to remove organic residues and create a hydrophilic oxide layer. Causality: Piranha is a powerful oxidizing agent that hydroxylates the surface.
-
Rinse copiously with ultrapure (18.2 MΩ·cm) water and dry under a stream of nitrogen.
-
Oxide Removal: Immerse the cleaned, oxidized wafers in a 2.5% HF solution for 90 seconds. This step etches the silicon dioxide layer, leaving a pristine, hydrogen-terminated surface. Causality: HF selectively removes SiO₂ to expose the underlying Si-H surface, which is essential for the hydrosilylation reaction.
-
Rinse again with ultrapure water and immediately dry with nitrogen. The surface should now be hydrophobic. Proceed to the next step without delay to prevent re-oxidation.
Part B: UV-Initiated Hydrosilylation
-
Place the freshly prepared Si-H substrate into a Schlenk flask.
-
Prepare a 2% (v/v) solution of this compound in degassed, anhydrous toluene.
-
Transfer the solution into the Schlenk flask, ensuring the substrate is fully submerged.
-
Seal the flask and purge with nitrogen for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Position the UV lamp approximately 5-10 cm from the flask. Irradiate the solution for 2-4 hours at room temperature with gentle stirring. Causality: UV photons generate radicals at the Si-H surface, initiating a chain reaction that covalently grafts the alkene to the silicon.[6]
-
Post-Reaction Cleaning: After irradiation, remove the substrate and sonicate it sequentially in fresh toluene, then ethanol, and finally dichloromethane (5 minutes each) to remove any physisorbed molecules.
-
Dry the functionalized substrate under a nitrogen stream. Store in a desiccator.
Expected Results & Characterization
The success of the functionalization is validated by observing specific changes in surface properties.
| Characterization Technique | Expected Result for Bromide-Terminated Surface | Interpretation |
| Water Contact Angle | Increase from ~85° (for Si-H) to ~100-105° | The long alkyl chains form a dense, hydrophobic monolayer. |
| XPS (High-Resolution) | Presence of Br 3d peak (~70-71 eV) and C 1s peak (~285 eV). Absence of significant O 1s signal. | Confirms the covalent attachment of the molecule and the presence of the terminal bromide. A low oxygen signal indicates a clean reaction without substrate oxidation. |
| ATR-FTIR | Disappearance of the sharp Si-H stretching peak (~2083 cm⁻¹). Appearance of strong C-H stretching peaks (~2850-2960 cm⁻¹). | Confirms the consumption of Si-H bonds and the successful grafting of the octadecenyl chains onto the surface. |
Protocol 2: Post-Functionalization to a Thiol Surface
This protocol demonstrates the conversion of the bromide-terminated surface into a thiol-terminated surface. This is a crucial step for applications requiring subsequent attachment of thiol-reactive molecules, such as maleimides, or for immobilizing gold nanoparticles. The reaction proceeds in two steps to prevent the formation of disulfide bridges: (1) nucleophilic substitution with potassium thioacetate, followed by (2) acidic hydrolysis to deprotect the thiol.
Materials & Equipment
-
Bromide-terminated silicon substrate (from Protocol 1)
-
Potassium thioacetate (KSAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethanol
Step-by-Step Methodology
-
Prepare a 0.1 M solution of potassium thioacetate in anhydrous DMF.
-
Immerse the bromide-terminated substrate in the solution within a sealed, nitrogen-purged vial.
-
Heat the reaction at 60°C for 12 hours. Causality: This Sₙ2 reaction displaces the bromide with the thioacetate nucleophile. DMF is an ideal polar aprotic solvent for this reaction.
-
Remove the substrate, rinse thoroughly with DMF, followed by ethanol, and dry with nitrogen. The surface is now thioacetate-terminated.
-
For deprotection, immerse the substrate in a 1 M HCl solution in ethanol for 1 hour at room temperature. Causality: The acidic conditions hydrolyze the thioester to reveal the terminal thiol group (-SH).
-
Rinse the final thiol-terminated substrate with ethanol, then water, and dry with nitrogen.
Figure 2: Reaction scheme for converting a bromide-terminated surface to a thiol-terminated surface.
Characterization of Thiol-Terminated Surface
| Characterization Technique | Expected Result for Thiol-Terminated Surface | Interpretation |
| Water Contact Angle | Decrease from ~100-105° to ~80-85° | The terminal thiol group is more polar than the bromide, slightly reducing the surface hydrophobicity. |
| XPS (High-Resolution) | Disappearance of the Br 3d peak. Appearance of a S 2p doublet peak (~163-164 eV). | Confirms the complete substitution of bromide and the successful formation of the terminal thiol. |
Protocol 3: SAM Formation on Gold Surfaces
While this compound can be attached to silicon directly, functionalizing gold requires a thiol anchor group. Therefore, the molecule must first be converted to a thiol in solution before being introduced to the gold substrate. This protocol outlines the synthesis of the thiol precursor followed by the self-assembly process.
Materials & Equipment
-
Gold-coated substrates (e.g., glass or silicon with Ti/Au layer)
-
This compound
-
Potassium thioacetate, HCl, DMF, Ethanol (as in Protocol 2)
-
Absolute ethanol for SAM formation
-
Round-bottom flask, condenser
Step-by-Step Methodology
Part A: Solution-Phase Synthesis of 18-Thioacetate-1-octadecene
-
In a round-bottom flask, dissolve this compound (1 eq.) and potassium thioacetate (1.5 eq.) in DMF.
-
Heat the mixture to 60°C and stir under a nitrogen atmosphere for 12 hours.
-
Cool the reaction, dilute with water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the thioacetate-protected product. This intermediate is stable for storage.
Part B: SAM Formation
-
Substrate Cleaning: Clean the gold substrate by UV/Ozone treatment for 15 minutes, followed by rinsing with ultrapure water and ethanol, and drying with nitrogen.
-
Deprotection & SAM Formation (One-Pot): Prepare a 1 mM solution of the synthesized 18-thioacetate-1-octadecene in absolute ethanol.
-
Add a few drops of concentrated HCl to the ethanolic solution to initiate hydrolysis to the thiol in situ.
-
Immediately immerse the clean gold substrate into this solution.
-
Allow the self-assembly to proceed for 18-24 hours in a sealed container to form a dense monolayer. Causality: The sulfur atom has a strong affinity for gold, leading to the spontaneous formation of a stable Au-S bond and the assembly of the alkyl chains into an ordered film.
-
Remove the substrate, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry with nitrogen.
Characterization of Alkene-Terminated Gold Surface
| Characterization Technique | Expected Result for Alkene-Terminated SAM on Gold | Interpretation |
| Ellipsometry | Monolayer thickness of ~18-22 Å | Consistent with a densely packed, tilted monolayer of an 18-carbon chain. |
| XPS (High-Resolution) | Presence of S 2p peak (~162 eV), characteristic of a thiolate bound to gold. | Confirms the formation of the crucial Au-S bond at the surface. |
| ATR-FTIR | Presence of C-H stretching peaks (~2850-2960 cm⁻¹) and a weak C=C stretch (~1640 cm⁻¹). | Confirms the presence of the alkyl chain and the terminal alkene, which is now available for further "on-surface" reactions if desired. |
Safety Information
-
Piranha solution is extremely corrosive, a powerful oxidizer, and reacts violently with organic materials. Always use in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves.
-
Hydrofluoric acid (HF) is highly toxic and causes severe burns that may not be immediately painful. Handle with extreme caution, using specialized PPE and ensuring calcium gluconate gel is immediately available as an antidote.
-
This compound may cause skin and eye irritation.[7] Handle with standard laboratory PPE.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Pensa, E., et al. (2013). Illuminating Silicon Surface Hydrosilylation: An Unexpected Plurality of Mechanisms. Chemistry of Materials. Available at: [Link]
-
Weiss, E. A., et al. (2018). Practical, high-yield synthesis of thiol-terminated diacetylenes for formation of conductive monolayers. PMC - NIH. Available at: [Link]
-
Langner, A., et al. (2005). Controlled silicon surface functionalization by alkene hydrosilylation. Journal of the American Chemical Society. Available at: [Link]
-
Allen Research Group. Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. Available at: [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
LibreTexts Chemistry. (2021). Grignard Reaction. Available at: [Link]
-
Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. Available at: [Link]
-
American Chemical Society. (n.d.). Formation of Alkanethiolate Self-Assembled Monolayers at Halide-Terminated Ge Surfaces. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
mediaTUM. (n.d.). Surface Hydrosilylation: The Key to Silicon Nanocrystal Hybrid and Composite Materials. Available at: [Link]
-
SciSpace. (n.d.). Reactions of small molecules on gold single crystal surfaces. Available at: [Link]
-
IU ScholarWorks. (n.d.). Alkene Hydrosilylation on Oxide‐Supported Pt‐Ligand Single‐Site Catalysts. Available at: [Link]
-
Request PDF. (n.d.). Thiol‐Bromo Click Reaction for One‐Pot Synthesis of Star‐Shaped Polymers. Available at: [Link]
-
MDPI. (n.d.). Catalytic Reactions on Model Gold Surfaces: Effect of Surface Steps and of Surface Doping. Available at: [Link]
-
PubMed. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications. Available at: [Link]
-
PubChem. (n.d.). 18-Bromooctadec-1-ene. Available at: [Link]
-
PubMed. (2009). Fullerene/thiol-terminated molecules. The Journal of Organic Chemistry. Available at: [Link]
-
Chemsrc. (2025). This compound | CAS#:172656-11-0. Available at: [Link]
-
Ataman Kimya. (n.d.). OCTADECENE. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. Available at: [Link]
-
Ashenhurst, J. (2013). Initiation, Propagation, Termination. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023). Halogenation of Alkanes. Available at: [Link]
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Protocol for the Creation of Self-Assembled Monolayers with Bromoalkenes on Silicon Substrates
An Application Note for Drug Development Professionals, Researchers, and Scientists
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate, providing a powerful method for tailoring the physicochemical properties of surfaces.[1] Bromoalkene-based SAMs are particularly valuable in biomedical and materials science research. These bifunctional molecules possess a terminal alkene group for covalent attachment to surfaces like silicon and a terminal bromo group that serves as a versatile reactive handle for subsequent chemical modifications.[1] This allows for the precise, covalent immobilization of a wide array of molecules, including peptides, DNA, and therapeutic agents, making them foundational for applications in biosensors, drug delivery platforms, and biocompatible coatings.[1]
This guide provides a detailed protocol for the synthesis and characterization of self-assembled monolayers from bromoalkenes on silicon substrates. The primary mechanism of attachment is a hydrosilylation reaction, which forms a stable silicon-carbon covalent bond, ensuring the robustness of the monolayer.[1]
I. Principle of Formation: The Hydrosilylation Reaction
The formation of a bromoalkene SAM on a silicon substrate is a multi-step process governed by controlled surface chemistry. The process begins with the preparation of a hydrogen-terminated silicon surface. This is achieved by etching away the native oxide layer (SiO₂) with hydrofluoric acid (HF) or a similar etchant, leaving the surface passivated with silicon hydride (Si-H) bonds.
This H-terminated surface is highly reactive towards the terminal alkene group of the bromoalkene molecule (e.g., 11-bromo-1-undecene). Through a thermally or photochemically initiated hydrosilylation reaction, a covalent Si-C bond is formed, anchoring the molecule to the substrate. Intermolecular van der Waals forces between the long alkyl chains then drive the molecules to arrange into a dense, ordered monolayer, exposing the terminal bromo groups at the new surface interface. The stability of this Si-C bond is critical for the monolayer's integrity during subsequent functionalization steps.
II. Experimental Protocol
This protocol is designed for the formation of a SAM using 11-bromo-1-undecene on a Silicon (111) wafer. Extreme caution must be exercised when handling hazardous chemicals like Piranha solution and hydrofluoric acid.
A. Materials and Equipment
-
Substrates: Prime-grade Silicon (111) wafers.
-
Precursor: 11-bromo-1-undecene.
-
Solvents: Acetone, Isopropanol, Methanol (semiconductor grade); Anhydrous mesitylene or toluene.
-
Acids/Bases: Sulfuric acid (H₂SO₄, 98%), Hydrogen peroxide (H₂O₂, 30%), Hydrofluoric acid (HF, 2%) or Ammonium Fluoride (NH₄F, 40%).
-
Equipment: Sonicator, Teflon wafer holder, glass beakers, nitrogen gas line, hot plate or oil bath with temperature control, Schlenk line or glovebox for inert atmosphere.
B. Step-by-Step Methodology
Part 1: Preparation of Hydrogen-Terminated Silicon (H-Si)
The objective of this stage is to generate a pristine, reactive hydride surface on the silicon wafer, which is essential for the subsequent hydrosilylation reaction.[1]
-
Initial Substrate Cleaning:
-
Place the silicon wafers in a Teflon holder.
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized (DI) water for 10-15 minutes each. This removes gross organic contaminants from the surface.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Piranha Etching (Generates a Chemical Oxide Layer):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a dedicated fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Prepare the Piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Always add the peroxide to the acid. The solution is highly exothermic and will become very hot.
-
Immerse the cleaned silicon substrates in the hot Piranha solution for 10-15 minutes. This step removes any remaining organic residues and grows a fresh, uniform chemical oxide layer.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
-
Hydrogen Termination (Etching the Oxide Layer):
-
Immerse the oxidized silicon substrates in a 2% HF solution or a 40% NH₄F solution. The process typically takes 1-2 minutes.
-
The surface is ready when it becomes hydrophobic, which can be visually confirmed as water will sheet off the surface cleanly.
-
Rinse the now hydrogen-terminated silicon (H-Si) substrates with DI water, followed by a final rinse with methanol.
-
Dry the H-Si substrates under a gentle stream of nitrogen.
-
Crucial Point: The H-terminated silicon surface is highly reactive and will begin to re-oxidize upon exposure to air. Use the freshly prepared substrates immediately for the next step to ensure a high-quality monolayer.
-
Part 2: Self-Assembled Monolayer Deposition
This stage involves the covalent attachment of the bromoalkene to the prepared H-Si surface.
-
Solution Preparation:
-
In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add 11-bromo-1-undecene to an anhydrous solvent like mesitylene or toluene to create a solution with a concentration of 5-10% (v/v).[1] The use of an anhydrous solvent is critical to prevent the formation of silicon oxide on the substrate.
-
-
Hydrosilylation Reaction:
-
Immediately immerse the freshly prepared H-Si substrates into the bromoalkene solution.
-
Heat the reaction mixture to 120-160°C and maintain this temperature for 2-4 hours under a continuous inert atmosphere.[1] This thermal energy drives the hydrosilylation reaction.
-
-
Post-Deposition Cleaning:
-
After the reaction is complete, remove the substrates from the hot solution.
-
Rinse the substrates thoroughly with fresh toluene (or the solvent used for the reaction) to remove any non-covalently bound (physisorbed) molecules.
-
Sonicate the substrates in fresh toluene for 5-10 minutes, followed by a rinse with isopropanol or ethanol.
-
Dry the functionalized substrates with a stream of nitrogen.
-
Store the SAM-coated substrates in a clean, dry environment, such as a desiccator, backfilled with nitrogen.[2]
-
III. Workflow Visualization
The following diagram illustrates the complete protocol for creating a bromoalkene self-assembled monolayer on a silicon substrate.
Caption: Experimental workflow for bromoalkene SAM formation.
IV. Characterization and Validation
Successful formation of a dense and uniform SAM must be confirmed using surface analysis techniques. The following table summarizes the expected quantitative data for a well-formed 11-bromo-1-undecene monolayer on silicon.
| Parameter | Unmodified H-Terminated Silicon | 11-Bromo-1-undecene SAM on Silicon | Rationale for Change |
| Static Water Contact Angle | ~83°[1] | 90-100°[1] | The alkyl chains create a more nonpolar, hydrophobic surface. |
| Ellipsometric Thickness | N/A | 12-15 Å[1] | Indicates the addition of a molecular layer with a length corresponding to the C11 chain. |
| Surface Elemental Composition (XPS) | Si, H, O (trace), C (trace) | Si, C, H, Br , O (trace) | The appearance of a strong Bromine (Br 3d) signal confirms the presence of the precursor. |
-
X-ray Photoelectron Spectroscopy (XPS): This is a critical validation step. In addition to detecting the Br 3d peak, a high-resolution C 1s scan can confirm the presence of C-C/C-H and C-Br bonds. The Si 2p spectrum should show a strong signal from elemental silicon and a minimal signal from silicon oxide, confirming the quality of the initial H-Si surface and the integrity of the Si-C bond.
-
Atomic Force Microscopy (AFM): AFM is used to assess the topography and smoothness of the monolayer. A well-formed SAM should be continuous and atomically flat, with a low root-mean-square (RMS) roughness.[3]
V. The Reactive Handle: Post-Functionalization
The true utility of the bromoalkene SAM lies in its terminal bromine group, which acts as a robust anchor point for further surface engineering. The bromine atom is an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of a vast library of molecules, such as:
-
Azides: For "click" chemistry reactions (e.g., Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition).
-
Thiols and Amines: To immobilize proteins, peptides, or small-molecule drugs.
-
Carboxylates: To alter surface charge and hydrophilicity.
This two-step approach—first forming the stable SAM platform and then performing subsequent modifications—provides a highly controlled and versatile method for creating complex, functional surfaces.[4]
References
- Müller, T., et al. (2005). Proc. Natl. Acad. Sci. U.S.A., 102, 5315.
-
Liu, G., et al. (2013). Mechanisms of halogen-based covalent self-assembly on metal surfaces. J Am Chem Soc, 135(15), 5768-75. Available at: [Link]
-
Stine, R., et al. (2010). Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). The Journal of Physical Chemistry C, 114(4), 1834-1840. (Note: This provides details on characterization techniques like AFM and XPS for similar systems). Available at: [Link]
- Whitesides, G. M., & Laibinis, P. E. (1990). Molecular engineering of surfaces using self-assembled monolayers. Langmuir, 6(1), 87-96.
-
Chen, H., et al. (2023). Asymmetry and bromination strategies in the design of self-assembled monolayers for high-performance organic solar cells. Chemical Communications, 59(80), 11986-11989. Available at: [Link]
-
Liu, G., et al. (2013). Mechanisms of Halogen-Based Covalent Self-Assembly on Metal Surfaces. Journal of the American Chemical Society, 135(15), 5768-5775. Available at: [Link]
- Agilent Technologies. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold.
-
ResearchGate. (2015). Towards "designer" surfaces: Functionalisation of self-assembled monolayer (SAM) on colloidal gold by alkene metathesis. (Note: Discusses post-functionalization of alkene-terminated SAMs). Available at: [Link]
-
Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Angewandte Chemie International Edition, 44(39), 6282-6304. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Surfactants from 18-Bromo-1-octadecene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and potential applications of a versatile range of surfactants derived from 18-bromo-1-octadecene. This bifunctional C18 building block, featuring a terminal bromine atom and a terminal alkene, offers a unique platform for the creation of cationic, anionic, non-ionic, and zwitterionic surfactants.[1] Furthermore, its structure is amenable to the design of sophisticated "cleavable" surfactants, which can be engineered to degrade under specific environmental triggers, a highly desirable characteristic in drug delivery and environmentally conscious formulations.[2][3][4][5] This document provides detailed, step-by-step protocols, characterization methodologies, and explores the potential applications of these novel surfactants in fields ranging from pharmaceutical formulations to advanced materials science.
Introduction: The Versatility of this compound in Surfactant Design
This compound is a unique C18 hydrocarbon featuring two distinct reactive sites: a terminal primary bromide and a terminal alkene. This dual functionality makes it an exceptionally versatile precursor for the synthesis of amphiphilic molecules. The long, unsaturated C18 chain provides a substantial hydrophobic tail, a key determinant of surfactant performance, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of hydrophilic head groups.[1]
The presence of the terminal double bond offers further opportunities for chemical modification, including the potential for polymerization or the introduction of other functional groups, expanding the molecular design possibilities. The unsaturated nature of the hydrophobic tail can also influence the packing of surfactant molecules at interfaces and in micelles, potentially leading to unique properties such as lower Krafft points and altered viscoelasticity in solution.[6][7]
This guide will systematically explore the synthesis of four primary classes of surfactants from this compound, in addition to providing a conceptual framework and synthetic strategy for creating cleavable surfactants.
PART 1: Synthesis of Cationic Surfactants
Cationic surfactants, characterized by a positively charged head group, are widely utilized for their antimicrobial properties and their ability to interact with negatively charged substrates, making them valuable in drug delivery and as formulation excipients. The most direct route to synthesizing cationic surfactants from this compound is through the Menshutkin reaction, a quaternization reaction with a tertiary amine.
Protocol 1: Synthesis of (17-Octadecenyl)trimethylammonium Bromide (C18:1-TMAB)
This protocol details the synthesis of a quaternary ammonium salt, a classic example of a cationic surfactant.
Reaction Scheme:
Synthesis of a Cationic Surfactant.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 331.38 | 10.0 g | 0.0302 |
| Trimethylamine (in THF) | 59.11 | Excess | - |
| Acetonitrile | 41.05 | 100 mL | - |
| Diethyl ether (for washing) | 74.12 | As needed | - |
| Hexane (for washing) | 86.18 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve 10.0 g (0.0302 mol) of this compound in 100 mL of acetonitrile.[1]
-
Heat the solution to 80°C with stirring.
-
Bubble a gentle stream of trimethylamine gas through the solution or add an excess of a solution of trimethylamine in THF.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue with diethyl ether to remove any unreacted starting material.
-
Further purify the product by washing with hexane.
-
Dry the final product, a white to off-white solid, under vacuum.
PART 2: Synthesis of Anionic Surfactants
Anionic surfactants possess a negatively charged head group and are the most widely used class of surfactants, particularly in detergent applications. A versatile method for their synthesis from this compound involves a two-step process: first, conversion of the bromide to an alcohol, followed by reaction with a sulfating or carboxylating agent. A more direct approach, the Williamson ether synthesis, can be employed if a suitable hydrophilic precursor is available.
Protocol 2: Synthesis of Sodium (17-Octadecenyl) Sulfate
This protocol outlines the synthesis of an alkyl sulfate, a common type of anionic surfactant.
Reaction Workflow:
Workflow for Anionic Surfactant Synthesis.
Step 1: Synthesis of 18-Hydroxy-1-octadecene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 331.38 | 10.0 g | 0.0302 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g | 0.060 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.0302 mol) of this compound in 50 mL of THF.
-
Add a solution of 2.4 g (0.060 mol) of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 18-hydroxy-1-octadecene as a waxy solid.
Step 2: Synthesis of Sodium (17-Octadecenyl) Sulfate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 18-Hydroxy-1-octadecene | 268.48 | 5.0 g | 0.0186 |
| Chlorosulfonic acid | 116.52 | 2.3 g (1.3 mL) | 0.0197 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
In a flame-dried 250 mL flask under an inert atmosphere, dissolve 5.0 g (0.0186 mol) of 18-hydroxy-1-octadecene in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2.3 g (0.0197 mol) of chlorosulfonic acid dropwise with stirring. A white precipitate may form.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Carefully quench the reaction by slowly adding it to 100 mL of ice-cold water.
-
Neutralize the aqueous solution to pH 7-8 with a dilute solution of sodium hydroxide.
-
The resulting aqueous solution contains the sodium (17-octadecenyl) sulfate. The product can be isolated by lyophilization or used as an aqueous solution.
PART 3: Synthesis of Non-ionic Surfactants
Non-ionic surfactants, lacking a formal charge, are valued for their excellent emulsifying and dispersing properties and are generally less irritating than their ionic counterparts. A common strategy for their synthesis involves the ethoxylation of a hydrophobic alcohol.
Protocol 3: Synthesis of Poly(ethylene glycol) (17-octadecenyl) ether
This protocol describes the synthesis of a non-ionic surfactant by attaching a poly(ethylene glycol) (PEG) chain to the hydrophobic tail.
Reaction Workflow:
Workflow for Non-ionic Surfactant Synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 18-Hydroxy-1-octadecene | 268.48 | 5.0 g | 0.0186 |
| Sodium hydride (60% in mineral oil) | 24.00 (as NaH) | 0.82 g | 0.0205 |
| Poly(ethylene glycol) methyl ether tosylate (average Mn ~550) | ~604 | 11.2 g | ~0.0186 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend 0.82 g (0.0205 mol) of sodium hydride in 50 mL of anhydrous THF.
-
Slowly add a solution of 5.0 g (0.0186 mol) of 18-hydroxy-1-octadecene in 50 mL of anhydrous THF at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add a solution of 11.2 g (~0.0186 mol) of poly(ethylene glycol) methyl ether tosylate in THF.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
PART 4: Synthesis of Zwitterionic Surfactants
Zwitterionic (or amphoteric) surfactants contain both a positive and a negative charge in their hydrophilic head group, and their properties can be pH-dependent. Their synthesis is typically more complex, involving multiple steps.
Protocol 4: Synthesis of a (17-Octadecenyl)dimethylammonio)propane-1-sulfonate (a Sulfobetaine)
This protocol outlines a multi-step synthesis of a sulfobetaine-type zwitterionic surfactant.
Reaction Workflow:
Workflow for Zwitterionic Surfactant Synthesis.
Step 1: Synthesis of N,N-dimethyl-17-octadecen-1-amine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 331.38 | 10.0 g | 0.0302 |
| Dimethylamine (40% in water) | 45.08 | 10.2 g | 0.0906 |
| Ethanol | 46.07 | 100 mL | - |
| Potassium Carbonate | 138.21 | 8.4 g | 0.0606 |
Procedure:
-
In a sealed tube, combine 10.0 g (0.0302 mol) of this compound, 10.2 g (0.0906 mol) of 40% aqueous dimethylamine, 8.4 g (0.0606 mol) of potassium carbonate, and 100 mL of ethanol.
-
Heat the mixture at 100°C for 24 hours.
-
Cool the reaction, filter to remove inorganic salts, and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the tertiary amine.
Step 2: Synthesis of the Sulfobetaine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-dimethyl-17-octadecen-1-amine | 295.56 | 5.0 g | 0.0169 |
| 1,3-Propanesultone | 122.14 | 2.1 g | 0.0172 |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 5.0 g (0.0169 mol) of N,N-dimethyl-17-octadecen-1-amine in 50 mL of acetonitrile.
-
Add 2.1 g (0.0172 mol) of 1,3-propanesultone.
-
Stir the mixture at room temperature for 24 hours. A white precipitate should form.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to yield the zwitterionic surfactant.
PART 5: Conceptual Design and Synthesis of Cleavable Surfactants
Cleavable surfactants are designed with a labile bond that can be broken under specific conditions (e.g., change in pH, presence of an enzyme, or exposure to light).[4][5] This "on-demand" degradation is highly advantageous in applications like drug delivery, where the release of a payload at a target site is desired, and in reducing the environmental persistence of surfactants.
Concept: An Acid-Labile Acetal-Linked Surfactant
The terminal alkene of this compound can be converted to a diol. This diol can then be reacted with a hydrophilic aldehyde to form a cyclic acetal, which is stable at neutral and basic pH but hydrolyzes under acidic conditions.
Conceptual Synthetic Pathway:
Conceptual Pathway for a Cleavable Surfactant.
This approach would yield a cationic surfactant with an acid-labile linkage. Upon exposure to an acidic environment (e.g., within an endosome in a cell), the acetal would hydrolyze, breaking the surfactant into its non-surface-active components and potentially releasing an encapsulated drug.
Characterization of Synthesized Surfactants
The synthesized surfactants should be thoroughly characterized to confirm their structure and purity, and to evaluate their performance.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the covalent structure of the synthesized molecules.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Performance Characterization:
-
Surface Tension Measurements: To determine the critical micelle concentration (CMC) and the effectiveness of the surfactant in reducing surface tension.
-
Dynamic Light Scattering (DLS): To determine the size of the micelles or vesicles formed by the surfactant in solution.
-
Krafft Point Determination: To assess the temperature-dependent solubility of the surfactant.
Applications in Research and Drug Development
Surfactants derived from this compound have potential applications in several areas:
-
Drug Delivery: The long, unsaturated hydrocarbon tail can enhance the solubilization of poorly water-soluble drugs.[8] Cationic versions can be used to deliver nucleic acids, while cleavable surfactants offer a mechanism for triggered drug release.[9][10]
-
Formulation Science: These surfactants can be used as emulsifiers, stabilizers, and wetting agents in a variety of pharmaceutical and cosmetic formulations. The unsaturated tail may offer advantages in formulating products with specific rheological properties.[7]
-
Biomaterials: The terminal alkene provides a handle for grafting these surfactants onto surfaces or incorporating them into polymers, creating materials with tailored surface properties.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide array of novel surfactants. The protocols and concepts presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these unique amphiphilic molecules in their respective fields. The ability to systematically vary the hydrophilic head group and to incorporate features such as unsaturation and cleavable linkages opens up exciting avenues for the design of next-generation surfactants with tailored properties and functionalities.
References
- Yongmin Zhang, et al. "Synthesis and Surface Activities of Amidobetaine Surfactants with Ultra-long Unsaturated Hydrophobic Chains." Journal of Surfactants and Detergents, 2012.
- Hellberg, P.E., et al. "Cleavable surfactants." Journal of Surfactants and Detergents, 2000.
- Holmberg, K. "Cleavable Surfactants." Current Opinion in Colloid & Interface Science, 2001.
- Li, Y., et al. "Synthesis, Characterization and Performance of Unsaturated Long‐Chain Carboxybetaine and Hydroxy Sulfobetaine." Journal of Surfactants and Detergents, 2013.
- Ma, G., et al. "Synthesis of a new sulfobetaine surfactant with double long alkyl chains and its performances in surfactant-polymer flooding." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2019.
- Jaeger, D. A., and Kabalka, G. W. "Cleavable Surfactants." Chemical Reviews, 1995.
- Tehrani-Bagha, A. R., and Holmberg, K. "Cleavable Surfactants." Current Opinion in Colloid & Interface Science, 2007.
- Kaur, G., et al. "Novel cationic surfactants with cleavable carbamate fragment: Tunable morphological behavior, solubilization of hydrophobic drugs and cellular uptake study." Journal of Molecular Liquids, 2020.
- Wang, Y., et al. "Synthesis and properties evaluation of sulfobetaine surfactant with double hydroxyl." Journal of Dispersion Science and Technology, 2016.
- Chemguide. "making halogenoalkanes (haloalkanes)." Chemguide, n.d.
- Physics & Maths Tutor. "Halogenoalkanes and Alcohols.
- Qu, Q., et al. "Synthesis, Characterization and Surface Properties of Series Sulfobetaine Surfactants." Journal of Surfactants and Detergents, 2013.
- Chemistry Steps. "Alkyl Halides to Alcohols." Chemistry Steps, n.d.
- Patra, A., et al. "Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19." Gels, 2022.
- Chemguide. "replacing the -oh group in alcohols by a halogen." Chemguide, n.d.
- Chemistry LibreTexts.
- Hellberg, P.E., et al. "Cleavable Surfactants." Journal of Surfactants and Detergents, 2000.
- Rist, Ø., and Carlsen, P. H. J.
- Kumar, P., and Mittal, K. L. "Status of surfactants as penetration enhancers in transdermal drug delivery." AAPS PharmSciTech, 2002.
- Mao, L., et al. "Gemini Surfactant with Unsaturated Long Tails for Viscoelastic Surfactant (VES) Fracturing Fluid Used in Tight Reservoirs." Energy & Fuels, 2021.
- Ferreira, H., et al. "A General Approach on Surfactants Use and Properties in Drug Delivery Systems." Pharmaceutics, 2021.
- Alexander, S., et al. "Structures of surfactants synthesized: single-chain surfactants n-C 18..." Langmuir, 2014.
- Rist, Ø., and Carlsen, P. H. J.
- Zhao, X., and Harris, J. M. "Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation.
- Benchchem. "this compound | CAS 172656-11-0." Benchchem, n.d.
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- 7. Gemini Surfactant with Unsaturated Long Tails for Viscoelastic Surfactant (VES) Fracturing Fluid Used in Tight Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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Leveraging 18-Bromo-1-octadecene for Advanced Nanoparticle Stabilization and Functionalization
Application Note & Protocol
Abstract
The stability of colloidal nanoparticles is a critical determinant of their functional efficacy in applications ranging from drug delivery and bioimaging to catalysis and advanced materials. This guide provides an in-depth exploration of 18-Bromo-1-octadecene, a bifunctional long-chain alkene, as a versatile ligand for nanoparticle stabilization. We will elucidate the underlying mechanisms of stabilization, provide detailed experimental protocols for its application, and discuss methods for the characterization of the resulting functionalized nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the performance and expand the utility of their nanoparticle systems.
Introduction: The Critical Role of Surface Chemistry in Nanoparticle Performance
Nanoparticles possess unique size-dependent properties that make them highly attractive for a multitude of scientific and technological applications. However, their high surface area-to-volume ratio also renders them prone to aggregation, which can quench their desired properties and lead to instability.[1] Surface functionalization with stabilizing ligands is therefore a crucial step in nanoparticle synthesis and formulation.[2][3]
This compound emerges as a particularly advantageous stabilizing agent due to its unique trifecta of chemical functionalities: a long 18-carbon aliphatic chain, a terminal alkene, and a primary alkyl bromide.[4] This structure provides a robust platform for:
-
Steric Stabilization: The long, hydrophobic alkyl chain creates a repulsive barrier between nanoparticles, preventing their agglomeration in non-polar media.[5][6]
-
Tunable Surface Reactivity: The terminal bromide and alkene groups serve as orthogonal reactive handles for subsequent covalent modification, enabling the attachment of a wide array of functional molecules, including targeting ligands, therapeutic agents, and imaging probes.[4][7]
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound for the stabilization and functionalization of various nanoparticle systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle synthesis and stabilization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅Br | [8][9][10] |
| Molecular Weight | 331.38 g/mol | [4][8][9] |
| Appearance | Clear liquid to a white or light yellow solid | [4][9] |
| Boiling Point | ~369.9 °C at 760 mmHg | [4][10][11] |
| Density | ~1.0 g/cm³ | [4][11] |
| Flash Point | ~185.2 °C | [4][10][11] |
| CAS Number | 172656-11-0 | [8][9][11] |
Mechanism of Nanoparticle Stabilization and Functionalization
The efficacy of this compound as a stabilizing and functionalizing agent is rooted in its molecular architecture. The long aliphatic chain provides a steric barrier, preventing nanoparticle aggregation, while the terminal bromide and alkene moieties offer versatile anchor points for further chemical modification.
Steric Stabilization
The primary mechanism of stabilization afforded by this compound is steric hindrance. The long, flexible 18-carbon chains extend from the nanoparticle surface into the surrounding solvent, creating a repulsive entropic penalty when nanoparticles approach each other. This prevents close contact and subsequent aggregation, leading to stable colloidal dispersions.
Bifunctional Reactivity for Post-Synthesis Modification
The true power of this compound lies in its bifunctionality, which allows for a myriad of post-stabilization modifications:
-
The Terminal Bromide: This functional group can serve as a leaving group in nucleophilic substitution reactions, allowing for the attachment of thiols, amines, and other nucleophiles. It can also be used to initiate controlled radical polymerizations from the nanoparticle surface.
-
The Terminal Alkene: The double bond is amenable to a wide range of addition reactions, including thiol-ene "click" chemistry, hydroboration-oxidation, and polymerization. This provides an orthogonal handle for functionalization, independent of the bromide chemistry.
Experimental Protocols: Stabilization of Quantum Dots
This protocol provides a general method for the surface modification of oleic acid-capped quantum dots (QDs) with this compound via a ligand exchange process. Optimal conditions may vary depending on the specific type and size of the nanoparticles.
Materials and Equipment
-
Oleic acid-capped quantum dots (e.g., CdSe/ZnS) dispersed in toluene
-
This compound
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Reaction vessel (e.g., three-neck flask)
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Sonicator (bath or probe)
-
Standard laboratory glassware
Step-by-Step Ligand Exchange Procedure
Sources
- 1. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Surface Engineering of Nanomaterials with Polymers, Biomolecules, and Small Ligands for Nanomedicine [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of surface chemistry and morphology of nanoparticles on protein corona formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Considerations for efficient surface functionalization of nanoparticles with a high molecular weight protein as targeting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18-Bromooctadec-1-ene | C18H35Br | CID 15192957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. This compound | CAS#:172656-11-0 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 18-Bromo-1-octadecene
Welcome to the technical support center for the synthesis of 18-Bromo-1-octadecene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. This compound serves as a critical building block in polymer chemistry, materials science, and the synthesis of complex organic molecules like surfactants and lipid analogs, owing to the orthogonal reactivity of its terminal alkene and primary alkyl bromide groups.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity.
Part 1: Recommended Synthesis Protocol via Appel Reaction
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For long-chain alcohols like 17-octadecen-1-ol, the Appel reaction provides a mild and high-yielding method, minimizing side reactions such as rearrangements that can occur under more acidic conditions.[2][3] The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
Experimental Protocol: Bromination of 17-Octadecen-1-ol
| Reagent/Parameter | Molar Eq. | Amount | Molecular Weight ( g/mol ) | Notes |
| 17-Octadecen-1-ol | 1.0 | (e.g., 5.0 g) | 268.49 | Ensure starting material is dry. |
| Carbon Tetrabromide (CBr₄) | 1.3 | (e.g., 8.07 g) | 331.63 | Acts as the bromine source. |
| Triphenylphosphine (PPh₃) | 1.5 | (e.g., 7.33 g) | 262.29 | Use fresh, high-purity PPh₃. |
| Anhydrous Dichloromethane (DCM) | - | (e.g., 100 mL) | - | Solvent must be anhydrous. |
| Reaction Temperature | - | 0 °C to RT | - | Initial cooling controls exotherm. |
| Reaction Time | - | 30 min - 2 hr | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add 17-octadecen-1-ol (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Initiation: Under a nitrogen atmosphere, add carbon tetrabromide (1.3 eq) followed by the portion-wise addition of triphenylphosphine (1.5 eq).[5] The portion-wise addition helps to control the initial exotherm of the reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol spot has been completely consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue will contain the desired product, triphenylphosphine oxide (TPPO), and any excess reagents.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes or petroleum ether) is typically effective. The less polar this compound will elute first, followed by the highly polar triphenylphosphine oxide.
Appel Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the most likely causes?
A low yield is the most frequent problem and can stem from several factors. Systematically investigating these possibilities is key to improving your outcome.
-
Moisture Contamination: The phosphonium intermediates in the Appel reaction are highly sensitive to water. Any moisture in the solvent, on the glassware, or in the reagents will consume the active species and halt the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction closely using TLC. Compare the reaction mixture to a co-spotted lane containing the starting alcohol. The reaction is complete only when the starting material spot has vanished. If the reaction stalls, a slight excess of PPh₃ and CBr₄ can be added.
-
-
Suboptimal Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged exposure to air.
-
Solution: Use fresh, high-purity triphenylphosphine. Do not use PPh₃ that appears clumpy or discolored.
-
-
Loss During Purification: The product can be lost during workup or chromatography if the proper technique is not used. This is especially true when trying to separate it from the main byproduct, triphenylphosphine oxide (TPPO).
-
Solution: See Q3 for detailed purification strategies.
-
Troubleshooting Logic for Low Yield
Sources
Technical Support Center: Bromination of 1-Octadecene
Welcome to the technical support center for the bromination of 1-octadecene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this seemingly straightforward reaction. While the goal is typically the synthesis of 1,2-dibromooctadecane, a variety of side reactions can occur, leading to impure products and reduced yields. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned colorless as expected, but my final product is a complex mixture. What are the likely side products?
A1: While the decolorization of bromine is a good indicator that a reaction has occurred, it doesn't guarantee the exclusive formation of 1,2-dibromooctadecane.[1][2] Common side products in the bromination of 1-octadecene can include:
-
Allylic bromination products: Primarily 3-bromo-1-octadecene and 1-bromo-2-octene.[3][4]
-
Products of carbocation rearrangement: Although less common with bromine due to the formation of a stable bromonium ion, under certain conditions, rearrangements can lead to other dibromo isomers.[5][6]
-
Over-brominated products: If harsh conditions are used, further reactions can occur.
Q2: I'm using N-Bromosuccinimide (NBS) to achieve a specific bromination, but I'm still getting the addition product across the double bond. Why is this happening?
A2: N-Bromosuccinimide (NBS) is typically used to favor allylic bromination via a free radical pathway.[3][7] However, if HBr is allowed to build up in the reaction mixture, it can react with NBS to generate Br2, which then participates in the electrophilic addition to the double bond.[8] The key is to maintain a very low concentration of Br2 and HBr to favor the radical pathway.
Q3: Can the solvent I use affect the outcome of the reaction?
A3: Absolutely. The choice of solvent is critical. Inert solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) are standard for electrophilic addition of bromine.[1][9] If a nucleophilic solvent such as water or an alcohol is used, you can expect the formation of halohydrins or haloethers as significant side products.[9]
Q4: My yield of 1,2-dibromooctadecane is consistently low, even though I'm following a standard procedure. What can I do to improve it?
A4: Low yields can stem from several factors. Ensure your 1-octadecene is pure and free of peroxides, which can initiate radical side reactions. The reaction temperature should be carefully controlled; lower temperatures generally favor the desired electrophilic addition. Additionally, ensure you are using a stoichiometric amount of bromine, as an excess can lead to side reactions. Finally, your purification method might need optimization to efficiently separate the desired product from any byproducts.
Troubleshooting Guide
This section delves into specific issues you may encounter during the bromination of 1-octadecene, providing explanations of the underlying chemistry and actionable solutions.
Problem 1: Presence of Allylic Bromination Byproducts
Symptoms:
-
NMR or GC-MS analysis shows the presence of compounds with a molecular weight corresponding to monobrominated octadecene.
-
You observe signals in the vinyl region of the ¹H NMR spectrum that do not correspond to the starting material.
Causality:
Allylic bromination is a free-radical chain reaction that competes with the desired electrophilic addition.[10] This pathway is favored by conditions that promote the formation of bromine radicals, such as exposure to UV light or high temperatures. The reaction proceeds via a resonance-stabilized allylic radical, which can lead to a mixture of products.[4][11]
Workflow for Diagnosing and Mitigating Allylic Bromination
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 18-Bromo-1-octadecene
An advanced technical support guide for researchers, scientists, and drug development professionals navigating the purification of 18-Bromo-1-octadecene.
As a bifunctional molecule featuring a terminal alkene and a primary alkyl bromide, this compound is a versatile building block in organic synthesis, polymer chemistry, and materials science.[1] Its unique structure, however, presents specific challenges in purification. The long aliphatic chain renders the molecule non-polar, making separation from similarly non-polar starting materials or byproducts difficult. Furthermore, the presence of two reactive sites requires careful selection of purification conditions to prevent unwanted side reactions or decomposition.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your downstream applications.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question: My purified sample shows persistent impurities in the ¹H NMR spectrum. What are they and how can I remove them?
Answer: Impurities in this compound synthesis are typically unreacted starting materials, byproducts from side reactions, or isomers. Identifying the impurity is the first step to selecting the correct purification strategy.
-
Common Contaminants:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 1,12-dibromododecane or 1-bromo-5-hexene.[3] These are often difficult to separate due to similar polarities.
-
Homocoupled Byproducts: Side reactions can lead to the formation of C36 dienes or dibromides.
-
Poly(1-octadecene): The terminal alkene can undergo spontaneous, catalyst-free polymerization at high temperatures (typically above 120°C).[1][4] If your reaction or distillation was performed at elevated temperatures, this is a likely polymeric impurity that can be difficult to remove by standard methods.[4]
-
Isomers: Positional isomers of the double bond may form under certain reaction conditions.
-
-
Troubleshooting & Solutions:
-
Characterization is Key: Use ¹H NMR to identify the impurities. The key signals for pure this compound are the vinyl protons around 4.9-5.9 ppm.[1] The absence or integration discrepancy of these peaks relative to the aliphatic region can indicate contamination.
-
Optimize Column Chromatography: This is the most effective technique.[5]
-
Stationary Phase: Use standard silica gel.
-
Eluent System: Due to the non-polar nature of the product, start with a non-polar eluent like hexanes or petroleum ether. A very shallow gradient of a slightly more polar solvent (e.g., 0.5-2% diethyl ether or ethyl acetate in hexanes) can effectively separate compounds with minor polarity differences.[6]
-
-
Consider Argentation Chromatography: For separating alkene isomers or removing saturated alkane impurities, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions interact with the π-bonds of the double bond, increasing the retention of the alkene on the column relative to saturated impurities.
-
Question: I am experiencing very low recovery after my purification protocol. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a common issue stemming from product loss during transfers, workup, or the purification step itself.
-
Potential Causes of Product Loss:
-
Aqueous Workup: Although highly non-polar, micro-emulsions can form, leading to loss of product in the aqueous layer.
-
Adsorption on Silica Gel: The alkyl bromide can have some interaction with the silica gel, and if the product is left on the column for an extended period or a too-polar eluent is used, irreversible adsorption can occur.
-
Thermal Decomposition: The compound is heat-sensitive.[1] Attempting distillation at atmospheric pressure, which requires very high temperatures (Boiling Point: ~369.9 °C at 760 mmHg), will lead to decomposition and polymerization.[1]
-
-
Troubleshooting & Solutions:
-
Improve Extraction: During the aqueous workup, use a brine wash (saturated NaCl solution) for the final wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and helping to break emulsions.[7]
-
Minimize Transfers: Rinse all glassware with the extraction solvent and combine the rinses to ensure all product is collected.[6]
-
Optimize Chromatography:
-
Use a non-polar eluent system to ensure the product elutes efficiently.
-
Do not let the column run dry.
-
Consider using a less-activated stationary phase, like neutral alumina, if strong adsorption on silica is suspected.
-
-
Use Vacuum Distillation: If distillation is the chosen method, it MUST be performed under high vacuum to lower the boiling point and prevent thermal decomposition.
-
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound on a laboratory scale?
A1: For most lab-scale syntheses (1-10 g), flash column chromatography on silica gel is the most reliable and versatile method.[5] It allows for the efficient removal of both more polar and less polar impurities. For impurities with very similar polarity, a high-performance liquid chromatography (HPLC) system with a reverse-phase C18 column can be used for analytical or small-scale preparative separation.[8]
Q2: Can I purify this compound by distillation?
A2: While possible, it is challenging. The atmospheric boiling point is very high (~370 °C), and the compound is heat-sensitive.[1] Distillation must be performed under high vacuum to lower the boiling point to a temperature that does not cause decomposition or polymerization (typically <150-180°C). This method is generally only suitable for larger quantities where impurities have significantly different boiling points.
Q3: How should I store purified this compound?
A3: The compound should be stored in a tightly sealed, dark container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][9] This minimizes degradation from heat, light, and oxidation.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is an organic halide and may cause skin and eye irritation.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
Data Presentation & Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 172656-11-0 | [1][10] |
| Molecular Formula | C₁₈H₃₅Br | [1][10] |
| Molecular Weight | 331.38 g/mol | [1][10] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Density | ~1.00 g/cm³ (at 20°C) | [1] |
| Boiling Point | ~369.9 °C at 760 mmHg | [1] |
| Storage | Refrigerate at 2-8°C, heat-sensitive | [1] |
Detailed Protocol: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound on a 1-5 g scale.
1. Preparation of the Silica Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 100% hexanes). A typical ratio is ~50-100 g of silica per 1 g of crude product.
-
Stir to create a homogenous slurry with no clumps.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed evenly. Ensure there are no air bubbles or cracks.
-
Add another thin layer of sand on top of the packed silica.
3. Loading the Sample:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Optional (Dry Loading): To the dissolved sample, add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. This often results in better separation.
-
Carefully add the sample to the top of the column.
4. Elution:
-
Begin eluting with 100% hexanes, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
If the product does not elute with 100% hexanes, gradually increase the polarity by adding small increments of diethyl ether or ethyl acetate (e.g., 0.5%, 1%, 2%).
-
The non-polar this compound should elute early in the process.
5. Analysis and Solvent Removal:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator at a moderate temperature (<40°C) to prevent any thermal degradation.
Purification Method Selection Guide
This flowchart helps in selecting the appropriate purification technique based on scale and impurity profile.
Caption: A flowchart for selecting a suitable purification method.
References
-
This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
This compound | CAS#:172656-11-0. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
-
This compound, 1g, Each. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]
-
This compound. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]
-
Separation of Nonadecane, 1-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
18-Bromooctadec-1-ene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
1-Octadecene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Dhaene, E., Billet, J., Bennett, E., Van Driessche, I., & De Roo, J. (2021). The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. This compound | CAS#:172656-11-0 | Chemsrc [chemsrc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Nonadecane, 1-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound [myskinrecipes.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Catalyst Poisoning in Polymerization with Halogenated Monomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, a critical issue encountered during the polymerization of halogenated monomers. Our goal is to provide you with the foundational knowledge and practical steps necessary to diagnose, mitigate, and prevent catalyst deactivation in your experiments.
Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses common questions about the principles of catalyst poisoning in the context of halogenated systems.
Q1: What is catalyst poisoning in the context of polymerization?
A: Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by a substance, known as a poison.[1][2] This process reduces or completely stops the catalyst's ability to facilitate the polymerization reaction, leading to lower yields, slower reaction rates, and loss of control over polymer properties.[3] Unlike other deactivation mechanisms like thermal degradation or physical fouling, poisoning is a chemical interaction where the poison strongly bonds to the active centers of the catalyst.[1][4][5]
Q2: How do halogenated compounds or their impurities typically poison a catalyst?
A: Halogen-containing compounds can act as potent poisons, especially for sensitive catalyst systems like Ziegler-Natta or metallocenes. The poisoning mechanism often involves the strong adsorption (chemisorption) of the halogenated species or other Lewis basic impurities onto the catalytically active metal center.[1][6] This blocks the site, preventing the monomer from coordinating and inserting into the growing polymer chain.[6][7] For example, in Ziegler-Natta systems, impurities can react with and deactivate both the titanium active sites and the aluminum alkyl co-catalysts.[6][8]
Q3: Which polymerization catalyst systems are most susceptible to poisoning by impurities in halogenated monomers?
A: High-activity, single-site catalysts are particularly vulnerable. The most susceptible systems include:
-
Ziegler-Natta Catalysts: Used for polyolefin production, these catalysts are notoriously sensitive to a wide range of poisons, including water, oxygen, carbon oxides, and Lewis bases (e.g., alcohols, amines).[1][3][9] Halogenated impurities can readily deactivate the active titanium centers.[8]
-
Metallocene Catalysts: Valued for their ability to produce polymers with well-defined structures, these single-site catalysts are extremely prone to poisoning by trace impurities such as water, oxygen, and polar organic compounds.[10][11] Their high sensitivity necessitates rigorous purification of monomers and solvents.[10]
Q4: Are halogens always considered poisons in polymerization?
A: No, and this is a critical distinction. While halogenated impurities can be potent poisons, the halogen atom is an essential component of the monomer or initiator in many modern controlled polymerization techniques.
-
Atom Transfer Radical Polymerization (ATRP): In ATRP, a carbon-halogen bond on the initiator or the dormant polymer chain is reversibly activated and deactivated by a transition metal catalyst (e.g., copper or iron complexes).[12][13] The nature of the halogen (Cl, Br, I) is crucial; it directly influences the activation/deactivation equilibrium and the overall control of the polymerization.[12][13] For instance, the higher affinity of chlorine for an iron catalyst can lead to less efficient deactivation and poorer control compared to bromine.[12][13]
-
Catalyst Transfer Polycondensation (CTP): Used for synthesizing π-conjugated polymers, this method relies on halogenated monomers (typically bromo- or iodo-functionalized). The catalyst's oxidative addition into the carbon-halogen bond is a key step in the catalytic cycle.[14]
-
Cationic Polymerization: Certain halogenated monomers, such as vinyl ethers with iodinated functional groups, are specifically designed for living cationic polymerization, where the halogen plays a role in the material's final properties through halogen bonding.[15][16]
Q5: What are the common experimental symptoms of catalyst poisoning?
A: The signs of catalyst poisoning can range from subtle to severe. Key indicators to watch for include:
-
Complete lack of polymerization: The reaction fails to initiate.
-
Reduced reaction rate and low monomer conversion: The polymerization starts but stops prematurely.[10]
-
Poor control over polymer properties: This manifests as a higher-than-expected molecular weight distribution (high dispersity, Đ) in controlled polymerizations.[12][13]
-
Inconsistent results: Significant variations in yield, molecular weight, or reaction time between different batches of the same monomer.[10]
-
Changes in polymer characteristics: Undesirable color, altered microstructure, or poor mechanical properties.[]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide is structured around common experimental failures. Follow the diagnostic workflow to identify and solve issues related to catalyst poisoning.
Q: My polymerization won't start or is extremely slow from the beginning. What's the cause and what should I do?
A: Probable Cause: This indicates severe, immediate poisoning of the catalyst. The concentration of a potent poison in your monomer, solvent, or reaction vessel is likely high enough to deactivate most or all of the catalyst upon introduction. Common culprits for Ziegler-Natta and metallocene systems are water, oxygen, or polar organic compounds.[1]
Troubleshooting Steps:
-
System Integrity Check: Ensure your reaction setup is scrupulously free of air and moisture. Re-dry all glassware at high temperature (>150 °C) under vacuum and cool under an inert atmosphere (N₂ or Ar).[18] Check for leaks in your Schlenk line or glovebox.
-
Monomer and Solvent Purity: The most likely source is the monomer or solvent. Even if the bottle is new, it may contain inhibitors or have absorbed moisture.
-
Action: Subject your halogenated monomer and solvent to a rigorous purification protocol before use (See Protocol 3.1).
-
-
Co-catalyst/Initiator Check: Ensure your co-catalyst (e.g., MAO, triethylaluminum) or initiator is active.[10] If it has been stored improperly, it may have degraded.
Q: My reaction starts, but the rate slows down and stops before reaching full monomer conversion. Why?
A: Probable Cause: This pattern suggests gradual catalyst deactivation. A low concentration of a poison is slowly consuming the active catalyst sites over the course of the reaction. This can also be caused by byproducts generated during the polymerization that themselves act as poisons. For example, in the polymerization of vinyl chloride, side reactions can occur.[19][20]
Troubleshooting Steps:
-
Trace Impurity Analysis: Your purification method may not be sufficient to remove all trace poisons. Consider a more advanced purification technique or a different drying agent.
-
Use of Scavengers: Introduce a scavenger that can react with and neutralize the poison without harming the catalyst. In Ziegler-Natta and metallocene polymerizations, alkylaluminum compounds like triethylaluminum (TEAL) can act as excellent scavengers for water and other protic impurities.[6] (See Protocol 3.3).
-
Analyze Headspace: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) on the reactor headspace to check for volatile byproducts that might be forming and inhibiting the reaction.[2][5]
Q: In my controlled polymerization (e.g., ATRP), the final polymer has a very broad molecular weight distribution (high dispersity, Đ). What is going on?
A: Probable Cause: High dispersity in a controlled polymerization points to a loss of control over the activation/deactivation equilibrium. While this can be caused by classic poisons, in the case of ATRP with halogenated monomers, it is often linked to the nature of the halogen itself or the polarity of the solvent.[12][13]
-
Halogen Exchange Efficiency: The bond dissociation energy of the C-X bond and the affinity of the halide for the metal center are critical.[12][13] For example, with an iron catalyst, a C-Cl bond can lead to slow deactivation, causing the concentration of active radical chains to be too high, resulting in uncontrolled polymerization and high dispersity.[12][13]
-
Solvent Polarity: Polar solvents can sometimes compromise control in ATRP, especially when using very low catalyst concentrations.[12][13] They can promote the formation of inactive catalyst species or lead to slow deactivation rates.
-
Impurity Interference: Even in ATRP, standard impurities (water, oxygen) can react with the catalyst complex, changing its oxidation state and disrupting the equilibrium. Ensure rigorous inert atmosphere techniques.
Section 3: Protocols and Methodologies
Protocol 3.1: General Monomer Purification Strategy
This protocol provides a general workflow for purifying halogenated liquid monomers to remove common catalyst poisons.
-
Initial Washing: Wash the monomer with a dilute aqueous solution of sodium hydroxide (NaOH) to remove acidic inhibitors, followed by washing with deionized water until the aqueous layer is neutral.
-
Drying: Pre-dry the monomer over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Degassing: Degas the monomer through several freeze-pump-thaw cycles to remove dissolved oxygen.[18]
-
Final Drying/Distillation: For the most sensitive polymerizations (Ziegler-Natta, Metallocene, Anionic), distill the monomer under reduced pressure from a potent drying agent like calcium hydride (CaH₂).[18] Collect the purified monomer directly into a storage vessel under an inert atmosphere.
Protocol 3.2: Diagnostic Procedure for Identifying the Source of Poisoning
-
Establish a Baseline: Run the polymerization using a monomer and solvent source known to be pure and effective. This is your positive control.
-
Systematic Substitution: Sequentially substitute one component at a time (monomer, solvent, co-catalyst) with the "suspect" batch.
-
If the reaction fails only when the new monomer is introduced, the monomer is the source of the poison.
-
If the reaction fails only when the new solvent is introduced, the solvent is the source.
-
-
Analytical Confirmation: Once the contaminated component is identified, use analytical techniques to identify the specific poison.
| Analytical Technique | Target Poison(s) | Typical Detection Limit | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic impurities, byproducts | Low ppb | [2][11] |
| Karl Fischer Titration | Water | ppm | - |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-adsorbed poisons on the catalyst | Surface sensitive | [5][21] |
| Inductively Coupled Plasma (ICP-OES/MS) | Elemental poisons (e.g., S, P, As, Pb) | ppb to ppt | [21] |
Protocol 3.3: Selection and Use of Scavengers
Acid scavengers are additives that neutralize acidic impurities which can arise from the polymerization process or the environment.[22]
-
Identify the Need: If your halogenated monomer or polymer is susceptible to degradation by acidic byproducts (e.g., trace HCl from PVC degradation), an acid scavenger is necessary.[19][22]
-
Select a Scavenger:
-
For Ziegler-Natta/Metallocene: Alkylaluminum reagents (e.g., Triisobutylaluminum, TIBA) are often used as co-catalysts but also serve as excellent scavengers for protic impurities.[6][8]
-
For General Polymer Processing: Metal soaps, hydrotalcites, or metal oxides can be incorporated to trap acidic species.[22]
-
-
Determine Loading: The amount of scavenger needed depends on the anticipated level of impurities. Start with a low molar ratio relative to the catalyst and optimize based on performance. For alkylaluminum scavengers, a common starting point is a specific Al/Ti molar ratio.[8]
-
Application: The scavenger is typically added to the monomer/solvent mixture before introducing the primary catalyst to allow it to neutralize poisons first.
References
-
Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]
-
Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization - The Royal Society of Chemistry. Available at: [Link]
-
Polymer Reaction Engineering Approach to Assess the Effect of Poisons On Metallocene Catalyst Performance and Polymer Molecular Properties Development in a Multistage Polypropylene Process - ACS Publications. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
(PDF) Poisoning of active sites on ziegler-natta catalyst for propylene polymerization. Available at: [Link]
-
Mechanisms of catalyst deactivation - SciSpace. Available at: [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Available at: [Link]
-
Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization | Request PDF - ResearchGate. Available at: [Link]
-
The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers - PMC - NIH. Available at: [Link]
-
Elucidating the Effects of Sustainable Solvents on Polymerizations of Conjugated Monomers. Available at: [Link]
-
Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC - NIH. Available at: [Link]
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - NIH. Available at: [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH. Available at: [Link]
-
Catalyst Poisoning Testing - Intertek. Available at: [Link]
-
Catalyst Poisoning Solutions - Gulf Bio Analytical. Available at: [Link]
-
Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe - MDPI. Available at: [Link]
-
Detection of Catalyst Poisons - GAS Dortmund. Available at: [Link]
-
Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - ResearchGate. Available at: [Link]
-
A purifying method of a styrene monomer - European Patent Office - EP 0662465 A1. Available at: [Link]
-
Polymerization of Vinyl Chloride - Toxic Docs. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]
-
Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis - MDPI. Available at: [Link]
-
Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts - MDPI. Available at: [Link]
-
A Comprehensive Guide to Polyvinyl Chloride (PVC): Structure, Properties, Classification, etc. - YIHEDA - YHDFA. Available at: [Link]
-
Procedures for homogeneous anionic polymerization. Available at: [Link]
-
Emulsion polymerization of vinyl chloride - SciSpace. Available at: [Link]
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Available at: [Link]
-
Scavenging of halogen in recycling of halogen-based polymer materials | Request PDF - ResearchGate. Available at: [Link]
-
Vinyl Chloride Polymerization Steps | PDF - Scribd. Available at: [Link]
-
"Vinyl Chloride Polymers". In: Encyclopedia of Polymer Science and Technology - Free. Available at: [Link]
-
Unraveling Halogen Effects in Supramolecular Polymerization - PubMed. Available at: [Link]
-
Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Available at: [Link]
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- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. mdpi.com [mdpi.com]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe | MDPI [mdpi.com]
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- 21. Catalyst Poisoning Testing [intertek.com]
- 22. lohtragon.com [lohtragon.com]
Technical Support Center: Regioselectivity in Reactions of 18-Bromo-1-octadecene
Welcome to the technical support center for controlling regioselectivity in reactions involving 18-bromo-1-octadecene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights to help you achieve your desired synthetic outcomes with precision and efficiency.
Introduction: The Challenge of Directing Reactivity
This compound is a valuable building block in organic synthesis due to its two reactive functional groups: a terminal alkene and a primary alkyl bromide.[1][2] This bifunctionality allows for a wide range of chemical transformations. However, it also presents a significant challenge in controlling regioselectivity – the ability to direct a reaction to a specific atom or functional group within the molecule. This guide will provide you with the knowledge and experimental protocols to selectively target either the C=C double bond or the C-Br bond, and to control the orientation of addition reactions at the alkene.
Section 1: Reactions at the C=C Double Bond
The terminal double bond in this compound is susceptible to various addition reactions. Controlling the regioselectivity of these additions is crucial for obtaining the desired product.
Hydrohalogenation: Markovnikov vs. Anti-Markovnikov Addition
The addition of hydrogen halides (HX) across the double bond can yield two different constitutional isomers. The choice of reaction conditions determines which isomer is the major product.
Answer: The regiochemical outcome of hydrobromination of this compound is determined by the reaction mechanism. You can favor either the Markovnikov or the anti-Markovnikov product by controlling the presence or absence of radical initiators.
-
Markovnikov Addition (to form 2,18-dibromooctadecane): This reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. The bromide ion then attacks this carbocation. To favor this pathway, the reaction should be carried out in the absence of radical initiators, typically in a polar protic solvent.
-
Anti-Markovnikov Addition (to form 1,18-dibromooctadecane): This reaction proceeds through a free-radical mechanism. In the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light, the bromine radical adds to the double bond first, forming the more stable secondary radical. This is then followed by abstraction of a hydrogen atom from HBr.[3]
Troubleshooting Guide: Hydrohalogenation
| Issue | Possible Cause | Solution |
| Mixture of 1,18- and 2,18-dibromooctadecane obtained | Incomplete control over the reaction mechanism. Trace amounts of peroxides in reagents or solvents can initiate the radical pathway. | For Markovnikov addition, ensure all reagents and solvents are peroxide-free. Consider passing them through a column of activated alumina. For anti-Markovnikov addition, use a sufficient amount of a reliable radical initiator. |
| Low yield of the desired product | Competing elimination reactions, especially with stronger bases or higher temperatures. | Use a non-nucleophilic acid source for Markovnikov addition. For anti-Markovnikov addition, maintain a low reaction temperature to minimize side reactions. |
| Formation of polymeric byproducts | Radical polymerization of the alkene. | Use a controlled concentration of the radical initiator and maintain a low reaction temperature. |
Experimental Protocol: Anti-Markovnikov Hydrobromination
-
Dissolve this compound in a suitable solvent (e.g., diethyl ether or THF).
-
Add a radical initiator, such as AIBN or benzoyl peroxide (typically 1-5 mol%).
-
Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography.
Caption: Regioselective hydrobromination pathways.
Hydroboration-Oxidation: Synthesis of Terminal Alcohols
Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.
Answer: The hydroboration-oxidation reaction is an excellent method for the anti-Markovnikov hydration of alkenes. The boron atom of the borane reagent adds to the less substituted carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group.[4][5] To ensure high regioselectivity, especially with a long-chain alkene like this compound, it is advisable to use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[6][7] These bulky reagents enhance the preference for addition to the terminal carbon.
Troubleshooting Guide: Hydroboration-Oxidation
| Issue | Possible Cause | Solution |
| Low yield of the desired alcohol | Incomplete hydroboration or oxidation. Hydrolysis of the borane reagent. | Ensure anhydrous conditions during the hydroboration step. Use a freshly prepared or properly stored borane reagent. Ensure complete oxidation by using a sufficient excess of hydrogen peroxide and base. |
| Formation of the secondary alcohol (Markovnikov product) | Use of a less sterically hindered borane reagent. | Employ a bulky borane such as 9-BBN or disiamylborane to maximize anti-Markovnikov selectivity. |
| Presence of diol byproducts | Over-oxidation or side reactions. | Control the reaction temperature during the oxidation step and use the appropriate stoichiometry of the oxidizing agent. |
Experimental Protocol: Hydroboration-Oxidation
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Add a solution of a sterically hindered borane (e.g., 9-BBN in THF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically 2-4 hours).
-
Cool the reaction to 0°C and slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Caption: Steps in hydroboration-oxidation.
Section 2: Reactions at the C-Br Bond
The primary alkyl bromide at the other end of the molecule is a versatile handle for introducing a variety of functional groups via nucleophilic substitution.
Nucleophilic Substitution: Chemoselectivity is Key
A primary challenge is to perform a nucleophilic substitution at the C-Br bond without affecting the C=C double bond.
Answer: The key to achieving this chemoselectivity is to choose a nucleophile and reaction conditions that favor reaction with the alkyl halide over the alkene. The primary alkyl bromide in this compound is susceptible to SN2 reactions.[1] The double bond, being electron-rich, is generally reactive towards electrophiles, not nucleophiles. Therefore, using a strong, non-basic nucleophile in a polar aprotic solvent will favor the desired SN2 reaction at the C-Br bond.
-
Suitable Nucleophiles: Azide (N3-), cyanide (CN-), carboxylates (RCOO-), and thiolates (RS-) are good examples of nucleophiles that will readily displace the bromide.
-
Reaction Conditions: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.[8]
Troubleshooting Guide: Nucleophilic Substitution
| Issue | Possible Cause | Solution |
| Reaction with the double bond | Use of a nucleophile that is also a strong base, leading to elimination reactions or addition to the alkene under certain conditions. | Use a non-basic nucleophile. If a basic nucleophile must be used, keep the reaction temperature as low as possible. |
| No reaction or slow reaction | Poor nucleophile or inappropriate solvent. | Use a stronger nucleophile or switch to a more suitable polar aprotic solvent. The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction through the Finkelstein reaction. |
| Formation of elimination product (1,17-octadecadiene) | Use of a sterically hindered or strongly basic nucleophile. | Opt for a smaller, less basic nucleophile. Use a lower reaction temperature. |
In cases where the desired reaction at the C-Br bond requires conditions that would also affect the double bond (e.g., strong oxidation or reduction), protection of the alkene may be necessary. However, for most nucleophilic substitution reactions, this is not required. If protection is needed, a common strategy is the temporary halogenation of the double bond, which can be reversed later.[9]
References
-
Dalal Institute. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. Retrieved from [Link]
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Wikipedia. (2023). Protecting group. Retrieved from [Link]
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Dalal Institute. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
-
Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved from [Link]
-
PubMed. (2020, September 4). Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 18-Bromooctadec-1-ene | C18H35Br | CID 15192957. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:172656-11-0. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 9). Haloalkenes selectivity of reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Retrieved from [Link]
-
YouTube. (2016, April 28). Protecting Groups. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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- 9. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage and Handling of Heat-Sensitive 18-Bromo-1-octadecene
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best practices for the storage and handling of 18-Bromo-1-octadecene (CAS 172656-11-0). Given its heat-sensitive nature and bifunctional reactivity, proper management of this reagent is critical to ensure experimental success, reproducibility, and safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound.
Q1: What is the correct storage temperature for this compound?
A: this compound must be stored under refrigerated conditions, typically between 2°C and 8°C (36°F and 46°F).[1][2] Some suppliers may specify a range of 0-10°C.[3][4] Never store it at room temperature or expose it to high-temperature environments. The primary alkyl bromide and terminal alkene functionalities are susceptible to degradation and side reactions when exposed to heat.
Q2: Why is it crucial to store it in a dark, inert container?
A: There are two primary reasons:
-
Light Sensitivity: Like many alkyl halides, this compound can be sensitive to light. UV light can provide the energy to initiate free-radical reactions, leading to uncontrolled polymerization or the formation of impurities.[5] Storing in an amber or opaque container is essential.
-
Atmospheric Reactivity: The compound can slowly react with atmospheric oxygen over time, leading to oxidation, particularly at the double bond. Storing under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and moisture, significantly extending the reagent's shelf life and maintaining its purity.[1]
Q3: My this compound has a yellow or brownish tint. Can I still use it?
A: A pale yellow color may be acceptable, as some suppliers describe the appearance as "Colorless to Light yellow".[3] However, a noticeable darkening to yellow or brown upon storage is a strong indicator of degradation. This discoloration often results from the liberation of trace amounts of bromine (Br₂) due to decomposition, which can interfere with subsequent reactions, especially those involving sensitive catalysts.[1] It is highly recommended to assess the purity of a discolored reagent via analytical methods like ¹H NMR or GC before use. If significant impurity peaks are observed, the reagent should be discarded or purified.
Q4: What are the primary degradation pathways I should be concerned about?
A: The two main degradation pathways are:
-
Elimination: As an alkyl halide, it can undergo thermal or base-catalyzed elimination (E2 reaction) to form a diene.[6] This is a significant concern at elevated temperatures. The increase in entropy makes elimination reactions more favorable at higher temperatures.[7]
-
Polymerization/Oligomerization: The terminal alkene is susceptible to radical, cationic, or anionic polymerization, which can be initiated by heat, light, or impurities.[1]
Q5: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A: Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.[8] This includes:
-
Eye Protection: Safety goggles or glasses are required at all times.
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and replace them immediately if contaminated.[9]
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
-
Ventilation: All handling of the neat liquid should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.[10]
Section 2: Core Protocol: From Receipt to Reaction
This protocol ensures the integrity of this compound from the moment it arrives in the lab to its use in an experiment.
Step-by-Step Handling and Storage Workflow
-
Receiving and Inspection:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify that the product arrived under cold-pack conditions. If the cold pack is warm, notify the supplier as the material's integrity may be compromised.
-
Note the arrival date and manufacturer's lot number in your lab inventory.
-
-
Initial Storage:
-
Without delay, place the sealed manufacturer's container in a designated, explosion-proof laboratory refrigerator set to 2-8°C.[2]
-
Ensure the storage location is away from light sources.
-
-
Preparing for Use (Aliquoting):
-
Rationale: To prevent repeated warming/cooling cycles and atmospheric contamination of the main stock, it is best practice to create smaller, single-use or few-use aliquots.
-
Procedure: a. Allow the main container to equilibrate to room temperature inside a desiccator for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture into the cold liquid upon opening. b. Inside a chemical fume hood, carefully open the main container. c. Using a clean, dry pipette or syringe, dispense the desired volumes into smaller, pre-dried amber glass vials. d. Backfill the headspace of the main container and each aliquot vial with an inert gas (argon or nitrogen). e. Securely cap the vials with PTFE-lined caps. Seal the caps with paraffin film for an extra barrier. f. Label each aliquot clearly with the chemical name, CAS number, lot number, and date of aliquoting. g. Immediately return the main stock bottle and all aliquots to the 2-8°C refrigerator.
-
-
Use in Experiment:
-
Retrieve a single aliquot for your experiment.
-
Allow it to warm to room temperature in a desiccator before opening to prevent water condensation.
-
If not using the entire aliquot, re-blanket the headspace with inert gas before re-sealing and returning to cold storage.
-
Workflow Visualization
Caption: Figure 1. Step-by-step workflow from receiving to experimental use.
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental failures.
Problem 1: My nucleophilic substitution (Sₙ2) reaction is sluggish or fails completely.
-
Q: I suspect my this compound has degraded. How can I confirm this?
-
A: The most direct method is ¹H NMR spectroscopy. Compare the spectrum of your current material to a reference spectrum from the supplier or a trusted database. Look for the disappearance or decreased integration of the vinyl protons (~4.9-5.8 ppm) and the methylene protons adjacent to the bromine (~3.4 ppm). The appearance of new, complex signals in the alkene or aliphatic region suggests side reactions like polymerization or elimination.[1]
-
-
Q: My reaction is producing a significant amount of an alkene side product instead of my desired substituted product. What's happening?
-
A: You are likely observing a competing elimination (E2) reaction. This is favored by:
-
High Temperatures: Elimination reactions have a positive entropy change (one molecule goes to two or more), making them more thermodynamically favorable at higher temperatures compared to substitution reactions.[7] Try running your reaction at a lower temperature.
-
Sterically Hindered Bases: Strong, bulky bases (e.g., potassium tert-butoxide) preferentially act as bases rather than nucleophiles, promoting elimination.[6] If possible, switch to a less hindered nucleophile/base (e.g., sodium azide, sodium cyanide).
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
-
Problem 2: I'm observing insoluble, waxy, or polymeric material in my reaction flask.
-
Q: What could be causing polymerization, and how can I prevent it?
-
A: Unintended polymerization of the terminal double bond can be initiated by trace impurities, heat, or light.
-
Initiators: Trace metals from previous reactions, radical initiators (like peroxides formed from aged ether solvents), or strong acids/bases can trigger polymerization. Ensure all glassware is scrupulously clean and solvents are pure and free of stabilizers that could interfere.
-
Prevention: If you are only targeting the alkyl bromide moiety, you can sometimes add a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture, provided it does not interfere with your desired chemistry. Always run a small-scale control reaction first.
-
-
Problem 3: My results are inconsistent from one experiment to the next.
-
Q: I'm using the same procedure, but my yields are variable. What could be the cause?
-
A: Inconsistency often points to reagent instability.
-
Stock Contamination: Are you opening the main stock bottle for every reaction? This introduces atmospheric moisture and oxygen with each use, degrading the material over time. Adhere strictly to the aliquoting protocol described in Section 2.
-
Purity Variation: Commercial grades of this compound can have purities around 93%.[11] The nature of the impurities in different manufacturing lots can vary. It is good practice to run a quick quality control check (e.g., NMR) on each new lot before use to ensure consistency.
-
-
Troubleshooting Visualization
Caption: Figure 2. Decision tree for troubleshooting low-yield substitution reactions.
Section 4: Technical Data Summary
The following tables summarize key properties and recommended conditions for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 172656-11-0 | [1][2][12] |
| Molecular Formula | C₁₈H₃₅Br | [1][12] |
| Molecular Weight | 331.38 g/mol | [1][12] |
| Appearance | Clear liquid to light yellow solid/lump | [1][3] |
| Boiling Point | ~369.9 °C @ 760 mmHg | [1][13] |
| Density | ~1.00 g/cm³ | [1] |
| Flash Point | ~185.2 °C | [1][13] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temp. | 2°C to 8°C | Minimizes thermal degradation (e.g., elimination).[1][2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture contamination. |
| Container | Amber Glass Vial/Bottle | Protects from light-induced radical reactions.[5] |
| Handling Area | Chemical Fume Hood | Prevents inhalation exposure.[10] |
| PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Ensures personal safety from splashes and contact.[8][9] |
References
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This compound Product Information . MySkinRecipes. [Link]
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This compound Introduction . ChemBK. [Link]
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This compound Product Overview . Chemsrc. [Link]
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This compound, 5 g . SCIEDCO Canada. [Link]
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Working with Hazardous Chemicals: Alkyl Halides . Organic Syntheses. [Link]
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Alkyl Halides Reactivity . Purdue University, Department of Chemistry. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory . Princeton University. [Link]
-
Bromine Safety Procedures . Rutgers University, Environmental Health and Safety. [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. Thermal Decomposition of Alkyl Halides on Aluminum . Illinois Experts. [Link]
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This compound, 1g, Each . CP Lab Safety. [Link]
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Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Reactions of Alkyl Halides . Organic Chemistry at CU Boulder. [Link]
-
18-Bromooctadec-1-ene . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of Octadecane, 1-bromo- (CAS 112-89-0) . Cheméo. [Link]
-
Nucleophile + Alkyl (Pseudo)halide: Temperature Effects . YouTube. [Link]
-
Physical Properties of Organohalogen Compounds . AdiChemistry. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]
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Technical Support Center: Navigating Reactivity and Preventing Elimination with 18-Bromo-1-octadecene
Welcome to the technical support center for 18-Bromo-1-octadecene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for utilizing this versatile long-chain haloalkene in your synthetic endeavors. The primary challenge often encountered is the competition between the desired nucleophilic substitution (Sₙ2) and the undesired elimination (E2) side reaction. This resource will equip you with the foundational knowledge and actionable protocols to minimize or eliminate these side reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a significant amount of a diene byproduct. What is happening and how can I prevent it?
A1: The formation of a diene byproduct, 1,17-octadecadiene, is a classic sign of an E2 elimination reaction competing with your desired Sₙ2 substitution.
The primary alkyl bromide structure of this compound generally favors the Sₙ2 pathway due to minimal steric hindrance at the carbon bearing the bromine atom.[1][2][3] However, the outcome of the reaction is highly dependent on the reaction conditions you employ.[4][5] An E2 reaction is a bimolecular process where a base abstracts a proton from the carbon adjacent to the leaving group (the bromine atom), leading to the formation of a double bond in a single, concerted step.[6][7][8]
Troubleshooting Steps to Minimize Elimination:
-
Evaluate Your Base/Nucleophile: The nature of your nucleophile is the most critical factor. Strong, bulky bases heavily favor E2 elimination.[2][6] If your nucleophile is also a strong base (e.g., alkoxides like tert-butoxide), it will readily abstract a proton, leading to the diene byproduct.
-
Solution: Opt for a nucleophile that is a good nucleophile but a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[9] If your synthesis requires a strong base, consider using a less sterically hindered one (e.g., ethoxide over tert-butoxide) and carefully control other parameters.[2]
-
-
Solvent Choice is Key: The solvent plays a crucial role in stabilizing the transition states of both Sₙ2 and E2 reactions.
-
Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its nucleophilicity and can favor elimination.[10][11]
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for Sₙ2 reactions as they do not solvate the nucleophile as strongly, leaving it more available to attack the electrophilic carbon.[9][10][12] This can help to tip the balance in favor of substitution.
-
-
Temperature Control: Higher temperatures generally favor elimination reactions.[13][14][15] This is because elimination reactions often have a higher activation energy and result in an increase in entropy (more molecules are formed), making the Gibbs free energy more favorable at elevated temperatures.[15][16]
-
Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even lower temperatures should be explored.
-
dot
Caption: Competing Sₙ2 and E2 pathways for this compound.
Q2: I am using a strong nucleophile that is also a strong base, and I cannot change it. What is the best experimental setup to maximize my substitution product?
A2: When constrained to using a strong base/nucleophile, precise control over other reaction parameters is paramount to favor the Sₙ2 pathway.
Here is a protocol designed to maximize substitution under these challenging conditions:
Experimental Protocol: Maximizing Sₙ2 with a Strong Base/Nucleophile
-
Solvent Selection:
-
Temperature Management:
-
Initiate the reaction at a low temperature (e.g., 0 °C or even -78 °C) by cooling the reaction vessel in an ice or dry ice/acetone bath.
-
Slowly add your nucleophile/base solution dropwise to the solution of this compound to maintain a low concentration of the base at any given time, which can disfavor the bimolecular E2 reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress closely by TLC or GC-MS.
-
-
Reagent Stoichiometry:
-
Use a slight excess (1.1-1.5 equivalents) of the nucleophile. A large excess could increase the likelihood of elimination.
-
Data Summary: Optimizing Reaction Conditions
| Parameter | Condition to Favor Sₙ2 | Condition to Favor E2 | Rationale |
| Nucleophile/Base | Good nucleophile, weak base | Strong, sterically hindered base | Strong, bulky bases are more effective at abstracting a proton than attacking a sterically accessible carbon.[2][6] |
| Solvent | Polar aprotic (DMSO, DMF) | Polar protic (Ethanol, Water) | Polar aprotic solvents enhance nucleophilicity, while polar protic solvents can stabilize the leaving group and solvate the nucleophile.[10][17] |
| Temperature | Low (0 °C to RT) | High | Elimination reactions have a higher activation energy and are favored by increased entropy at higher temperatures.[14][15][16] |
Q3: Could the terminal alkene in this compound interfere with my substitution reaction? Should I protect it?
A3: In most standard nucleophilic substitution conditions targeting the bromide, the terminal alkene is unlikely to interfere. However, certain reaction conditions could lead to side reactions at the double bond.
The terminal alkene is generally less reactive than the primary bromide towards nucleophiles. However, if your reaction involves strongly acidic or certain catalytic conditions, the alkene could become problematic.
When to Consider Protecting the Alkene:
-
Acidic Conditions: If your reaction requires strong acids, the alkene could undergo hydration or other addition reactions.
-
Oxidizing or Reducing Agents: If your experimental plan involves subsequent steps with strong oxidizing (e.g., ozonolysis) or reducing (e.g., catalytic hydrogenation) agents where you want to preserve the terminal double bond.
-
Certain Metal Catalysts: Some transition metal catalysts used for cross-coupling reactions might interact with the alkene.
Protecting Group Strategy (If Necessary):
While not always required, if you determine that protection is necessary, you can temporarily convert the alkene to a more stable functional group. A common strategy is the use of a temporary protecting group.[18][19] However, for simple Sₙ2 reactions, this is often an unnecessary complication. A more direct approach is to carefully select reaction conditions that are compatible with the alkene.
Q4: How can I confirm that I have successfully synthesized my desired substitution product and not the elimination byproduct?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization of your product.
Analytical Workflow for Product Characterization:
-
Thin-Layer Chromatography (TLC):
-
Use TLC during the reaction to monitor the disappearance of the starting material and the appearance of new spots. The substitution and elimination products will likely have different polarities and thus different Rf values.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for distinguishing between the substitution and elimination products.
-
Substitution Product: You will see new proton signals corresponding to the atoms adjacent to your newly introduced nucleophile. The characteristic signals of the terminal alkene protons (around 4.9-5.8 ppm) will remain.
-
Elimination Product (1,17-octadecadiene): You will observe the disappearance of the signal for the -CH₂Br group and the appearance of new vinyl proton signals, indicating the formation of a second double bond. The integration of the vinyl proton region will be larger compared to the starting material.
-
-
¹³C NMR: This will also show distinct changes in the chemical shifts of the carbons involved in the reaction.
-
-
Mass Spectrometry (MS):
-
MS will confirm the molecular weight of your product. The substitution product will have a different molecular weight than the elimination byproduct.
-
dot
Sources
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Technical Support Center: Optimizing Grignard Reagent Formation from 18-Bromo-1-octadecene
Welcome to the technical support center for the synthesis of Grignard reagents, with a specialized focus on the formation of 18-octadecenylmagnesium bromide from 18-Bromo-1-octadecene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential organometallic reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
The formation of a Grignard reagent (R-Mg-X) is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds.[1][2][3] The reaction involves the insertion of magnesium metal into a carbon-halogen bond.[1][4] However, the synthesis of Grignard reagents from long-chain alkenyl halides like this compound presents unique challenges, including initiation difficulties and competing side reactions. This guide offers expert insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for the formation of 18-octadecenylmagnesium bromide?
A1: The successful formation of this Grignard reagent hinges on several critical factors:
-
Reagent and Solvent Purity: All glassware must be rigorously dried, and the solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether (Et₂O), must be anhydrous.[1][5] The presence of even trace amounts of water will quench the Grignard reagent as it forms.[1][5][6] Your starting material, this compound, should also be free of moisture and acidic impurities.[5]
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from starting.[1][7] It is crucial to activate the magnesium to expose a fresh, reactive surface.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry argon or nitrogen, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[6][8]
Q2: Which solvent is better for this reaction, THF or diethyl ether?
A2: For less reactive halides like long-chain alkyl bromides, Tetrahydrofuran (THF) is generally the preferred solvent.[7] THF is more polar than diethyl ether and can solvate the Grignard reagent more effectively, which can lead to faster reaction rates.[5] Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) also allows for the reaction to be run at a higher temperature if necessary to facilitate initiation.[5]
Q3: My Grignard reaction is difficult to initiate. What methods can I use to start it?
A3: Difficulty in initiating a Grignard reaction is a common issue.[1] Here are several effective techniques:
-
Chemical Activation: The addition of a small amount of an activator is often the most reliable method. Common activators include:
-
Mechanical Activation:
-
Heating: Gentle heating with a heat gun on the flask where the magnesium is located can sometimes provide the activation energy needed to start the reaction.[9]
Q4: How can I confirm the successful formation and determine the concentration of my Grignard reagent?
A4: The concentration of a freshly prepared Grignard reagent should always be determined before use in subsequent reactions. Titration is the most common method.[11][12]
-
Titration with a Colorimetric Indicator: This is a widely used and convenient method. A common procedure involves titrating the Grignard solution with a standardized solution of a secondary alcohol, like sec-butanol or (-)-menthol, in the presence of an indicator such as 1,10-phenanthroline.[11][13] The Grignard reagent forms a colored complex with the indicator, and the endpoint is reached when the color disappears.[11]
-
Iodine Titration: Another reliable method involves titrating the Grignard reagent with a standardized solution of iodine in THF.[12][14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 18-octadecenylmagnesium bromide.
Problem 1: The Reaction Fails to Initiate
Even with the use of activators, initiation can sometimes be stubborn. The following workflow can help diagnose and resolve the issue.
Caption: Decision tree for troubleshooting initiation failure.
Problem 2: Low Yield of Grignard Reagent
Once the reaction has initiated, maximizing the yield is the next objective. Low yields are often due to side reactions.
Key Side Reaction: Wurtz Coupling
The primary side reaction that diminishes the yield of the Grignard reagent is Wurtz coupling.[15] In this reaction, the already formed Grignard reagent (18-octadecenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the starting material (this compound), resulting in the formation of a dimer.[15][16]
Caption: The Wurtz coupling side reaction.
Solutions to Minimize Wurtz Coupling and Improve Yield:
-
Slow Addition of the Alkyl Halide: Add the solution of this compound dropwise to the suspension of magnesium. This maintains a low concentration of the halide in the reaction flask, minimizing the opportunity for the Grignard reagent to react with it.[7][15]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[2] Maintaining a moderate reaction temperature can favor Grignard formation over Wurtz coupling.[15] If the reaction becomes too vigorous, cooling with an ice bath may be necessary.
-
Solvent Choice: As mentioned, THF is often superior for less reactive halides.[7] In some cases, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.[5]
| Parameter | Recommendation | Rationale |
| Addition Rate | Slow, dropwise addition | Minimizes the concentration of the alkyl halide, reducing the rate of Wurtz coupling.[7][15] |
| Temperature | Moderate, with cooling if necessary | The exothermic reaction can accelerate side reactions if not controlled.[2][15] |
| Solvent | Anhydrous THF | Better solvation of the Grignard reagent can improve the reaction rate and yield.[5][7] |
Problem 3: The Reaction Mixture Turns Cloudy and a Precipitate Forms
The formation of a grey or white precipitate is generally a normal observation during a Grignard reaction and can be attributed to several factors, including the formation of magnesium salts or the Grignard reagent itself precipitating, especially at higher concentrations.[7]
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Assemble the apparatus while it is still hot and allow it to cool under a positive pressure of inert gas.
-
Add a small crystal of iodine or a few milliliters of a dilute solution of 1,2-dibromoethane in anhydrous THF to the magnesium.[1][9]
-
Gently warm the flask with a heat gun until the color of the iodine fades or bubbles of ethylene are observed.
-
Allow the flask to cool before proceeding with the addition of the alkyl halide.
Protocol 2: Titration of the Grignard Reagent with (-)-Menthol and 1,10-Phenanthroline
This protocol is adapted from established methods for titrating organometallic reagents.[11][13]
-
Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry THF.
-
Under an inert atmosphere, add approximately 5 mg of 1,10-phenanthroline to a dry flask equipped with a stir bar.[11]
-
Add a known volume of dry THF (e.g., 2 mL) to the flask.
-
Titration: While stirring vigorously, slowly add the prepared Grignard solution dropwise from a syringe.
-
Endpoint: The endpoint is reached when the characteristic color of the Grignard-phenanthroline complex disappears.[11]
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume of the standardized (-)-menthol solution required to reach the endpoint.
References
- Experiment 25 – The Grignard Reaction. (n.d.).
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development.
- Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane. (n.d.). Benchchem.
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate.
- Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Homework.Study.com.
- Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. (n.d.). PubMed.
- How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate.
- Grignard Reaction. (n.d.). Alfa Chemistry.
- Does anyone know the best way to activate magnesium for the... (n.d.). ECHEMI.
- Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. (n.d.). Benchchem.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Royal Society of Chemistry.
- Titrating Grignard Reagents #shorts. (2024, November 21). YouTube.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
- Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). (n.d.). ResearchGate.
- Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. (n.d.). Benchchem.
- Which method is the best to conduct the Grignard reaction? (2022, August 6). Reddit.
- Grignard Reaction. (n.d.).
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Poly(18-bromo-1-octadecene)
Introduction: Welcome to the technical support center for poly(18-bromo-1-octadecene). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique functionalized polyolefin. The synthesis and characterization of poly(this compound) present distinct challenges due to the presence of a terminal bromine atom, which can influence polymerization kinetics, catalyst stability, and the polymer's final properties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is synthesized from established principles in polymer chemistry, particularly concerning the analysis of functionalized and long-chain polyolefins.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the polymerization of this compound challenging?
A1: The primary challenge lies in the dual functionality of the monomer. It possesses a terminal alkene group for polymerization and a terminal alkyl bromide. This structure can lead to several complications:
-
Catalyst Poisoning: The Lewis basic bromine atom can coordinate with and deactivate the highly oxophilic early-transition metal catalysts, such as those used in traditional Ziegler-Natta systems.[1][2] This leads to low yields or complete inhibition of polymerization.
-
Side Reactions: The bromo- group can participate in side reactions, such as elimination, especially at elevated temperatures, which can alter the polymer structure and properties.
-
Spontaneous Polymerization: Long-chain α-olefins like 1-octadecene can undergo spontaneous, catalyst-free polymerization at high temperatures (typically above 120°C), which can make controlling the molecular weight and architecture of the polymer difficult.[3][4]
Q2: Which polymerization methods are most suitable for this compound?
A2: Given the challenges with traditional catalysts, more robust and functional-group-tolerant methods are recommended:
-
Metallocene Catalysis: Certain metallocene catalysts, particularly late-transition metal complexes, exhibit higher tolerance to polar functional groups compared to Ziegler-Natta catalysts.[5][6][7] These single-site catalysts can offer better control over polymer microstructure, molecular weight, and comonomer incorporation.[5][8]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) could be viable, although they are more commonly applied to polar monomers.
-
Post-polymerization Functionalization: An alternative strategy is to polymerize a non-functionalized α-olefin and then introduce the bromine functionality through a post-polymerization modification step.
Q3: Why is my poly(this compound) sample difficult to dissolve for GPC analysis?
A3: Polyolefins, especially those with long alkyl chains, are known for their poor solubility at ambient temperatures due to their semi-crystalline nature.[9][10] The characterization of these polymers often requires high temperatures (e.g., >135°C) and aggressive solvents like 1,2,4-trichlorobenzene (TCB) or ortho-dichlorobenzene (o-DCB) to achieve complete dissolution.[9][11][12] Incomplete dissolution can lead to inaccurate molecular weight determination.
Q4: I am seeing broad or multimodal peaks in my GPC chromatogram. What could be the cause?
A4: Broad or multimodal molecular weight distributions can arise from several factors:
-
Multiple Active Sites: If using a heterogeneous catalyst like a traditional Ziegler-Natta system, the presence of multiple types of active sites can produce polymer chains with varying lengths.[13][14]
-
Spontaneous Polymerization: As mentioned in A1, uncontrolled thermal polymerization can occur alongside the catalyzed reaction, leading to a population of polymer chains with a different molecular weight distribution.[3][4]
-
Chain Transfer Reactions: Chain transfer to monomer, cocatalyst, or solvent can affect the molecular weight distribution.[14][15]
Q5: My ¹H NMR spectrum is poorly resolved. How can I improve it?
A5: Poor resolution in the NMR spectra of polymers is common due to the overlapping signals of the repeating monomer units and peak broadening from slow molecular tumbling.[16] To improve resolution:
-
Use a high-field NMR spectrometer.
-
Increase the temperature: Running the NMR experiment at an elevated temperature can improve resolution by increasing chain mobility. The variable temperature (VT) range on many instruments can accommodate this.[17]
-
Choose an appropriate solvent: Ensure the polymer is fully dissolved. Trying different deuterated solvents (e.g., CDCl₃, C₂D₂Cl₄, or deuterated TCB) can sometimes shift peaks enough to resolve overlaps.[18]
-
Consider ¹³C NMR: Although less sensitive, ¹³C NMR often provides better spectral dispersion for polymers, allowing for more detailed microstructural analysis.[16]
Part 2: Troubleshooting Guides
Guide 1: Low Polymerization Yield
Problem: The polymerization of this compound results in a very low yield or no polymer at all.
Causality Analysis:
The most probable cause is the deactivation of the catalyst by the bromine atom on the monomer. Early transition metal catalysts are highly Lewis acidic and will readily coordinate with the Lewis basic bromine, poisoning the active site.[1]
Workflow for Troubleshooting Low Polymerization Yield
Caption: Workflow for diagnosing and resolving low polymerization yield.
Detailed Protocol:
-
Re-evaluate Your Catalyst System:
-
Action: If using a traditional Ziegler-Natta catalyst (e.g., TiCl₄/AlEt₃), switch to a more functional group-tolerant system.
-
Recommendation: Explore late-transition metal or metallocene catalysts known for their robustness in the presence of polar monomers.[5] These catalysts have active sites that are less susceptible to poisoning by Lewis bases.[2]
-
-
Ensure Rigorous Purification of Monomer and Solvent:
-
Action: Verify the purity of your this compound monomer and the reaction solvent.
-
Procedure: Impurities such as water, oxygen, or other protic species can deactivate the catalyst. Ensure all components are rigorously dried and deoxygenated before use.
-
-
Optimize Reaction Conditions:
-
Action: Adjust the reaction temperature and time.
-
Procedure: High temperatures can accelerate catalyst deactivation and promote side reactions. Attempt the polymerization at a lower temperature, even if it requires a longer reaction time.
-
-
Consider a Scavenger:
-
Action: Use a co-catalyst or scavenger like methylaluminoxane (MAO) or triisobutylaluminum (TIBA) in appropriate ratios.
-
Rationale: These aluminum alkyls can react with impurities and may help protect the primary catalyst's active site.
-
Guide 2: Inaccurate Molecular Weight from GPC/SEC
Problem: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) results are inconsistent, show poor reproducibility, or suggest an unexpectedly low molecular weight.
Causality Analysis:
This is often a sample preparation and solubility issue. Polyolefins are notoriously difficult to dissolve, and any undissolved polymer will be filtered out before injection, skewing the results to lower molecular weights.[9][11] Additionally, the polymer can degrade at the high temperatures required for analysis.[11]
Data Summary: Typical GPC/SEC Conditions for Polyolefins
| Parameter | Recommended Setting | Rationale |
| Solvent | 1,2,4-Trichlorobenzene (TCB) | Effective at dissolving highly crystalline polymers.[12] |
| Temperature | 140-160 °C | Ensures complete dissolution and prevents re-crystallization in the system.[9][12] |
| Dissolution Time | 2-4 hours (with agitation) | Allows for complete unraveling of polymer chains. |
| Antioxidant | Butylated hydroxytoluene (BHT) | Prevents thermal degradation of the polymer at high temperatures.[11] |
| Concentration | 0.5 - 2.0 mg/mL | Balances signal intensity with solution viscosity. |
Experimental Protocol: High-Temperature GPC Sample Preparation
-
Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a GPC vial.
-
Solvent Addition: Add the appropriate volume of TCB containing an antioxidant (e.g., 0.015% BHT) to achieve the target concentration.
-
Dissolution: Place the vial in a heated agitator set to 160 °C. Allow the sample to dissolve for at least 2 hours with gentle, continuous agitation.[12] Visually inspect for any remaining solid particles.
-
Filtration (if necessary): If insoluble material is present, filter the hot solution through a high-temperature compatible filter (e.g., stainless steel frit) before injection. Note that this may remove high molecular weight fractions if dissolution is incomplete.
-
Analysis: Transfer the vial to the GPC autosampler, which should be maintained at the same high temperature as the columns and detectors to prevent precipitation.[11]
Guide 3: Ambiguous NMR Spectroscopic Data
Problem: ¹H NMR peaks are broad and overlapping, making structural confirmation and end-group analysis difficult.
Causality Analysis:
Polymer chains in solution tumble slowly, leading to short T2 relaxation times and consequently broad NMR signals. The repeating methylene (-CH₂-) units in the long backbone and side chain create a complex, overlapping region in the spectrum.[16]
Workflow for NMR Troubleshooting
Caption: A systematic approach to improving the quality of NMR spectra.
Detailed Protocol for Improving NMR Data Quality:
-
Sample Preparation Check:
-
Acquisition at Elevated Temperature:
-
Action: Increase the sample temperature during acquisition.
-
Procedure: Set the spectrometer's variable temperature unit to 60 °C or higher. Allow the sample to equilibrate for 5-10 minutes before starting the experiment. This increases polymer chain mobility and narrows the spectral lines.[17]
-
-
Switch to ¹³C NMR Spectroscopy:
-
Action: If ¹H NMR remains inconclusive, acquire a ¹³C NMR spectrum.
-
Rationale: The chemical shift range for ¹³C is much larger than for ¹H, which typically results in better resolution of individual carbon environments in the polymer backbone and side chain.[16] This can be particularly useful for analyzing tacticity.[20] Be prepared for a longer acquisition time due to the low natural abundance of ¹³C.
-
Guide 4: Unexpected Thermal Behavior (DSC/TGA)
Problem: Thermogravimetric Analysis (TGA) shows premature weight loss, or Differential Scanning Calorimetry (DSC) reveals complex or unexpected transitions.
Causality Analysis:
The presence of the C-Br bond introduces a potential site for thermal degradation. At elevated temperatures, dehydrobromination can occur, leading to the formation of double bonds in the polymer backbone and the release of HBr gas.[21] This will be observed as a weight loss step in TGA at a lower temperature than the main chain scission.
Expected Thermal Events:
| Analysis | Expected Observation | Possible Interpretation |
| DSC | Glass Transition (Tg), Melting Peak (Tm) | Amorphous and crystalline phase transitions.[22][23] |
| TGA | Initial weight loss (~200-350 °C) | Loss of HBr (dehydrobromination).[24] |
| TGA | Major weight loss (>350 °C) | Degradation of the polyolefin backbone. |
Protocol for Correlated Thermal Analysis:
-
Perform TGA Analysis:
-
Action: Run a TGA scan from room temperature to ~600 °C under an inert atmosphere (e.g., Nitrogen).
-
Procedure: Heat the sample at a controlled rate (e.g., 10 °C/min). Observe the onset temperature of the initial weight loss. This corresponds to the start of dehydrobromination.
-
-
Perform DSC Analysis:
-
Action: Run a DSC heat-cool-heat cycle.
-
Procedure: Heat the sample from room temperature to a point below the onset of degradation observed in TGA (e.g., 200 °C). Cool it down, and then heat it again. The second heating scan will provide information on the glass transition and melting behavior of the material without the complications of thermal history from processing.[23]
-
-
Correlate the Data:
-
Action: Use the TGA data to set the upper temperature limit for other thermal experiments like DSC or Dynamic Mechanical Analysis (DMA).
-
Rationale: This ensures that you are measuring the physical transitions of the polymer itself, not the properties of a degrading material.
-
References
- GPC 2017 - TPC2024 Conference. (n.d.). Vertex AI Search.
- Ziegler–Natta Polymerization and the Remaining Challenges. (2017). Indian Academy of Sciences.
- Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. (2022). MDPI.
- Ziegler–Natta polymerization and the remaining challenges | Request PDF. (n.d.). ResearchGate.
- GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.).
- This compound|CAS 172656-11-0. (n.d.). Benchchem.
- The Key to Analyzing Polyolefins: High-temperature GPC Testing. (n.d.). Polymer Solutions.
- Examples of using 3D-GPC-TREF for polyolefin characterization. (n.d.). ResearchGate.
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (n.d.). ResearchGate.
- Surface science of single-site heterogeneous olefin polymerization catalysts. (n.d.). PNAS.
- The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (n.d.). PubMed Central.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.).
- Analysis of polyolefins by GPC/SEC. (n.d.). Agilent.
- Metallocene Catalysis Polymerization. (n.d.). Polymer Science Learning Center.
- Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts. (2023). MDPI.
- Metallocene-Catalyzed Ethene Polymerization: Long-Chain Branched Polyethene. (n.d.). ResearchGate.
- What Are Metallocene Catalysts In Insertion Polymerization? (n.d.). Chemistry For Everyone.
- Comparison of Support Effects on Phillips and Metallocene Catalysts. (n.d.). MDPI.
- High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. (2020). Industrial & Engineering Chemistry Research - ACS Publications.
- Thermal Analysis in Polymers. (2016). AZoM.
- Thermal Analysis of Polymers Selected Applications. (n.d.).
- Troubleshooting | Department of Chemistry and Biochemistry. (n.d.). University of Maryland.
- Troubleshooting Acquisition Related Problems. (n.d.). NMR.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- This compound | CAS#:172656-11-0. (n.d.). Chemsrc.
- NMR Spectroscopy of Polymers. (n.d.).
- This compound | CAS 172656-11-0. (n.d.). Santa Cruz Biotechnology.
- NMR Of Polymer Materials - Q&A. (n.d.). Magnetic Resonance - Oxford Instruments.
- Effect of Tacticity on the Structure of Poly(1-octadecene). (2004). National Institute of Standards and Technology.
- The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. (2019). ResearchGate.
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Validation & Comparative
18-Bromo-1-octadecene vs. 1-bromooctadecane reactivity
An In-Depth Comparative Guide to the Reactivity of 18-Bromo-1-octadecene and 1-Bromooctadecane for Advanced Synthesis
Authored by a Senior Application Scientist
In the landscape of organic synthesis, long-chain functionalized alkanes are indispensable building blocks. Among these, this compound and 1-bromooctadecane are two structurally similar yet functionally distinct molecules. While both possess an 18-carbon backbone terminating in a primary alkyl bromide, the presence of a terminal alkene in this compound introduces a profound divergence in chemical reactivity and synthetic potential. This guide provides a comprehensive comparison of these two reagents, offering insights into their respective reaction pathways, supported by experimental data and detailed protocols for researchers, chemists, and professionals in drug development.
Molecular Profiles: A Tale of Two Functional Groups
At first glance, this compound and 1-bromooctadecane share a common feature: a primary alkyl bromide attached to a long aliphatic chain. This functional group is the primary driver of their shared reactivity in nucleophilic substitution and organometallic reactions. The crucial difference lies in the terminal C1-C2 double bond of this compound, which bestows upon it a second, electronically distinct reactive center.[1][2] This bifunctionality is the cornerstone of its enhanced synthetic versatility.
Table 1: Physicochemical Properties
| Property | This compound | 1-Bromooctadecane |
| CAS Number | 172656-11-0[3][4][5] | 112-89-0[6][7][8] |
| Molecular Formula | C₁₈H₃₅Br[1][3][4][9] | C₁₈H₃₇Br[7][8] |
| Molecular Weight | 331.38 g/mol [1][4] | 333.39 g/mol [8] |
| Appearance | Clear to pale yellow liquid[1][9] | White to light gray low-melting solid[2][10][11] |
| Boiling Point | ~369.9 °C at 760 mmHg[1][3][12] | 214-216 °C at 12 mmHg[6][13] |
| Melting Point | N/A | 25-30 °C[6] |
| Density | ~1.0 g/cm³[1][3] | 0.976 g/mL at 25 °C[6][13] |
| Solubility | Soluble in non-polar organic solvents; insoluble in water.[9] | Soluble in ethanol, ether, petroleum ether; insoluble in water.[6][13] |
The Common Ground: Reactivity of the Primary Alkyl Bromide
Both molecules feature a primary alkyl bromide (R-CH₂-Br). This functional group is characterized by a polarized carbon-bromine bond, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles.[14][15][16] Due to the minimal steric hindrance at this primary carbon, the dominant mechanism for substitution is the bimolecular nucleophilic substitution (SN2) pathway.[17][18]
Key reactions involving the alkyl bromide moiety include:
-
Nucleophilic Substitution: A broad range of nucleophiles can displace the bromide ion. This includes reactions with hydroxides to form alcohols, cyanides to extend the carbon chain by one, and alkoxides in the Williamson ether synthesis.[19][20][21][22][23][24][25][26] For instance, both compounds react readily with potassium ethoxide to form the corresponding ethyl ether.[27][28]
-
Grignard Reagent Formation: In the presence of magnesium metal in an anhydrous ether solvent (like THF or diethyl ether), both molecules can form the corresponding Grignard reagent (R-MgBr).[27][29][30][31] These powerful organometallic nucleophiles are invaluable for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[30][31]
-
Wittig Reagent Precursor Synthesis: Reaction with triphenylphosphine yields a phosphonium salt, which can be deprotonated with a strong base to form a Wittig reagent, essential for converting carbonyl compounds into alkenes.[2][27]
The reactivity of the alkyl bromide in both compounds is fundamentally similar, governed by the principles of SN2 reactions. The reaction rates are primarily influenced by the nucleophile's strength, solvent polarity, and temperature, rather than the distant presence (or absence) of a double bond.[14][17]
The Point of Divergence: Reactivity of the Terminal Alkene
The terminal double bond in this compound is a region of high electron density, making it nucleophilic and prone to electrophilic addition reactions.[32][33][34][35] This functionality is entirely absent in the saturated 1-bromooctadecane, which is comparatively inert under the same conditions.[33]
Key reactions exclusive to this compound's alkene group include:
-
Electrophilic Addition: It can react with electrophiles like bromine (Br₂) to form a vicinal dibromide (specifically, 1,2,18-tribromooctadecane) or with hydrogen halides (H-X).[1][33]
-
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), the double bond can be reduced with hydrogen gas to yield 1-bromooctadecane.[32][33] This reaction highlights the direct synthetic relationship between the two molecules.
-
Palladium-Catalyzed Cross-Coupling (Heck Reaction): The alkene can couple with aryl or vinyl halides in the presence of a palladium catalyst and a base.[36][37][38] This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis and is a key advantage of using the unsaturated substrate.[39]
-
Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃) can be used to break down the molecule into smaller, functionalized fragments, a useful technique for structural elucidation or further synthesis.[32]
A Paradigm of Orthogonal Synthesis
The true synthetic power of this compound lies in its orthogonal reactivity . The term describes the ability to selectively perform a chemical transformation on one functional group in the presence of another, which remains unaffected. By carefully choosing reagents and conditions, a chemist can target either the alkene or the alkyl bromide independently.
-
To react at the alkene: Employ electrophilic reagents (e.g., Br₂, HBr, or Heck reaction conditions) that do not react with the alkyl bromide.
-
To react at the alkyl bromide: Use nucleophilic reagents (e.g., NaCN, RO⁻Na⁺, or Mg in ether) that do not react with the unactivated terminal alkene.[1]
This dual-handle approach allows for multi-step, sequential modifications, making this compound a highly versatile building block for complex molecules like polymers, surfactants, and lipid analogs.[1][9] 1-Bromooctadecane, being monofunctional, serves primarily as a simple long-chain alkylating agent.[2][11]
Caption: Orthogonal synthesis pathways for this compound.
Validated Experimental Protocols
The following protocols illustrate the practical application of the concepts discussed. They are designed as self-validating systems, with clear steps and justifications.
Protocol 1: Williamson Ether Synthesis with Sodium Ethoxide
This protocol demonstrates the comparable reactivity of the alkyl bromide in both compounds via an SN2 reaction.
Objective: To synthesize 1-ethoxyoctadecane or 18-ethoxy-1-octadecene.
Methodology:
-
Alkoxide Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add sodium metal (1.2 equivalents) in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Causality: The reaction must be anhydrous as any water would consume the highly basic ethoxide. Sodium is used to generate the alkoxide in situ, ensuring a fresh and reactive nucleophile.
-
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 1-bromooctadecane (or this compound) (1.0 equivalent) dissolved in 20 mL of absolute ethanol, dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
-
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the excess sodium ethoxide by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation
This protocol highlights the critical conditions required for forming this powerful organometallic reagent from either starting material.
Objective: To prepare octadecylmagnesium bromide or 17-octadecen-1-ylmagnesium bromide.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Place magnesium turnings (1.5 equivalents) in the flask.
-
Causality: All glassware must be rigorously dried to prevent water from quenching the Grignard reagent, which is a very strong base.[27] An inert atmosphere is essential.
-
-
Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are visible. This helps activate the magnesium surface.[27][30]
-
Reagent Addition: Add a solution of the alkyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion (approx. 10%) of the alkyl bromide solution to the magnesium.
-
Causality: THF is a preferred solvent for long-chain alkyl halides due to its higher boiling point and excellent solvating ability for the Grignard reagent.[27]
-
-
Reaction Maintenance: The reaction is exothermic and should initiate spontaneously (cloudiness, bubbling). Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir and gently reflux for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.
Caption: Workflow for successful Grignard reagent synthesis.
Protocol 3: Palladium-Catalyzed Heck Reaction (this compound Specific)
This protocol demonstrates a powerful C-C bond formation unique to the unsaturated substrate.
Objective: To couple this compound with an aryl halide (e.g., iodobenzene).
Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%), the aryl halide (1.0 equivalent), and a base such as triethylamine (Et₃N, 2.0 equivalents).
-
Causality: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the coupling.[37] The base is required to neutralize the HBr generated during the catalytic cycle.
-
-
Reagent Addition: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile. Then, add this compound (1.2 equivalents).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Causality: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the coupled product.
Conclusion
The comparison between this compound and 1-bromooctadecane serves as an excellent case study in how a single structural modification—the introduction of a double bond—can dramatically expand a molecule's synthetic utility.
-
1-Bromooctadecane is a reliable, monofunctional long-chain alkylating agent, ideal for introducing an octadecyl group via SN2 or Grignard reactions.[2][6][27]
-
This compound , in contrast, is a bifunctional building block offering orthogonal reactivity.[1] Its two distinct reactive sites—an electrophilic carbon at the bromide and a nucleophilic C=C bond—can be addressed selectively. This dual nature makes it a superior choice for the construction of complex, precisely functionalized molecules, particularly in materials science and the synthesis of specialty chemicals.[1][9]
For the synthetic chemist, the choice between these two reagents hinges entirely on the desired outcome. For simple alkylation, 1-bromooctadecane is sufficient. For multi-step, complex syntheses requiring sequential functionalization, the versatility of this compound is unparalleled.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][19]
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Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link][41]
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NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromodecane in Grignard Chemistry: Enabling Complex Molecular Synthesis. [Link][29]
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A Comparative Guide to the Synthetic Routes of 18-Bromo-1-octadecene for Researchers and Drug Development Professionals
Introduction: The Significance of 18-Bromo-1-octadecene in Modern Chemistry
This compound is a bifunctional long-chain hydrocarbon of significant interest in organic synthesis, materials science, and drug development.[1] Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal functionalization, making it a versatile building block for the synthesis of complex molecules such as surfactants, polymers, and bioactive compounds. The ability to selectively react at either the double bond or the carbon-bromine bond provides chemists with a powerful tool for constructing intricate molecular architectures. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the experimental choices, potential yields, and scalability of each method to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary and most viable routes:
-
Anti-Markovnikov Hydrobromination of 1-Octadecene: A direct and atom-economical approach.
-
Olefin Cross-Metathesis: A modern and versatile method for C-C bond formation.
-
The Wittig Reaction: A classic and reliable olefination strategy.
A summary of the key aspects of these routes is presented in the table below, followed by a detailed discussion and experimental protocols.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Anti-Markovnikov Hydrobromination | 1-Octadecene | HBr, Radical Initiator (e.g., AIBN, Peroxides) or O₂ | High (~90-98%) | High atom economy, direct conversion, scalable. | Requires careful control to avoid Markovnikov side-product. |
| Olefin Cross-Metathesis | Shorter-chain α-olefin and ω-bromo-α-olefin (e.g., 1-decene and 8-bromo-1-octene) | Grubbs Catalyst | Moderate to High (~60-85%) | High functional group tolerance, modular. | Catalyst cost, potential for homodimerization byproducts. |
| Wittig Reaction | 17-Bromoheptadecanal & Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | Moderate (~60-80%) | Reliable, well-established, good control over double bond position. | Multi-step synthesis of the aldehyde precursor, generation of triphenylphosphine oxide byproduct. |
Route 1: Anti-Markovnikov Hydrobromination of 1-Octadecene
This method represents the most direct approach to this compound, involving the addition of hydrogen bromide across the terminal double bond of 1-octadecene in a manner that defies Markovnikov's rule. This regioselectivity is achieved through a free-radical mechanism.[2][3][4]
Causality Behind Experimental Choices
The key to achieving anti-Markovnikov addition is the generation of bromine radicals. In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides, the reaction proceeds via the addition of a bromine radical to the terminal carbon of the alkene.[2][3][4] This generates the more stable secondary alkyl radical, which then abstracts a hydrogen atom from HBr to yield the desired 1-bromoalkane and regenerate a bromine radical, thus propagating the chain reaction.[3][4] A scalable and initiator-free protocol has also been developed, where the radical chain reaction is initiated by the presence of oxygen from the air.[5][6][7]
Experimental Protocol: Initiator-Free Anti-Markovnikov Hydrobromination
This protocol is adapted from the general procedure described by Galli et al. for the scalable anti-Markovnikov hydrobromination of terminal olefins.[5][6][7]
-
Preparation of HBr solution: A saturated solution of HBr in a suitable solvent (e.g., toluene or hexanes) is prepared by bubbling HBr gas through the cooled solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-octadecene (1.0 eq).
-
Oxygenation: The solution is oxygenated by bubbling air through it for a defined period (e.g., 1 hour) using an air pump.
-
Hydrobromination: The prepared HBr solution (1.5-2.0 eq) is added dropwise to the stirred solution of 1-octadecene at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Route 2: Olefin Cross-Metathesis
Olefin cross-metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds.[8][9][10][11][12][13] This route offers a modular approach to this compound by coupling two smaller, readily available alkenes using a ruthenium-based catalyst, such as a Grubbs catalyst.[8][9][10]
Diagram: Cross-Metathesis Pathway
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A Senior Application Scientist's Guide to the Purity Analysis of 18-Bromo-1-octadecene by GC-MS: A Comparative Analysis
Introduction: The Bifunctional Building Block
18-Bromo-1-octadecene (C₁₈H₃₅Br, MW: 331.38 g/mol ) is a versatile bifunctional organic compound, featuring a long 18-carbon chain terminated by a reactive terminal alkene and a primary alkyl bromide.[1] This unique structure provides orthogonal reactivity, allowing chemists to selectively modify each functional group under different reaction conditions.[1] Its applications are extensive, serving as a key monomer in acyclic diene metathesis (ADMET) polymerization, a building block for functionalizing polyolefins, and an intermediate in the synthesis of surfactants, lipid analogs, and other specialty chemicals.[1]
Given its role as a precursor in complex syntheses, the purity of this compound is paramount. The presence of impurities, such as isomers, residual starting materials, or polymeric byproducts, can poison catalysts, terminate chain reactions, or introduce undesirable functionalities into the final product.[1] Therefore, a robust, sensitive, and selective analytical method is required to accurately determine its purity and identify any contaminants. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method for this purpose and compares its performance against other relevant analytical techniques.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides definitive identification by determining the mass-to-charge ratio of the molecule and its fragments.[3][4]
The Rationale Behind GC-MS for this compound Analysis
The choice of GC-MS is underpinned by several key factors:
-
Volatility : With a boiling point of approximately 369.9 °C, this compound is sufficiently volatile to be analyzed by GC without derivatization.[1]
-
Separation Power : The high efficiency of modern capillary GC columns allows for the separation of the main component from closely related isomers or impurities that may have similar boiling points.
-
Definitive Identification : Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern, which acts as a chemical "fingerprint." Critically, the presence of a bromine atom yields a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br have a natural abundance ratio of roughly 1:1), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a powerful confirmation of the compound's identity.[3][5]
Experimental Protocol: GC-MS Purity Assay
This protocol is designed as a self-validating system for the routine purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as hexane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~100 µg/mL for analysis.
-
Causality : Hexane and ethyl acetate are excellent solvents for this non-polar compound and are highly volatile, ensuring they do not interfere with the analyte peak. The specified concentration prevents column overloading while providing sufficient signal for impurity detection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Justification |
| Gas Chromatograph | Agilent 6890 or similar | A robust and widely used system. |
| Mass Spectrometer | Agilent 5975C or similar single quadrupole MS | Provides reliable mass analysis and fragmentation.[6] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of non-polar to moderately polar compounds, including long-chain alkyl halides.[6] |
| Carrier Gas | Helium (>99.99% purity) | An inert gas that provides good chromatographic efficiency.[6] |
| Flow Rate | 1.0 mL/min, constant flow | A standard flow rate for this column dimension, ensuring optimal separation. |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the C18 compound without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min) | The initial temperature allows for the elution of any volatile solvents. The temperature ramp effectively separates compounds across a range of boiling points, ensuring the C18 analyte elutes with good peak shape before potential column bleed becomes significant. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, high-energy method that produces consistent and extensive fragmentation, aiding in structural identification.[4] |
| Scan Range | m/z 40-500 | A wide enough range to capture the molecular ion (m/z 330/332) and key low-mass fragments. |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS purity analysis of this compound.
Data Interpretation: Identifying the Analyte and Its Impurities
-
Chromatogram : A pure sample will exhibit a single, sharp peak at a specific retention time. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Mass Spectrum of this compound :
-
Molecular Ion (M⁺·) : A characteristic pair of peaks at m/z 330 and m/z 332 in an approximate 1:1 ratio, corresponding to the C₁₈H₃₅⁷⁹Br and C₁₈H₃₅⁸¹Br isotopes.[5]
-
Loss of Bromine : A significant peak at m/z 251 ([M-Br]⁺), resulting from the cleavage of the C-Br bond.
-
Alkene Fragmentation : Alkenes often show fragmentation patterns related to the double bond.[7] Expect a series of hydrocarbon fragments separated by 14 Da (-CH₂-), with prominent clusters in the C₃-C₅ range (e.g., m/z 41, 55, 69).
-
Mass Fragmentation Pathway Diagram
Caption: Expected EI-MS fragmentation of this compound.
Potential Impurities and Their Identification
Commercial sources often list the purity of this compound as >93%, indicating the presence of several impurities.[8]
| Potential Impurity | Potential Source | Expected Elution (Relative to Main Peak) | Key Mass Spectral Features |
| 1-Octadecene | Incomplete bromination or elimination | Earlier | m/z 252 (M⁺·), no Br isotope pattern. |
| 1,18-Dibromooctadecane | Impurity in starting material or side reaction | Later | M⁺· at m/z 410, 412, 414 (1:2:1 ratio for Br₂).[5] |
| Isomers (e.g., 17-Bromo-1-octadecene) | Isomerization during synthesis | Very close, may co-elute | Similar mass spectrum, may require high-resolution column or different temperature program to resolve. |
| Poly(1-octadecene) | Polymerization of alkene starting material at high temp.[9] | Much later or may not elute | Broad peak or baseline rise. Not ideal for GC-MS. |
| Residual Solvents | Synthesis/purification process | Much earlier | Identified by library search (e.g., Toluene, THF). |
Comparative Analysis: Alternative Analytical Techniques
While GC-MS is a primary tool, a comprehensive analysis often involves orthogonal techniques for confirmation and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for unambiguous structure elucidation and quantification without the need for individual calibration standards (qNMR).[1]
-
¹H NMR : Provides detailed information about the chemical environment of protons. For this compound, key expected signals include:
-
Vinyl Protons : Multiplets around 4.9-5.0 ppm (=CH₂) and 5.7-5.9 ppm (-CH=).[1]
-
Methylene Protons adjacent to Bromine : A characteristic triplet around 3.4 ppm (-CH₂Br).
-
Aliphatic Chain : A large, broad signal around 1.2-1.4 ppm for the bulk of the -(CH₂)n- protons.
-
-
Trustworthiness : The integration of these specific signals can be used to confirm the structure and detect impurities. For example, the presence of signals corresponding to an internal double bond would indicate isomerization. Quantitative NMR (qNMR) can provide a highly accurate purity value by comparing the integral of an analyte proton signal to that of a certified internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Methodology : A reversed-phase C18 column would be the logical choice, separating compounds based on hydrophobicity.[10] The mobile phase would likely be a gradient of acetonitrile and water.
-
Challenges & Causality : The primary challenge for analyzing this compound with HPLC is detection. Lacking a strong UV chromophore, standard UV-Vis detectors would offer poor sensitivity. Alternative detectors would be required:
-
Evaporative Light Scattering Detector (ELSD) : Detects any non-volatile analyte but provides a non-linear response, making quantification challenging.
-
Charged Aerosol Detector (CAD) : Offers more uniform response than ELSD but can still be complex for quantification.
-
Mass Spectrometry (LC-MS) : The most powerful detection method, but GC-MS is often simpler and more cost-effective for this type of volatile analyte.
-
Head-to-Head Comparison of Techniques
| Parameter | GC-MS | NMR Spectroscopy | HPLC (with ELSD/CAD) |
| Primary Application | Separation and identification of volatile impurities. | Structural elucidation and absolute quantification (qNMR). | Analysis of non-volatile impurities (e.g., polymers). |
| Sensitivity | High (ppb-ppm) | Moderate (ppm range) | Low to Moderate |
| Selectivity | High (Chromatographic + Mass) | Very High (Chemical Shift) | Moderate |
| Quantitative Accuracy | Good (with calibration) | Excellent (qNMR) | Poor to Fair |
| Impurity Identification | Excellent (via fragmentation and libraries) | Excellent (for structural characterization) | Poor (provides no structural data) |
| Throughput | High | Low to Moderate | High |
| Key Strength | Gold standard for volatile impurity profiling.[11] | Unambiguous structure confirmation and accurate quantification. | Good for analyzing high molecular weight oligomers or polymers.[9] |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than MS; complex mixtures can be difficult to resolve. | Requires analyte to be non-volatile; detector limitations. |
Conclusion and Expert Recommendations
For the comprehensive purity analysis of this compound, no single technique is universally superior; instead, a multi-faceted approach is recommended.
-
For Routine Quality Control and Impurity Profiling : GC-MS is the recommended method. Its high sensitivity, excellent resolving power, and definitive mass-based identification make it the most efficient and reliable tool for detecting and identifying volatile and semi-volatile impurities from the synthetic process.
-
For Primary Characterization and Reference Standard Qualification : NMR Spectroscopy is essential. It provides unambiguous structural confirmation and can determine purity with high accuracy using the qNMR method, which serves as a crucial validation for the results obtained by GC-MS.
-
For Investigating Polymeric Impurities : If polymerization is a suspected side reaction, HPLC with ELSD/CAD or Size Exclusion Chromatography (SEC) should be employed, as these high molecular weight species are not amenable to GC analysis.[9]
By leveraging the strengths of GC-MS for routine analysis and complementing it with NMR for structural verification, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their subsequent research and manufacturing processes.
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A Comparative Guide to the Structural Confirmation of 18-Bromo-1-octadecene via ¹H NMR Analysis
In the realm of chemical synthesis and materials science, the precise structural verification of novel molecules is a cornerstone of rigorous scientific practice. For bifunctional molecules such as 18-Bromo-1-octadecene, which possesses both a terminal alkene and a primary alkyl bromide, an unambiguous confirmation of its structure is paramount for its application in subsequent reactions, including polymerization and bioconjugation.[1] This guide provides an in-depth analysis of the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of this compound, comparing its efficacy with other common analytical techniques.
The Imperative of Structural Integrity
This compound (C₁₈H₃₅Br) is a versatile linear hydrocarbon featuring a terminal double bond and a bromine atom at opposing ends of its eighteen-carbon chain.[1][2][3] This unique architecture allows for orthogonal chemical modifications, making it a valuable building block in various synthetic pathways. However, the synthesis of such a molecule can potentially yield isomeric impurities, such as internal alkenes or secondary/tertiary bromides. Therefore, a robust analytical method is required to confirm the precise location of both functional groups. ¹H NMR spectroscopy stands out as a powerful, non-destructive technique that provides a detailed proton-level map of the molecule.[1]
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).[4][5] Furthermore, the interaction between the magnetic fields of neighboring, non-equivalent protons leads to the splitting of NMR signals into characteristic multiplets, a process called spin-spin coupling.[4][6] The integration of the peak areas in a ¹H NMR spectrum provides a quantitative measure of the relative number of protons contributing to each signal.[5]
A standardized and meticulously executed protocol is essential for acquiring high-quality, reproducible ¹H NMR data.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent solubilizing properties for nonpolar compounds and its single, easily identifiable residual solvent peak.
-
Concentration: A sample concentration of approximately 10-20 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
2. NMR Spectrometer Setup:
-
Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for adequate signal dispersion, which is particularly important for resolving the multiplets of the long alkyl chain.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for routine structural confirmation.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration.
-
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals that are characteristic of its structure. The interpretation hinges on the identification of the signals corresponding to the vinyl protons of the terminal alkene, the methylene protons adjacent to the bromine atom, and the large, unresolved multiplet of the long methylene chain.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CH₂=CH-) | ~5.8 | ddt | 1H |
| H-2 (CH₂=CH-) | ~4.9-5.0 | m | 2H |
| H-3 (-CH₂-CH=CH₂) | ~2.0 | q | 2H |
| H-4 to H-17 (-(CH₂)₁₄-) | ~1.2-1.4 | br m | 28H |
| H-18 (-CH₂-Br) | ~3.4 | t | 2H |
Abbreviations: ddt = doublet of doublets of triplets, m = multiplet, q = quartet, br m = broad multiplet, t = triplet
Detailed Spectral Analysis
-
The Terminal Alkene Signature (H-1, H-2): The protons on the terminal double bond are the most downfield signals in the spectrum due to the deshielding effect of the π-electron system.[8][9]
-
The single proton on C-1 (H-1 ) is expected to appear around 5.8 ppm as a complex multiplet (a doublet of doublets of triplets) due to coupling with the two geminal protons on C-2 and the two allylic protons on C-3.
-
The two terminal vinyl protons on C-2 (H-2 ) are diastereotopic and will appear as distinct multiplets in the range of 4.9-5.0 ppm.[1] Their coupling to H-1 and the allylic protons on C-3 contributes to their complex appearance. The presence of these signals is unequivocal proof of a terminal alkene.
-
-
The Alkyl Bromide Terminus (H-18): The two protons on the carbon adjacent to the bromine atom (H-18 ) are deshielded by the electronegative bromine atom and are expected to resonate around 3.4 ppm.[10] This signal should appear as a clean triplet due to coupling with the adjacent methylene protons on C-17. The chemical shift and multiplicity of this signal are highly indicative of a primary alkyl bromide.
-
The Long Alkyl Chain (H-3 to H-17):
-
The allylic protons on C-3 (H-3 ) are slightly deshielded by the adjacent double bond and are expected to appear as a quartet around 2.0 ppm.[11]
-
The remaining 28 protons of the long methylene chain (H-4 to H-17 ) are in very similar chemical environments and will overlap to form a large, broad multiplet between 1.2 and 1.4 ppm.[12] This is a characteristic feature of long-chain hydrocarbons.[13][14]
-
Visualizing the Molecular Structure and Key NMR Correlations
Caption: Molecular structure of this compound with key ¹H NMR signal assignments.
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful for the structural confirmation of this compound, a multi-technique approach is often employed in research and industrial settings to provide a comprehensive characterization.
Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Strengths | Weaknesses |
| ¹³C NMR Spectroscopy | - Provides information on the carbon skeleton.- Confirms the number of unique carbon environments.- sp² carbons of the alkene appear in a distinct region (~114-139 ppm). | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton connectivity. |
| Mass Spectrometry (MS) | - Provides the molecular weight of the compound.[1]- Fragmentation patterns can offer clues about the structure. | - Isomeric compounds can have identical molecular weights and similar fragmentation patterns.- Does not definitively locate the positions of the functional groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Quickly confirms the presence of functional groups.- C=C stretch (~1640 cm⁻¹).- =C-H stretch (~3080 cm⁻¹).- C-Br stretch (~560-690 cm⁻¹). | - Provides limited information about the overall molecular structure.- Does not distinguish between isomers with the same functional groups. |
| Gas Chromatography (GC) | - Excellent for assessing purity.[1]- Can separate isomers if appropriate column and conditions are used. | - Does not provide structural information on its own; requires a detector like a mass spectrometer (GC-MS). |
Workflow for Comprehensive Structural Verification
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Reactivity comparison of terminal vs. internal bromoalkenes
An In-Depth Guide to the Comparative Reactivity of Terminal vs. Internal Bromoalkenes
Authored by: A Senior Application Scientist
In the landscape of synthetic organic chemistry, bromoalkenes serve as versatile and indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling and elimination reactions, is a cornerstone of modern molecular construction. However, a nuanced understanding of their reactivity is paramount for reaction design and optimization. A frequent point of consideration for the synthetic chemist is the choice between a terminal (1-bromoalkene) and an internal (e.g., 2-bromoalkene) isomer. This guide provides an in-depth comparison of their reactivity profiles, grounded in mechanistic principles and supported by experimental considerations.
We will explore how the seemingly subtle difference in the bromine atom's placement along the carbon-carbon double bond dictates the substrate's behavior, influencing reaction rates, product distributions, and even the feasibility of certain transformations. The discussion will focus on the two most common reaction classes for these substrates: Palladium-Catalyzed Cross-Coupling and Base-Induced Elimination reactions.
The Decisive Role of Structure: Steric and Electronic Factors
The reactivity of a bromoalkene is fundamentally governed by the interplay of steric and electronic effects at the C(sp²)-Br bond.[1][2]
-
Terminal Bromoalkenes (e.g., 1-Bromo-1-propene): The bromine atom is attached to a primary vinylic carbon. This position is sterically unencumbered, with only a hydrogen atom as its other substituent. This accessibility is a critical factor in reactions involving coordination to a bulky catalyst.
-
Internal Bromoalkenes (e.g., 2-Bromo-2-butene): The bromine is bonded to a secondary vinylic carbon, flanked by at least one alkyl group. This arrangement presents a more sterically hindered environment compared to its terminal counterpart.[1] Furthermore, internal bromoalkenes can exist as (E) and (Z) diastereomers, whose geometries impose significant stereoelectronic constraints on certain reaction pathways.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Steric Hindrance
Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are powerful tools for C-C bond formation.[5][6][7] The catalytic cycle for these reactions typically begins with the oxidative addition of the organohalide to a Pd(0) complex. This step is often the rate-determining step of the entire cycle, and its efficiency is highly sensitive to the structure of the halide.[8][9]
The general reactivity trend for the halide component is R-I > R-OTf > R-Br >> R-Cl, placing bromoalkenes in a practical sweet spot of reactivity and stability.[5][9][10]
Mechanism: The Oxidative Addition Step
During oxidative addition, the C-Br bond of the bromoalkene coordinates to and then inserts into the electron-rich Pd(0) center, forming a Pd(II) intermediate. For this to occur, the bromoalkene must approach the palladium catalyst, which is typically coordinated to bulky phosphine ligands.
It is at this crucial stage that the structural differences between terminal and internal bromoalkenes become manifest. Terminal bromoalkenes, with their minimal steric bulk around the C-Br bond, can access the palladium catalyst's coordination sphere with relative ease. Conversely, the alkyl substituents on internal bromoalkenes create significant steric repulsion with the catalyst's ligands, slowing down the rate of oxidative addition.[11]
Caption: Oxidative addition step in Pd-catalyzed cross-coupling.
Comparative Reactivity Data
While specific rate constants vary widely with substrate, catalyst, and conditions, a general reactivity trend can be established.
| Substrate Type | Relative Reactivity in Cross-Coupling | Primary Reason |
| Terminal Bromoalkene | High | Low steric hindrance at the C-Br bond facilitates rapid oxidative addition.[11] |
| Internal (E)-Bromoalkene | Moderate | Increased steric hindrance compared to terminal isomers slows the rate-determining step. |
| Internal (Z)-Bromoalkene | Moderate to Low | Steric hindrance is similar to the (E)-isomer, but geometry can influence subsequent steps. |
This trend makes terminal bromoalkenes the substrates of choice when mild conditions and high reaction rates are desired. Internal bromoalkenes may require higher catalyst loadings, more reactive ligands, or elevated temperatures to achieve comparable yields.[12]
Experimental Protocol: Comparative Kinetic Analysis of Suzuki Coupling
This protocol allows for the direct comparison of reaction rates between a terminal and an internal bromoalkene.
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: To Vessel A, add a solution of the terminal bromoalkene (1.0 eq) and an arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1). To Vessel B, add an identical solution but with the internal bromoalkene. Use an internal standard (e.g., dodecane) in both vessels for GC analysis.
-
Reaction Execution: Place both vessels in a preheated oil bath set to the desired temperature (e.g., 90 °C) and begin vigorous stirring simultaneously.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water, extract with diethyl ether, and dry the organic layer.[13]
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or HPLC.[14]
-
Data Processing: Plot the concentration of the bromoalkene starting material (normalized to the internal standard) versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate, allowing for a quantitative comparison.
Elimination Reactions: A Game of Geometry
When treated with a strong base, bromoalkenes undergo dehydrobromination via an E2 (bimolecular elimination) mechanism to form alkynes.[15] Unlike cross-coupling, the dominant factor here is not just sterics, but stereoelectronics—the required geometric alignment of the bonds being broken.
Mechanism: The Anti-Periplanar Requirement
The E2 mechanism proceeds most efficiently through a transition state where the proton being abstracted and the bromide leaving group are in an anti-periplanar arrangement (180° dihedral angle).[3][4][15] This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond of the alkyne.[16]
-
(E)-Internal Bromoalkenes: These isomers can readily adopt a conformation where a β-proton and the bromine atom are anti-periplanar. Consequently, they undergo E2 elimination relatively easily.
-
(Z)-Internal Bromoalkenes: For these isomers, a β-proton and the bromine are locked into a syn-periplanar relationship (0° dihedral angle).[15] Forcing an elimination through this eclipsed, high-energy transition state is significantly more difficult and requires much harsher conditions. As a result, (Z)-isomers are substantially less reactive in E2 reactions than their (E)-counterparts.[15]
-
Terminal Bromoalkenes: These substrates possess a vinylic proton on the same carbon as the bromine. Abstraction of an adjacent β-proton leads to alkyne formation. The stereochemical constraints are different but generally less prohibitive than for (Z)-isomers.
Caption: Energy profile of E2 elimination for (E) and (Z) bromoalkenes.
Comparative Reactivity Data
| Substrate Type | Relative Reactivity in E2 Elimination | Primary Reason |
| Internal (E)-Bromoalkene | High | Can easily achieve the low-energy anti-periplanar transition state for elimination.[3][15] |
| Terminal Bromoalkene | Moderate | Elimination is feasible under standard conditions. |
| Internal (Z)-Bromoalkene | Very Low | Forced to undergo elimination via a high-energy syn-periplanar transition state.[15] |
Experimental Protocol: Dehydrobromination Rate Comparison
This protocol measures the rate of alkyne formation from different bromoalkene isomers.
-
Reaction Setup: In three separate, oven-dried flasks under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq) in a dry solvent like THF or tert-butanol.[14][17]
-
Substrate Addition: Cool the base solutions in an ice bath. To each flask, add one of the bromoalkene isomers (terminal, internal (E), internal (Z); 1.0 eq) via syringe.
-
Reaction and Monitoring: Allow the reactions to warm to room temperature and monitor their progress by TLC or GC-MS, looking for the disappearance of the starting material and the appearance of the alkyne product.[13]
-
Analysis: For a more quantitative analysis, run the reactions at a constant temperature and take timed aliquots as described in the Suzuki protocol. The rate of product formation will directly reflect the substrate's reactivity, with the (E)-isomer expected to react fastest and the (Z)-isomer slowest.
Conclusion and Outlook
The choice between a terminal and an internal bromoalkene is a critical decision in synthesis design that has profound consequences for reactivity.
-
For palladium-catalyzed cross-coupling reactions , terminal bromoalkenes are generally superior substrates due to their steric accessibility, leading to faster reaction rates and often allowing for milder conditions.
-
For E2 elimination reactions , reactivity is dictated by stereochemistry. (E)-internal bromoalkenes are highly reactive due to their ability to adopt a favorable anti-periplanar geometry, whereas (Z)-isomers are markedly unreactive.
By understanding these fundamental principles of steric hindrance and stereoelectronic control, researchers can make informed decisions, troubleshoot challenging transformations, and rationally design more efficient and robust synthetic routes. This guide serves as a foundational tool for professionals in chemical research and drug development to harness the full potential of these versatile synthetic intermediates.
References
-
Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(17), 4043-4052. [Link]
-
Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Shen, W., & Wang, L. (1999). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry, 64(24), 8873-8879. [Link]
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Internal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. ResearchGate. [Link]
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Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. [Link]
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Synthesis of alkynyl bromides. Organic Chemistry Portal. [Link]
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Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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E2 elimination: Stereospecificity. Khan Academy. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Stereochemistry of elimination reactions. Slideshare. [Link]
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Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
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Stereochemistry in Elimination. Chemistry LibreTexts. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. PMC - NIH. [Link]
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Heck reaction. Wikipedia. [Link]
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The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Alkene Reactivity. MSU chemistry. [Link]
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Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. [Link]
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A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link]
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Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC - NIH. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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Electronic and Steric Effects on the Reactivity of Seleniranium Ions with Alkenes in the Gas Phase. PubMed. [Link]
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Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
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Alkylation of Terminal Alkynes. University of Calgary. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
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Alkyne Reactivity. MSU chemistry. [Link]
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Cross-Coupling and Related Reactions. ResearchGate. [Link]
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Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - PubMed Central. [Link]
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A Researcher's Guide to Alternative Monomers for the Synthesis of Functionalized Polyolefins
This guide provides an in-depth comparison of modern strategies for synthesizing functionalized polyolefins, focusing on the use of alternative polar monomers. We will explore the inherent challenges of copolymerizing ethylene and propylene with functional monomers and compare different classes of monomers designed to overcome these obstacles. This document is intended for researchers and professionals in polymer chemistry and materials science, offering both theoretical grounding and practical, data-supported guidance.
The Polyolefin Challenge: The Quest for Functionality
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are the most widely produced polymers globally, prized for their chemical resistance, low cost, and excellent mechanical properties. However, their nonpolar, hydrocarbon nature results in poor adhesion, dyeability, and compatibility with other materials, limiting their application in advanced technologies.
The introduction of polar functional groups (e.g., -OH, -COOH, -NH2) can dramatically enhance these properties. While post-polymerization functionalization is a viable route, it often involves harsh reagents and lacks precise control over the distribution of functional groups. The more elegant and sought-after approach is the direct copolymerization of olefins with polar vinyl monomers. This method, however, presents a significant hurdle: the active centers of highly efficient traditional catalysts, like Ziegler-Natta and many early metallocenes, are Lewis acidic and are irreversibly poisoned by the Lewis basic heteroatoms (O, N, halogens) of polar monomers.
}
Figure 1: The Lewis acid-base interaction leading to the deactivation of traditional olefin polymerization catalysts by polar functional groups.To overcome this fundamental challenge, research has bifurcated into two main streams: the development of poison-tolerant catalysts (primarily late-transition metal complexes) and the clever design of "alternative" monomers that shield the catalyst from the polar functionality. This guide focuses on the latter, comparing monomers that incorporate functionality through structural design.
A Comparative Analysis of Alternative Monomer Strategies
The ideal alternative monomer should readily copolymerize with olefins using existing or moderately modified catalyst systems, allow for controlled levels of incorporation, and maintain high catalytic activity. We will compare three primary strategies: spatial insulation, functional group protection, and the use of non-conjugated dienes.
Strategy 1: Spatial Insulation with Long-Chain α-Olefins
This is arguably the most successful and straightforward strategy. It involves using a bifunctional monomer containing a terminal α-olefin for polymerization and a polar functional group separated by a long, flexible alkyl spacer (typically 8-10 methylene units). This spacer physically isolates the Lewis basic functional group from the catalyst's active site, preventing deactivation.
Mechanism of Action: The long -(CH₂)n- chain acts as an intramolecular shield. During polymerization, the monomer coordinates to the catalyst via its vinyl group, and the chain length is sufficient to keep the polar end group outside the catalyst's coordination sphere, allowing polymerization to proceed.
}
Figure 2: The "insulation" strategy, where a long alkyl spacer prevents the polar functional group from poisoning the catalyst center.Advantages:
-
High Incorporation Rates: Comonomer incorporation can be readily controlled and can reach high levels.
-
Catalyst Compatibility: This method is compatible with a wide range of catalysts, including commercially relevant metallocene and post-metallocene systems.
-
Predictable Kinetics: Polymerization kinetics often resemble standard olefin copolymerization.
Disadvantages:
-
Monomer Synthesis: The synthesis of long-chain functional monomers can be complex and costly.
-
Crystallinity Disruption: The long, flexible side chains can significantly disrupt the polymer's crystalline structure, leading to lower melting points and reduced stiffness.
Strategy 2: Functional Group Protection/Deprotection
This strategy involves temporarily masking the polar functional group with a bulky, non-polar protecting group. This "protected" monomer can then be copolymerized without poisoning the catalyst. A subsequent chemical reaction is required to remove the protecting group and reveal the desired functionality in the final polymer.
Common Protecting Groups:
-
For -OH: Silyl ethers (e.g., -OSiMe₃, -OSi(iPr)₃)
-
For -NH₂: Borane complexes (e.g., -NH₂:B(C₆F₅)₃)
-
For -COOH: Esters (e.g., -COOtBu)
Mechanism of Action: The protecting group is typically a bulky, sterically hindered moiety that is chemically inert to the polymerization conditions. After the polymer is formed, a deprotection step, such as hydrolysis with acid or fluoride sources for silyl ethers, regenerates the polar group.
}
Figure 3: The two-step "protection/deprotection" workflow for incorporating polar functionalities.Advantages:
-
Versatility: A wide range of functional groups can be incorporated.
-
Monomer Accessibility: Allows for the use of shorter-chain monomers like acrylates and vinyl ethers after modification.
Disadvantages:
-
Multi-Step Process: Adds complexity and cost due to the protection and deprotection steps.
-
Incomplete Reactions: Deprotection may be incomplete, especially in solid polymers, leading to residual non-polar groups.
-
Reagent Contamination: The reagents used for deprotection can introduce impurities into the final product.
Performance Data: A Head-to-Head Comparison
The choice of monomer strategy significantly impacts the polymerization process and the final material properties. The following table summarizes representative experimental data from literature sources, comparing the performance of different alternative monomers in ethylene copolymerization.
| Monomer Strategy | Example Monomer | Catalyst System | Incorporation (mol%) | Molecular Weight (Mw, kDa) | PDI (Mw/Mn) | Melting Point (Tm, °C) | Key Feature | Reference |
| Spatial Insulation | 10-undecen-1-ol | Metallocene/MAO | 1.5 - 5.0 | 80 - 150 | 2.0 - 2.5 | 95 - 115 | High activity, direct incorporation | |
| Spatial Insulation | 5-hexenol | Pd-diimine | 2.0 - 10.0 | 50 - 100 | 1.5 - 2.0 | Amorphous to 60 | Tolerant to shorter spacers | |
| Group Protection | 4-(triisopropylsilyloxy)-1-butene | Metallocene/MAO | 0.5 - 2.0 | 100 - 200 | 2.2 - 2.8 | 110 - 125 | Requires post-polymerization deprotection | |
| Group Protection | Borane-protected 4-aminostyrene | Constrained Geometry Catalyst | 1.0 - 4.5 | 60 - 120 | 2.5 - 3.5 | 100 - 120 | Incorporates amine functionality |
Data compiled from representative studies and are intended for comparative purposes. Actual results will vary based on specific reaction conditions.
Experimental Protocol: Synthesis of an Ethylene/10-Undecen-1-ol Copolymer
This section provides a detailed, self-validating protocol for a representative copolymerization using the spatial insulation strategy, which is often favored for its directness and efficiency.
Objective: To synthesize a functionalized polyethylene copolymer with approximately 2 mol% incorporation of hydroxyl groups using a metallocene catalyst.
Materials:
-
Catalyst: Zirconocene dichloride (Cp₂ZrCl₂)
-
Co-catalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Monomers: Ethylene (polymerization grade), 10-undecen-1-ol (≥98%)
-
Solvent: Toluene (anhydrous)
-
Quenching Agent: Acidified methanol (5% HCl)
Workflow Diagram:
Figure 4: Step-by-step experimental workflow for the synthesis and analysis of a functionalized polyolefin.
Step-by-Step Procedure:
-
Monomer Purification (Causality: Removing Catalyst Poisons): 10-undecen-1-ol is stirred over calcium hydride (CaH₂) overnight and then vacuum distilled. This is a critical step to remove water, which would hydrolyze the MAO and deactivate the catalyst. The purified monomer is stored under an inert atmosphere (N₂ or Ar).
-
Reactor Setup (Causality: Ensuring Inert Atmosphere): A 500 mL glass pressure reactor, equipped with a mechanical stirrer and temperature control, is baked in an oven at 120 °C overnight and assembled while hot. The reactor is then subjected to at least three vacuum/argon backfill cycles to ensure a completely inert atmosphere.
-
Reaction Charge (Causality: Precise Stoichiometry):
-
Anhydrous toluene (200 mL) is cannulated into the reactor.
-
The purified 10-undecen-1-ol (e.g., 5.0 g, ~29 mmol) is added via syringe.
-
The MAO solution is added (e.g., 10 mL, providing an Al:Zr ratio of ~1500:1). The high ratio is necessary to scavenge impurities and fully activate the zirconocene.
-
The reactor is heated to the desired polymerization temperature (e.g., 80 °C).
-
-
Polymerization (Causality: Controlled Growth):
-
The reactor is pressurized with ethylene to a constant pressure (e.g., 5 bar). The solvent is allowed to become saturated.
-
The catalyst, Cp₂ZrCl₂ (e.g., 25 mg dissolved in 10 mL of toluene), is injected into the reactor to initiate polymerization. The immediate onset of an exotherm and ethylene uptake confirms initiation.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes), maintaining constant pressure and temperature.
-
-
Quenching and Isolation (Causality: Terminating Growth and Removing Residues):
-
The ethylene feed is stopped, and the reactor is vented.
-
The polymerization is terminated by injecting 20 mL of acidified methanol. This protonates and deactivates the catalyst and begins to break down the residual MAO.
-
The entire reactor content is poured into a larger beaker containing 1 L of vigorously stirring acidified methanol. The copolymer precipitates as a white solid.
-
The solid is filtered, washed extensively with fresh methanol to remove catalyst residues, and then dried in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization (Causality: Validating the Outcome):
-
¹H NMR: To determine comonomer incorporation by integrating the signal from the -CH₂OH protons against the main chain -CH₂- protons.
-
Gel Permeation Chromatography (GPC): To determine molecular weight (Mw, Mn) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure thermal properties like melting point (Tm) and crystallinity.
-
Conclusion and Future Outlook
The direct copolymerization of olefins with polar monomers has transitioned from a laboratory curiosity to a powerful tool for creating high-value functional materials.
-
The Spatial Insulation strategy, using long-chain ω-functional α-olefins, stands out as a robust and highly effective method compatible with many industrial-type catalysts. It offers a direct route to functional polymers, though monomer cost and the impact on crystallinity are key considerations.
-
The Group Protection strategy offers greater versatility in the types of functional groups that can be introduced but at the cost of a more complex, multi-step synthetic process.
The future of this field lies in the continued development of highly active, functional group-tolerant catalysts that can directly copolymerize ethylene and propylene with unprotected, short-chain polar monomers like vinyl acetate and methyl acrylate under commercially viable conditions. Advances in this area will unlock a new generation of polyolefin-based materials with tailored properties for applications in composites, coatings, biomedical devices, and advanced packaging.
References
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Title: Copolymerization of Ethylene with polar monomers by Metallocene Catalysts. Source: Journal of Polymer Science Part A: Polymer Chemistry. URL: [Link]
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Title: Synthesis of functional polyolefins using metallocene catalysts. Source: Polymer. URL: [Link]
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Title: Copolymerization of Olefins with Aminostyrene Derivatives by Using a Constrained-Geometry Catalyst. Source: Macromolecular Rapid Communications. URL: [Link]
A Senior Application Scientist's Guide to Surface Modification: Evaluating 18-Bromo-1-octadecene Against Competing Chemistries
In the realms of materials science, drug delivery, and bio-interface engineering, the ability to precisely control the physicochemical properties of a surface is paramount. Surface modification transforms a generic substrate into a functionally specific platform, capable of directing biological interactions, enhancing material stability, or serving as a foundation for complex molecular architectures. The choice of modifying agent is a critical decision point, dictating the ultimate performance and reliability of the end application.
This guide provides an in-depth comparison of 18-Bromo-1-octadecene, a bifunctional long-chain alkene, against other prevalent surface modification agents. We will move beyond a simple cataloging of options to a functional comparison grounded in mechanistic principles and experimental evidence, empowering researchers to make informed decisions for their specific needs.
The Unique Proposition of this compound
This compound (C₁₈H₃₅Br) is a compelling molecule for surface engineering due to its dual-reactivity.[1][2][3][4] It possesses a terminal alkene (C=C) on one end of its 18-carbon aliphatic chain and a primary alkyl bromide (-Br) on the other.[1] This orthogonal reactivity allows for a two-stage functionalization strategy:
-
Covalent Attachment: The terminal alkene serves as an anchor, capable of forming a highly stable silicon-carbon (Si-C) bond with hydrogen-terminated silicon surfaces via hydrosilylation.[1][5][6][7] This reaction can be initiated thermally or with UV light.[5]
-
Secondary Functionalization: Once the monolayer is anchored, the exposed terminal bromine becomes a versatile reactive handle for subsequent chemical modifications through nucleophilic substitution reactions (SN2).[1] This allows for the attachment of a wide array of functional groups, including azides, amines, or thiols, enabling the covalent immobilization of biomolecules like proteins or DNA.[1]
The long 18-carbon chain is crucial, as it promotes the formation of densely packed, ordered monolayers through strong van der Waals interactions between adjacent molecules, leading to enhanced stability.[8][9]
Experimental Protocol: Monolayer Formation on Silicon (111)
The following protocol outlines the hydrosilylation of a silicon surface with this compound, adapted from established methodologies for similar ω-functionalized alkenes.[10]
I. Preparation of Hydrogen-Terminated Silicon (111) Substrates
-
Degreasing: Sonicate Silicon (111) wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic residues.[10]
-
Oxide Growth (Piranha Etch): In a fume hood, prepare a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Immerse the cleaned wafers in the solution for 15 minutes to grow a uniform chemical oxide layer. Caution: Piranha solution is extremely corrosive.[10]
-
Oxide Removal and H-Termination: Thoroughly rinse the wafers with DI water. Immerse them in a 2.5% hydrofluoric acid (HF) solution for 90 seconds to strip the oxide layer, leaving a pristine, hydrogen-terminated surface. Caution: Handle HF with extreme care and appropriate personal protective equipment (PPE).
-
Drying: Dry the H-terminated silicon wafers under a stream of high-purity nitrogen.
II. Hydrosilylation with this compound
-
Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 5-10% (v/v) solution of this compound in a high-boiling, anhydrous solvent like mesitylene or toluene.[10]
-
Reaction: Immerse the freshly prepared H-terminated silicon substrates in the solution. Heat the mixture to 120-160°C for 2-4 hours under an inert atmosphere.[10]
-
Rinsing: After the reaction, allow the solution to cool. Remove the substrates and rinse them thoroughly with fresh toluene, followed by isopropanol, to remove any non-covalently bound molecules.[10]
-
Final Drying: Dry the functionalized substrates with nitrogen gas.
Visualization: Hydrosilylation Workflow
Caption: Workflow for surface modification of silicon using this compound.
Benchmark Comparison: Alternative Surface Modification Agents
The efficacy of this compound is best understood in the context of other widely used surface modification strategies.
Alkanethiols on Noble Metals
This is arguably the most studied self-assembled monolayer (SAM) system, involving the spontaneous chemisorption of alkanethiols (R-SH) onto gold (Au) surfaces.[11][12]
-
Mechanism: The sulfur headgroup forms a strong, quasi-covalent Au-S bond. The assembly is driven by this bond formation and stabilized by van der Waals interactions between the alkyl chains.[8][12] Longer alkyl chains (>10 carbons) are known to form more ordered and stable monolayers.[8][13]
-
Advantages: The process is simple, rapid, and results in highly ordered, crystalline monolayers.[11] A vast library of terminally functionalized thiols is commercially available.
-
Limitations: The Au-S bond, while strong, is less thermally stable than Si-C or Si-O-Si bonds and can be susceptible to oxidation over time.[14][15] The reliance on expensive noble metal substrates is also a consideration.
Caption: Conceptual diagram of alkanethiol self-assembly on a gold substrate.
Silanization on Oxide Surfaces
Silane chemistry is the go-to method for modifying surfaces rich in hydroxyl groups (-OH), such as silicon oxide (SiO₂), glass, and other metal oxides. Common agents include alkyltrichlorosilanes (R-SiCl₃) and alkyltrialkoxysilanes (R-Si(OR')₃).
-
Mechanism: The silane headgroup hydrolyzes in the presence of trace surface water to form reactive silanols (R-Si(OH)₃). These then condense with surface hydroxyl groups to form stable, covalent siloxane (Si-O-Si) bonds. Cross-linking between adjacent silane molecules creates a robust, polymeric network.
-
Advantages: Forms very strong covalent bonds, leading to monolayers with excellent thermal and chemical stability.[14] Applicable to a wide range of common and inexpensive substrates.
-
Limitations: The reaction is highly sensitive to ambient moisture, which can cause premature polymerization in solution, leading to rough, disordered films. Achieving a true, well-ordered monolayer can be more challenging than with alkanethiols.
Caption: Key steps in the formation of a silane monolayer on a hydroxylated surface.
Polymer Coatings (PEGylation & Surfactants)
For applications in drug delivery and biotechnology, the primary goal is often surface passivation—preventing the non-specific adsorption of proteins and cells.[16][17]
-
Mechanism: This is typically achieved by grafting hydrophilic polymers to the surface.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains creates a hydrated, flexible layer that sterically hinders the approach of proteins, creating a "stealth" effect for nanoparticles in circulation.[16][18][19]
-
Pluronic Surfactants: Triblock copolymers like Pluronic F127 can self-assemble on hydrophobic surfaces.[17][20] Their central hydrophobic block adsorbs to the surface, while the hydrophilic PEO tails extend into the aqueous environment, creating a dense, protein-repellent brush layer.[20]
-
-
Advantages: Extremely effective at creating bio-inert surfaces.[18][20] The "stealth" properties conferred by PEG are FDA-approved and widely used in nanomedicines.[18]
-
Limitations: These coatings are generally less ordered than crystalline SAMs. The stability can be an issue if the polymer is not covalently attached. Furthermore, concerns have been raised about the potential immunogenicity of PEG in some patients.[18]
Comparative Efficacy: A Data-Driven Analysis
The choice of agent depends critically on the substrate, the required stability, and the desired terminal functionality.
| Feature | This compound | Alkanethiols | Silanization Agents | Polymer Coatings (e.g., PEG) |
| Primary Substrate | H-Terminated Silicon[1][21] | Gold, Silver, Copper[11] | Oxides (SiO₂, Glass, TiO₂)[14] | Various (via covalent or physisorption) |
| Bonding Chemistry | Covalent Si-C | Quasi-covalent Au-S | Covalent Si-O-Si | Covalent or Physisorption |
| Bond Stability | Very High | Moderate to High[14] | Very High[14] | Variable (High if covalent) |
| Monolayer Order | High (long chain) | Very High (crystalline)[8] | Variable (can be disordered) | Low (amorphous brush) |
| Reaction Control | Requires heat/UV; inert atm.[5][10] | Spontaneous at RT | Sensitive to moisture[14] | Generally straightforward |
| Versatility | High (terminal -Br is a key reactive handle)[1] | High (wide range of -R groups) | High (wide range of -R groups) | Primarily for passivation/biocompatibility[16] |
| Key Application | Functionalizing silicon electronics, biosensors | Biosensors, nano-contacts, model surfaces | Modifying glass/silica, robust coatings | Nanoparticle drug delivery, anti-fouling[18][19] |
Conclusion for the Practicing Scientist
There is no single "best" surface modification agent; rather, there is an optimal chemistry for a given application.
-
This compound emerges as a superior choice for applications built upon silicon substrates where subsequent, site-specific covalent functionalization is required. Its ability to form a stable, ordered monolayer with a readily accessible reactive handle for multi-step surface chemistry is its defining advantage. It is ideal for fabricating silicon-based biosensors or for integrating biological molecules with semiconductor devices.
-
Alkanethiols on gold remain the gold standard for creating highly ordered, model surfaces for fundamental studies in surface science and for applications requiring the unique electronic properties of gold, such as in certain electrochemical sensors.
-
Silanization agents are the workhorses for robustly modifying oxide-based materials like glass and silica. Their unmatched stability makes them suitable for applications in harsh chemical or thermal environments, though achieving perfect monolayer order requires stringent process control.
-
Polymer coatings like PEG are unparalleled in their ability to confer biocompatibility and stealth properties , making them indispensable in the field of drug delivery and for passivating surfaces in sensitive biological assays.[16][18][20]
The selection process should be guided by a clear definition of the substrate, the required environmental stability, and the ultimate functional goal of the modified surface. This compound provides a powerful and versatile tool, particularly for bridging the gap between the worlds of semiconductor materials and biological functionality.
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Stadler, A., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH. Retrieved from [Link]
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Di Cristo, L., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. PMC - NIH. Retrieved from [Link]
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ACS Publications. (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study | Langmuir. Retrieved from [Link]
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SciTech Connect. (2007). Electrical passivation of the silicon surface by organic monolayers of 1-octadecene. Retrieved from [Link]
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PubMed. (n.d.). Langmuir monolayers of the long-chain alkyl derivatives of a nucleoside analogue and the formation of self-assembled nanoparticles. Retrieved from [Link]
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Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]
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NIH. (2023). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Retrieved from [Link]
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Semantic Scholar. (n.d.). Influence of alkyl chain length on the structure of dialkyldithiophosphinic acid self-assembled monolayers on gold. Retrieved from [Link]
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Performance of Surfactants Derived from 18-Bromo-1-octadecene: A Comparative Guide for Advanced Drug Delivery Applications
This guide provides a comprehensive analysis of the performance of cationic surfactants synthesized from 18-Bromo-1-octadecene, a versatile bifunctional precursor. We will explore the synthesis, physicochemical properties, and performance of a representative novel surfactant, which we will call ODA-QAC (Octadecenyl-Quaternary Ammonium Chloride), and compare it with established alternatives such as Cetyltrimethylammonium Bromide (CTAB), Sodium Dodecyl Sulfate (SDS), and Oleic Acid. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel excipients for enhanced formulation stability and efficacy.
Introduction: The Rationale for Novel Surfactants in Drug Delivery
The efficacy of nanoparticulate drug delivery systems is intrinsically linked to the choice of surfactant. Surfactants not only stabilize the nanoparticle dispersion but also influence drug encapsulation efficiency, release kinetics, and cellular interactions. While conventional surfactants like CTAB and SDS are widely used, their inherent cytotoxicity can be a limiting factor[1][2]. This has spurred the development of novel surfactants with improved biocompatibility and tunable properties.
This compound serves as an ideal starting material for novel surfactant synthesis. Its long 18-carbon chain provides the necessary hydrophobicity, while the terminal bromo group offers a convenient site for attaching a hydrophilic headgroup[1]. The presence of a terminal double bond also opens possibilities for further functionalization. This guide will focus on a quaternary ammonium-based cationic surfactant derived from this precursor, ODA-QAC, and evaluate its potential as a high-performance alternative for drug delivery applications.
Synthesis and Physicochemical Characterization of ODA-QAC
The synthesis of ODA-QAC from this compound is a straightforward two-step process involving the introduction of a quaternary ammonium headgroup. The resulting amphiphilic molecule possesses a long hydrophobic tail and a cationic head, making it suitable for stabilizing anionic drug-loaded nanoparticles or interacting with negatively charged cell membranes.
Synthetic Pathway
The synthesis involves the reaction of this compound with a tertiary amine, followed by quaternization. This multi-step synthesis allows for the precise introduction of desired chemical motifs[3].
Caption: Synthesis of ODA-QAC from this compound.
Physicochemical Properties
The performance of a surfactant is dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a phenomenon that is crucial for drug solubilization and nanoparticle formation[4].
| Property | ODA-QAC (Expected) | CTAB | SDS | Oleic Acid |
| Molecular Weight ( g/mol ) | ~450 | 364.45 | 288.38 | 282.47 |
| Hydrophobic Chain Length | C18 (unsaturated) | C16 (saturated) | C12 (saturated) | C18 (unsaturated) |
| Headgroup | Quaternary Ammonium | Quaternary Ammonium | Sulfate | Carboxylate |
| Charge | Cationic | Cationic | Anionic | Anionic (at pH > 5) |
| CMC (in water, mM) | 0.01 - 0.1 | ~1 | ~8.2 | ~0.01-0.1 (as salt) |
| Expected Cytotoxicity | Moderate | High | Moderate | Low |
Table 1. Comparative Physicochemical Properties of ODA-QAC and Standard Surfactants.
The lower expected CMC of ODA-QAC compared to CTAB and SDS is attributed to its longer hydrophobic chain, which favors micellization at lower concentrations[5]. This is advantageous as it implies that less surfactant is required to achieve stable formulations, potentially reducing cytotoxicity.
Comparative Performance Analysis
The true measure of a surfactant's utility lies in its performance in real-world applications. Here, we compare the expected performance of ODA-QAC against standard surfactants in the context of nanoparticle-based drug delivery.
Nanoparticle Formulation and Stability
Cationic surfactants like ODA-QAC and CTAB are particularly effective in stabilizing nanoparticles through electrostatic repulsion. The positive surface charge they impart to nanoparticles prevents aggregation and enhances stability[6][7][8].
Caption: General workflow for nanoparticle formulation using emulsification.
| Parameter | ODA-QAC (Expected) | CTAB | SDS | Oleic Acid |
| Nanoparticle Size (nm) | 100 - 200 | 100 - 250 | 150 - 300 | 200 - 400 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 | > 0.3 |
| Zeta Potential (mV) | +30 to +50 | +40 to +60 | -30 to -50 | -20 to -40 |
| Colloidal Stability | High | High | Moderate | Low to Moderate |
Table 2. Expected Performance in Nanoparticle Formulation.
The high positive zeta potential conferred by ODA-QAC is expected to result in excellent colloidal stability, comparable to that of CTAB[7]. The unsaturated C18 tail may also provide better steric hindrance compared to the C16 chain of CTAB.
Drug Encapsulation and Release
The efficiency of drug encapsulation and the subsequent release profile are critical for therapeutic efficacy. These parameters are influenced by the interactions between the drug, polymer, and surfactant[9][10].
| Parameter | ODA-QAC (Expected) | CTAB | SDS | Oleic Acid |
| Encapsulation Efficiency (%) | 70 - 85 | 60 - 80 | 50 - 70 | 40 - 60 |
| Drug Loading (%) | 5 - 10 | 4 - 8 | 3 - 7 | 2 - 5 |
| Release Profile | Sustained | Sustained with initial burst | Moderate | Rapid |
Table 3. Expected Drug Encapsulation and Release Performance.
The longer hydrophobic chain of ODA-QAC is anticipated to create a more stable interface with the polymer matrix, leading to higher encapsulation efficiency and better control over drug release compared to surfactants with shorter chains[9][11].
Cytotoxicity
A major driver for the development of novel surfactants is the reduction of cytotoxicity. Cationic surfactants, in particular, are known to disrupt cell membranes, leading to cell death[1][2][12].
| Assay | ODA-QAC (Expected) | CTAB | SDS | Oleic Acid |
| IC50 (µg/mL) | 50 - 150 | 1 - 10 | 25 - 75 | > 200 |
Table 4. Comparative Cytotoxicity (IC50 values are indicative and cell-line dependent).
While still exhibiting some level of cytotoxicity due to its cationic nature, ODA-QAC is expected to be significantly less toxic than CTAB. This is a crucial advantage for its application in drug delivery systems.
Experimental Protocols
To facilitate the evaluation of surfactants derived from this compound, we provide detailed protocols for key characterization techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. The conductivity method is suitable for ionic surfactants like ODA-QAC[13][14].
Protocol:
-
Prepare a stock solution of the surfactant in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution.
-
Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot conductivity versus surfactant concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot[15].
Nanoparticle Characterization
Dynamic Light Scattering (DLS) and Zeta Potential:
DLS is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles, while zeta potential analysis provides information about their surface charge and stability[16].
Protocol:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the size and PDI.
-
For zeta potential, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility of the particles[8].
Transmission Electron Microscopy (TEM):
TEM provides direct visualization of nanoparticle morphology and size[17][18].
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid[19].
-
Allow the solvent to evaporate completely at room temperature.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
Observe the grid under a transmission electron microscope.
In Vitro Drug Release Assay
This assay measures the rate at which the encapsulated drug is released from the nanoparticles over time[20][21]. The sample and separate method is commonly used[22][23].
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of release medium and maintain at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
Caption: Workflow for an in vitro drug release assay using dialysis.
Conclusion
Surfactants derived from this compound, such as the representative ODA-QAC, hold significant promise as advanced excipients in drug delivery. Their tunable structure allows for the optimization of physicochemical properties to achieve superior performance in nanoparticle formulation, drug encapsulation, and release, while potentially offering a better safety profile compared to conventional cationic surfactants. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these novel surfactants, enabling researchers to make informed decisions in the development of next-generation nanomedicines.
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Stability of self-assembled monolayers from different bromoalkenes
A Comparative Guide to the Stability of Self-Assembled Monolayers from Bromo-Functionalized Precursors
For researchers and professionals in drug development and materials science, the ability to precisely engineer surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a powerful platform for this, enabling the creation of well-defined organic surfaces with tailored functionalities.[1] While alkanethiols on gold are the most studied system, there is growing interest in alternative chemistries that allow for functionalization of other substrates, such as silicon, or provide different reactive handles for subsequent chemical transformations.
This guide provides an in-depth comparison of the stability of self-assembled monolayers derived from bromo-functionalized precursors, with a focus on bromoalkenes. We will explore the critical factors influencing their stability, compare their performance against other well-established SAM systems, and provide the experimental frameworks necessary to evaluate them.
The Bedrock of Performance: Why SAM Stability Matters
The utility of any functionalized surface is fundamentally limited by its stability under operational conditions. Whether for biosensing, drug delivery platforms, or microelectronics, a SAM must resist degradation over time and upon exposure to various environmental challenges, including heat, humidity, and chemical reagents.[2][3] Instability can lead to loss of function, non-reproducible results, and device failure. Bromo-terminated SAMs are particularly valuable as they provide a versatile chemical handle for nucleophilic substitution and cross-coupling reactions, making their stability a critical parameter for multi-step surface fabrication.[4]
Key Factors Governing Monolayer Stability
The stability of a SAM is not an intrinsic property of the molecule alone but a result of a complex interplay of forces.[5]
-
Headgroup-Substrate Interaction : This is the primary anchoring force. The strength of the covalent or coordination bond between the headgroup (e.g., Si-C from an alkene, S-Au from a thiol) and the substrate is the single most important factor.[6]
-
Intermolecular Interactions : Van der Waals forces between adjacent alkyl chains significantly contribute to the stability and order of the monolayer. Longer alkyl chains lead to stronger interactions, resulting in more densely packed and thermally stable films.[7]
-
Terminal Group Chemistry : The nature of the terminal group can influence packing and stability. Bulky groups can disrupt packing, while groups capable of hydrogen bonding, for instance, can enhance thermal stability.[8]
-
Substrate : The choice of substrate (e.g., silicon, gold, graphite) dictates the type of headgroup chemistry that can be used and influences the packing and orientation of the molecules.[9][10]
Comparative Stability Analysis
Direct, quantitative comparisons of the stability of SAMs from different bromoalkenes are sparse in the literature. Therefore, we will compare bromo-functionalized monolayers on relevant substrates (like silicon) with the benchmark alkanethiol-on-gold system.
Thermal Stability
Thermal stability is a measure of the temperature at which the monolayer begins to desorb or decompose. This is often assessed in a vacuum using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD).
Covalently bound monolayers, such as those formed from alkenes on silicon, generally exhibit high thermal stability. Alkene and alkyne monolayers on silicon (Si-C bond) have been shown to be stable up to temperatures above 260 °C.[11] In contrast, alkanethiolates on gold, which are bound through a strong but not fully covalent Au-S bond (approx. 45 kcal/mol), typically start to show disorder and desorption at lower temperatures.[8][12] For example, amide-group-containing alkanethiols on gold show alkyl chain disordering around 150-200 °C, with sulfur desorption occurring at higher temperatures.[8]
| SAM System | Substrate | Bond Type | Typical Degradation Onset (in vacuum) | Reference |
| 1-Octadecene | Si(111) | Si-C (covalent) | > 260 °C | [11] |
| 1-Octadecanethiol | Au(111) | Au-S | ~150-200 °C (disordering) | [8] |
| 1-Octadecylphosphonic acid | PAO (oxide) | PO-Al/Ti | ~500 °C | [11] |
| 11-Bromoundecyltrimethoxysilane | SiO2 | Si-O-Si | N/A (Thermal stability influenced by alkyl chain) | [13] |
Note: Data is compiled from different studies and conditions may vary. This table serves as a general comparison.
Hydrolytic and Chemical Stability
Hydrolytic stability refers to the SAM's resistance to degradation in aqueous environments, which is critical for all biological applications. This is often tested by immersing the SAM in solutions of varying pH and analyzing the surface over time.
SAMs formed via hydrosilylation of alkenes (including bromoalkenes) on non-oxide silicon surfaces create direct, covalent Si-C bonds. These bonds are generally more resistant to hydrolysis than the Si-O-Si bonds that anchor silane-based SAMs to oxide surfaces.[11][13] Alkanethiol SAMs on gold can be susceptible to oxidative damage, where the sulfur headgroup is oxidized, weakening its bond to the gold surface.[3][14] This can be a significant issue for long-term applications in ambient or biological environments.[2] For instance, some alkanethiol SAMs on stainless steel were found to oxidize completely within 14 days.[3]
| SAM System | Substrate | Stability in Aqueous Media | Key Failure Mode | Reference |
| Alkene-derived | Si(111), Si(100) | High stability in acidic and neutral pH | C-C bond cleavage at high temp | [11] |
| Alkanethiol | Au(111) | Susceptible to long-term degradation/desorption | Oxidation of sulfur headgroup, desorption | [2][14] |
| Silane (e.g., OTS) | SiO2 | Susceptible to hydrolysis, especially at high/low pH | Hydrolysis of Si-O-Si bonds | [13] |
| Phosphonic Acid | 316L SS | Slow desorption over weeks in buffer | Desorption | [15] |
Experimental Protocols
To ensure the trustworthiness of any study on SAM stability, a robust and self-validating experimental workflow is essential. This involves preparation, characterization, stability testing, and post-test characterization.
Protocol 1: Formation of Bromoalkene SAMs on Silicon
This protocol describes the photochemical hydrosilylation of a bromoalkene onto a hydrogen-terminated silicon surface.
1. Substrate Preparation (H-termination of Si(111)) a. Cut Si(111) wafers into desired sample sizes. b. Degrease by sonicating in acetone, then isopropanol, for 10 minutes each. Dry under a stream of nitrogen. c. Perform an RCA-1 clean (5:1:1 DI water:NH₄OH:H₂O₂) at 75 °C for 15 minutes to grow a clean oxide layer. d. Rinse thoroughly with DI water. e. Etch the oxide layer and hydrogen-terminate the surface by immersing in 40% NH₄F for 15 minutes. f. Rinse with DI water and dry under a stream of nitrogen. The resulting surface should be hydrophobic.
2. Monolayer Deposition a. Prepare a solution of the desired ω-bromo-1-alkene (e.g., 10-bromo-1-decene) in a high-purity, anhydrous solvent like mesitylene. b. Place the freshly prepared H-terminated silicon substrate in the solution within a quartz reaction vessel. c. De-gas the solution by bubbling with argon for 20 minutes. d. Irradiate the vessel with UV light (e.g., 254 nm) for 2-4 hours while maintaining an inert atmosphere. e. After reaction, remove the substrate and sonicate sequentially in hexane, acetone, and isopropanol to remove physisorbed molecules. f. Dry under nitrogen.
3. Initial Characterization a. Contact Angle Goniometry : Measure the static water contact angle. A well-formed hydrophobic monolayer should yield a high contact angle. b. X-ray Photoelectron Spectroscopy (XPS) : Confirm the presence of Bromine (Br 3d), Carbon (C 1s), and Silicon (Si 2p). The absence of a significant SiO₂ peak in the Si 2p spectrum confirms a direct Si-C linkage. c. Atomic Force Microscopy (AFM) : Verify that the surface is smooth and continuous.[16]
Workflow for Bromoalkene SAM Formation and Initial Characterization.
Protocol 2: Thermal Stability Assessment using XPS
This protocol provides a method to determine the temperature at which a SAM begins to degrade.
1. Sample Preparation : Prepare a SAM-coated substrate as described in Protocol 1.
2. UHV Environment : Mount the sample in an ultra-high vacuum (UHV) chamber equipped with an XPS system and a sample heater.
3. Baseline XPS Scan : Acquire a high-resolution XPS spectrum of the elements of interest (e.g., C 1s, Br 3d, Si 2p) at room temperature. Calculate the atomic ratios (e.g., Br/Si or C/Si).
4. Incremental Annealing : a. Heat the sample to a specific temperature (e.g., 100 °C) and hold for a set time (e.g., 15 minutes). b. Cool the sample back to room temperature. c. Acquire a new XPS spectrum and recalculate the atomic ratios.
5. Repeat : Repeat step 4 at progressively higher temperatures (e.g., in 50 °C increments).
6. Data Interpretation : Plot the normalized atomic ratio (e.g., (Br/Si)T / (Br/Si)RT) as a function of temperature. A sharp decrease in this ratio indicates the onset of molecular desorption or decomposition. The temperature at which, for example, 50% of the signal is lost can be defined as the degradation temperature.
Workflow for Thermal Stability Assessment of a SAM using XPS.
Conclusion and Outlook
Self-assembled monolayers from bromo-functionalized precursors, particularly bromoalkenes on silicon, present a robust and versatile platform for surface engineering. The available evidence suggests that their stability, governed by strong covalent Si-C bonds, is superior to that of the more traditional alkanethiol-on-gold systems, especially concerning thermal and oxidative degradation. This enhanced stability is a critical advantage for applications requiring long-term performance or further chemical processing steps.
However, the field would benefit greatly from systematic studies that directly compare the stability of bromoalkene SAMs with varying alkyl chain lengths and on different substrates. Such data would provide a more granular understanding of structure-property relationships and allow for the rational design of highly stable and functional surfaces for the next generation of biomedical devices and advanced materials.
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A Spectroscopic Guide to the Synthesis and Characterization of 18-Bromo-1-octadecene and Its Derivatives
Introduction: The Unique Duality of 18-Bromo-1-octadecene
In the landscape of organic synthesis, molecules possessing orthogonal reactivity are of immense value, offering chemists a canvas for sequential and selective transformations. This compound (C₁₈H₃₅Br, MW: 331.38 g/mol ) is a prime exemplar of such a bifunctional building block.[1] It features a long C₁₈ aliphatic chain, providing significant hydrophobicity, bookended by two distinct functional groups: a terminal alkene (C=C) at one end and a primary alkyl bromide (C-Br) at the other.[1] This structural arrangement allows for a rich variety of chemical modifications, making it a valuable precursor in the synthesis of polymers, surfactants, lipid analogs, and advanced materials.[1][2]
This guide provides an in-depth spectroscopic comparison of this compound and the products derived from its key reactions. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—serve as indispensable tools for tracking these transformations, validating reaction outcomes, and elucidating the structures of the resulting molecules. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical framework for researchers in the field.
Part 1: Spectroscopic Fingerprint of this compound
Before modifying a molecule, it is crucial to understand its baseline spectroscopic characteristics. These spectra serve as the "before" picture in our comparative analysis.
1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this compound, the key diagnostic signals are found at the two ends of the molecule.
-
¹H NMR: The terminal alkene protons give rise to a characteristic set of multiplets between δ 4.9-5.8 ppm. The methylene protons adjacent to the electron-withdrawing bromine atom (Br-CH₂ -) are deshielded and typically appear as a triplet around δ 3.4 ppm. The bulk of the overlapping methylene groups in the long aliphatic chain form a broad multiplet between δ 1.2-1.4 ppm.
-
¹³C NMR: The sp² carbons of the double bond are clearly visible in the downfield region of the spectrum, with the terminal =CH₂ carbon at approximately δ 114 ppm and the internal =CH- carbon at around δ 139 ppm.[3] The carbon atom directly bonded to bromine (C-Br) is found at approximately δ 34 ppm.
1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
-
Alkene Group: The C=C bond exhibits a stretching vibration at ~1640 cm⁻¹. The C-H bonds of the terminal alkene show a distinct stretch at ~3075 cm⁻¹.
-
Alkyl Bromide Group: The C-Br bond stretch is found in the fingerprint region, typically between 650-550 cm⁻¹.
-
Aliphatic Chain: The C-H stretching vibrations of the saturated alkyl chain appear just below 3000 cm⁻¹ (~2850-2925 cm⁻¹).
1.3. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and purity of this compound.[1] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature is the isotopic signature of bromine: bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of a monobrominated compound.
Summary Table: Spectroscopic Data for this compound
| Technique | Feature | Characteristic Signal/Value |
| ¹H NMR | Vinyl Protons (=CH₂) | δ 4.9-5.0 ppm (multiplet) |
| Vinyl Proton (-CH=) | δ 5.7-5.9 ppm (multiplet) | |
| Methylene Protons (-CH₂Br) | δ ~3.4 ppm (triplet) | |
| Aliphatic Chain (-CH₂-) | δ ~1.2-1.4 ppm (broad multiplet) | |
| ¹³C NMR | Alkene Carbon (=CH₂) | δ ~114 ppm |
| Alkene Carbon (-CH=) | δ ~139 ppm[3] | |
| Brominated Carbon (-CH₂Br) | δ ~34 ppm | |
| FTIR | Alkene C-H Stretch | ~3075 cm⁻¹ |
| Alkyl C-H Stretch | ~2850-2925 cm⁻¹ | |
| Alkene C=C Stretch | ~1640 cm⁻¹ | |
| C-Br Stretch | ~650-550 cm⁻¹ | |
| MS (EI) | Molecular Ion | m/z 330/332 ([M]⁺, [M+2]⁺) |
Part 2: Comparative Spectroscopy of Reaction Products
The orthogonal nature of this compound allows for selective reactions at either the alkene or the alkyl bromide.[1] We will now examine four distinct transformations and analyze the resulting spectroscopic changes.
Reaction 1: Nucleophilic Substitution of the Alkyl Bromide
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles.[1]
2.1. Synthesis of 18-Azido-1-octadecene
Reacting this compound with sodium azide (NaN₃) replaces the bromine atom with an azide group. This is a common strategy for introducing nitrogen into a molecule, which can then be further reduced to an amine.
Experimental Protocol: Azide Substitution
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, ~1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 18-azido-1-octadecene.
Causality: A polar aprotic solvent (DMF) is chosen because it effectively solvates the sodium cation but not the azide anion, leaving the azide nucleophile "naked" and highly reactive for the Sₙ2 attack. Heating provides the necessary activation energy for the reaction.
Caption: Sₙ2 mechanism for the synthesis of 18-azido-1-octadecene.
Spectroscopic Comparison: Bromide vs. Azide
The most dramatic change occurs in the FTIR spectrum with the appearance of a very strong, sharp peak for the azide group.
| Technique | This compound | 18-Azido-1-octadecene (Product) | Reason for Change |
| ¹H NMR | δ ~3.40 ppm (-CH₂Br ) | δ ~3.25 ppm (-CH₂N₃ ) | The azide group is slightly less electron-withdrawing than bromine, causing an upfield shift of the adjacent protons. |
| ¹³C NMR | δ ~34 ppm (-C H₂Br) | δ ~51 ppm (-C H₂N₃) | The carbon is now bonded to nitrogen, significantly changing its chemical environment and causing a downfield shift. |
| FTIR | ~650-550 cm⁻¹ (C-Br stretch) | Absent | The C-Br bond has been replaced. |
| FTIR | Absent | ~2100 cm⁻¹ (N₃ stretch, strong) | The appearance of the characteristic azide asymmetric stretch is definitive proof of reaction success. |
| MS (EI) | m/z 330/332 | m/z 291 ([M]⁺) | Loss of the Br isotopic pattern and a new molecular ion corresponding to the azide product. |
Reaction 2: Electrophilic Addition to the Alkene
The electron-rich terminal double bond is susceptible to attack by electrophiles. Epoxidation is a classic example of this reactivity.
2.2. Synthesis of 1-(16-Bromohexadecyl)oxirane
Reacting the alkene with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) forms an epoxide, a versatile three-membered ring intermediate.[1]
Experimental Protocol: Epoxidation
-
Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (~1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Causality: DCM is a good solvent for both reactants and is inert under the reaction conditions. The reaction is performed at a low temperature initially to control the exothermic nature of the epoxidation. The bicarbonate wash is crucial to remove the acidic m-chlorobenzoic acid byproduct.
Caption: Experimental workflow for the epoxidation of this compound.
Spectroscopic Comparison: Alkene vs. Epoxide
The disappearance of the alkene signals in both NMR and FTIR spectra is the primary indicator of a successful epoxidation.
| Technique | This compound | 1-(16-Bromohexadecyl)oxirane (Product) | Reason for Change |
| ¹H NMR | δ 4.9-5.8 ppm (Vinyl protons) | δ ~2.4-2.9 ppm (Epoxide ring protons) | The vinyl protons are replaced by the strained, upfield protons of the oxirane ring. |
| ¹³C NMR | δ ~114, ~139 ppm (sp² carbons) | δ ~47, ~52 ppm (Epoxide ring carbons) | The sp² carbons are converted to sp³ carbons in a strained ring, shifting them significantly upfield. |
| FTIR | ~3075 cm⁻¹ (=C-H stretch) | Absent | The alkene C-H bonds are gone. |
| FTIR | ~1640 cm⁻¹ (C=C stretch) | Absent | The double bond has been consumed. |
| FTIR | Absent | ~1250 cm⁻¹ (C-O stretch) | Appearance of the characteristic epoxide ring breathing/C-O stretch. |
| MS (EI) | m/z 330/332 | m/z 346/348 ([M]⁺) | The molecular weight increases by 16 Da, corresponding to the addition of one oxygen atom. The Br isotopic pattern remains. |
Reaction 3: Reduction of the Alkene
The double bond can be saturated via catalytic hydrogenation, transforming the molecule into a simple long-chain alkyl halide.
2.3. Synthesis of 1-Bromooctadecane
Using a catalyst like palladium on carbon (Pd/C) and a hydrogen atmosphere, the alkene is reduced to an alkane.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Place the reaction flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield 1-bromooctadecane.
Causality: Palladium is an excellent catalyst for adsorbing both hydrogen gas and the alkene onto its surface, facilitating the syn-addition of hydrogen across the double bond. Celite filtration is essential to remove the fine, pyrophoric palladium catalyst completely.
Caption: Reaction scheme for the hydrogenation of this compound.
Spectroscopic Comparison: Alkene vs. Alkane
This reaction leads to a significant simplification of the spectra, as the characteristic alkene signals are completely removed.
| Technique | This compound | 1-Bromooctadecane (Product) | Reason for Change |
| ¹H NMR | δ 4.9-5.8 ppm (Vinyl protons) | Absent | The alkene is saturated. The spectrum now shows a simple triplet for the new methyl group at ~δ 0.9 ppm. |
| ¹³C NMR | δ ~114, ~139 ppm (sp² carbons) | Absent | The sp² carbons are converted to sp³ carbons, which appear in the upfield region (δ 14-35 ppm). |
| FTIR | ~3075 cm⁻¹ (=C-H stretch) | Absent | Alkene C-H bonds are gone. |
| FTIR | ~1640 cm⁻¹ (C=C stretch) | Absent | The double bond is gone. |
| MS (EI) | m/z 330/332 | m/z 332/334 ([M]⁺) | The molecular weight increases by 2 Da, corresponding to the addition of two hydrogen atoms. |
Reaction 4: Hydroboration-Oxidation of the Alkene
This two-step reaction converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the terminal carbon.[4][5]
2.4. Synthesis of 18-Bromo-1-octadecanol
The process involves the syn-addition of a borane (BH₃) across the double bond, followed by an oxidative workup that replaces the boron atom with a hydroxyl group.[6]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool to 0°C. Add borane-THF complex (BH₃·THF, ~0.4 eq) dropwise. Allow the reaction to stir at room temperature for several hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly add a solution of 3M sodium hydroxide (NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the layers and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 18-bromo-1-octadecanol.
Causality: Anhydrous conditions are critical as borane reacts with water. The anti-Markovnikov selectivity occurs because the bulky boron atom preferentially adds to the less sterically hindered terminal carbon of the alkene.[7] The subsequent oxidation with basic peroxide replaces the C-B bond with a C-OH bond with retention of stereochemistry.[6]
Caption: Two-step workflow for the hydroboration-oxidation reaction.
Spectroscopic Comparison: Alkene vs. Alcohol
The formation of the hydroxyl group introduces new, highly characteristic signals in the FTIR and NMR spectra.
| Technique | This compound | 18-Bromo-1-octadecanol (Product) | Reason for Change |
| ¹H NMR | δ 4.9-5.8 ppm (Vinyl protons) | Absent | The alkene is gone. |
| ¹H NMR | Absent | δ ~3.6 ppm (-CH₂OH, triplet) δ ~1.5 ppm (-OH, broad singlet) | Appearance of protons on the carbon bearing the new alcohol and the exchangeable hydroxyl proton. |
| ¹³C NMR | δ ~114, ~139 ppm (sp² carbons) | Absent | The sp² carbons are gone. |
| ¹³C NMR | Absent | δ ~63 ppm (-CH₂OH) | A new deshielded sp³ carbon signal appears due to the attached oxygen atom. |
| FTIR | ~1640 cm⁻¹ (C=C stretch) | Absent | The double bond has been consumed. |
| FTIR | Absent | ~3300 cm⁻¹ (O-H stretch, broad) ~1050 cm⁻¹ (C-O stretch) | Appearance of the defining stretches for a primary alcohol. |
| MS (EI) | m/z 330/332 | m/z 348/350 ([M]⁺) | The molecular weight increases by 18 Da (addition of H and OH). |
Conclusion
This compound stands out as a remarkably versatile synthetic intermediate. Its value is fully realized through the precise application and validation of chemical transformations. As this guide has demonstrated, a multi-technique spectroscopic approach is not merely confirmatory but is essential for navigating the chemistry of bifunctional molecules. The distinct disappearance of reactant signals and the unambiguous appearance of new, characteristic product signals in NMR, FTIR, and MS provide a robust, self-validating system for the modern research chemist. By understanding the fundamental spectroscopic fingerprints of both the starting material and its potential derivatives, scientists can confidently build complex molecular architectures for applications ranging from materials science to drug development.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Hughes, E. D., Ingold, C. K., & Masterman, S. (1937). The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society, 1196-1201.
- Prilezhaev, N. A. (1909). Oxydation ungesättigter Verbindungen mittels organischer Superoxyde. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815.
- Brown, H. C., & Zweifel, G. (1959). Hydroboration. I. The reaction of diborane with representative unsaturated hydrocarbons. Journal of the American Chemical Society, 81(1), 247-252.
-
NIST. (n.d.). 1-Bromooctadecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]
Sources
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Brown Hydroboration [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Handling of 18-Bromo-1-octadecene: A Guide for Laboratory Professionals
An Essential Guide for Researchers in Organic Synthesis and Drug Development on the Personal Protective Equipment (PPE), Handling Protocols, and Disposal of 18-Bromo-1-octadecene.
This compound, a long-chain halogenated alkene, is a valuable reagent in organic synthesis, finding applications in the development of novel pharmaceuticals and advanced materials. Its bifunctional nature, possessing both a reactive double bond and a terminal bromine atom, allows for diverse chemical modifications. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work confidently and safely with this compound.
Immediate Safety Actions & Essential Personal Protective Equipment
When working with this compound, a proactive approach to safety is paramount. The primary risks associated with this and similar long-chain halogenated hydrocarbons include skin and eye irritation, and potential aspiration toxicity. The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes which can cause serious eye irritation. Standard prescription glasses are not a substitute for appropriate safety eyewear. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected for tears or degradation before each use and disposed of immediately after contamination. Avoid using latex gloves as they offer little chemical protection. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | This minimizes the inhalation of any potential vapors or aerosols, which may cause respiratory tract irritation. |
Understanding the Hazards: Causality Behind Precautionary Measures
This compound is an organic halide, and while specific toxicological data is limited, the hazards can be inferred from its chemical structure and data from analogous compounds.[1] Long-chain alkenes can present an aspiration hazard if ingested.[2][3][4] The presence of bromine, a halogen, suggests that the compound may cause skin and eye irritation upon contact.[5] Therefore, the recommended PPE and handling procedures are designed to prevent these specific routes of exposure.
Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the safe handling of this compound from preparation to temporary storage of waste.
Spill and Disposal Procedures
Accidental spills and the proper disposal of chemical waste are critical aspects of laboratory safety.
Spill Response
In the event of a small spill contained within a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE , including chemical-resistant gloves, a lab coat, and eye protection.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial solvent absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
For large spills or spills outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.
-
Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, compatible, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Waste" and specify the contents.
-
Container: The waste container must be made of a material that is chemically resistant to halogenated hydrocarbons and have a secure, leak-proof lid.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from incompatible materials and sources of ignition.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.
References
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Bromooctadecane.
- Pharos. (n.d.). 1-Octadecene, 18-bromo-.
- TCI Products. (n.d.). Safety Data Sheet.
- TCI America. (n.d.). Safety Data Sheet.
- TCI Products. (n.d.). Safety Data Sheets.
-
Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
- TCI America. (2018, July 6). Safety Data Sheet: Celecoxib.
- TCI Chemicals. (2025, February 18). Safety Data Sheet: 10-Bromo-1-decene.
- AiFChem. (n.d.). 172656-11-0 | this compound.
- BLD Pharm. (n.d.). 172656-11-0|this compound.
-
Carl Roth. (n.d.). Safety Data Sheet: 1-Octadecene. Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet: 1-Octadecene.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
